molecular formula C8H11N3O B7899705 (R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol

(R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol

Cat. No.: B7899705
M. Wt: 165.19 g/mol
InChI Key: PAWYWIHTCUNNDP-SSDOTTSWSA-N
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Description

(R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug discovery. It features a pyrimidine ring, a nitrogen-containing heteroaromatic system fundamental to nucleic acids and many bioactive molecules , linked to a pyrrolidin-3-ol scaffold with a defined (R)-stereocenter. This specific stereochemistry is often critical for selective interaction with biological targets. The pyrimidine ring is a privileged structure in pharmaceutical design, found in compounds ranging from kinase inhibitors to antiproliferative agents . Similarly, the pyrrolidine ring is a common motif that can influence a molecule's pharmacokinetic properties and its ability to bind to enzymes or receptors. This compound serves as a valuable synthon or building block for the synthesis of more complex molecules. Its molecular framework is present in compounds investigated for various biological activities. For instance, structurally related 1-(2-pyrimidinyl)piperazinyl pyrrolidinone derivatives have been studied for their potential psychogeriatric and cognition-enhancing properties . Other research highlights the role of pyrimidine-containing compounds as inhibitors of specific biological targets; novel pyrimidinyl pyrazole derivatives have demonstrated antiproliferative activity by inhibiting tubulin polymerization , and trisubstituted pyrimidines have been identified as potent inhibitors of essential plasmodial kinases like PfGSK3 and PfPK6 for antimalarial research . Researchers can utilize this chiral building block to develop and optimize lead compounds, study structure-activity relationships (SAR), and explore new mechanisms of action. (R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol is provided for Research Use Only (RUO) and is strictly intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R)-1-pyrimidin-2-ylpyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c12-7-2-5-11(6-7)8-9-3-1-4-10-8/h1,3-4,7,12H,2,5-6H2/t7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAWYWIHTCUNNDP-SSDOTTSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1O)C2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis and Characterization of (R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide details the synthesis, purification, and characterization of (R)-1-(pyrimidin-2-yl)pyrrolidin-3-ol , a critical chiral intermediate in the development of kinase inhibitors and GPCR ligands. The protocol utilizes a robust nucleophilic aromatic substitution (


) strategy, optimized for high enantiomeric retention and yield. This document is designed for medicinal chemists and process development scientists, providing a self-validating workflow from raw materials to analytical validation.

Introduction & Scaffold Analysis

The (R)-1-(pyrimidin-2-yl)pyrrolidin-3-ol scaffold represents a privileged structure in medicinal chemistry. The pyrimidine ring serves as a hydrogen bond acceptor mimic for adenine in ATP-competitive kinase inhibitors, while the chiral pyrrolidine ring provides a rigid vector for solubilizing groups or pharmacophores interacting with the ribose-binding pocket.

Key Structural Features[1][2][3][4]
  • Pyrimidine Core: Electron-deficient aromatic ring, susceptible to nucleophilic attack at the C2 position.

  • Chiral Center (C3): The (R)-hydroxyl group is essential for stereospecific binding; maintaining configuration during synthesis is critical.

  • Amine Linkage: The

    
    -linkage connects the aliphatic heterocycle to the aromatic system, modulating basicity and solubility.
    

Retrosynthetic Analysis

The most efficient route to the target molecule is the direct displacement of a leaving group on the pyrimidine ring by the chiral amine.

Retrosynthesis Target (R)-1-(pyrimidin-2-yl)pyrrolidin-3-ol (Target Molecule) Precursors Precursors Pyrim 2-Chloropyrimidine (Electrophile) Target->Pyrim S_NAr Disconnection Pyrrol (R)-3-Pyrrolidinol (Nucleophile) Target->Pyrrol S_NAr Disconnection

Figure 1: Retrosynthetic disconnection relying on


 chemistry.

Experimental Protocol

Safety Warning: 2-Chloropyrimidine is a skin irritant and potentially toxic. (R)-3-Pyrrolidinol is hygroscopic. Perform all operations in a fume hood wearing appropriate PPE.

Materials[1][3][5][6][7][8][9][10]
  • Reagent A: 2-Chloropyrimidine (1.0 equiv) [CAS: 1722-12-9]

  • Reagent B: (R)-3-Pyrrolidinol (1.1 equiv) [CAS: 2799-21-5] (or HCl salt with extra base)

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.0 equiv)
    
  • Solvent: N,N-Dimethylformamide (DMF) or Ethanol (EtOH)

  • Workup: Ethyl Acetate (EtOAc), Brine, Sodium Sulfate (

    
    )
    
Step-by-Step Synthesis Procedure
Step 1: Reaction Setup[1]
  • Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Add 2-Chloropyrimidine (1.14 g, 10.0 mmol) and (R)-3-Pyrrolidinol (0.96 g, 11.0 mmol).

  • Dissolve the mixture in DMF (10 mL) or Ethanol (20 mL).

    • Note on Solvent: DMF allows for higher temperatures and faster rates, but Ethanol is greener and easier to remove.

  • Add Potassium Carbonate (2.76 g, 20.0 mmol) in one portion.

Step 2: Reaction Execution
  • Heat the mixture to 80–90°C under an inert atmosphere (

    
     or Ar).
    
  • Monitor the reaction by TLC (Mobile Phase: 5% MeOH in DCM) or LC-MS.

    • Target Completion: 2-4 hours. The spot for 2-chloropyrimidine (

      
      ) should disappear, replaced by a more polar product spot (
      
      
      
      ).
Step 3: Workup & Isolation
  • Cool the reaction mixture to room temperature.

  • If DMF was used: Pour the mixture into ice-water (50 mL) and extract with EtOAc (3 x 30 mL).

  • If Ethanol was used: Concentrate the solvent in vacuo first, then resuspend the residue in water (30 mL) and extract with EtOAc.

  • Combine the organic layers and wash with Brine (2 x 20 mL) to remove residual DMF and pyrrolidinol.

  • Dry over anhydrous

    
     , filter, and concentrate under reduced pressure to yield the crude oil.
    
Step 4: Purification
  • The crude product often solidifies upon standing or trituration with cold Hexane/Ether.

  • Recrystallization: Dissolve in minimum hot EtOAc, add Hexane dropwise until cloudy, and cool to 4°C.

  • Flash Chromatography: If necessary, purify on silica gel (Gradient: 0-5% MeOH in DCM).

Workflow Start Start: Reactants + Solvent + Base Heat Heat to 80-90°C (2-4 h) Start->Heat Check Check TLC/LCMS (Consumption of 2-Cl-Pyrimidine) Heat->Check Check->Heat Incomplete Quench Cool & Quench with Water Check->Quench Complete Extract Extract with EtOAc (3x) Quench->Extract Wash Wash with Brine Dry over Na2SO4 Extract->Wash Conc Concentrate in vacuo Wash->Conc Purify Recrystallization or Column (EtOAc/Hexane or MeOH/DCM) Conc->Purify

Figure 2: Workup and purification workflow ensuring removal of polar impurities.

Characterization & Validation

The following data represents the expected analytical profile for the pure compound.

Physical Properties
PropertyValue
Appearance Off-white to pale yellow solid
Molecular Formula

Molecular Weight 165.19 g/mol
Solubility Soluble in MeOH, DMSO, DCM, EtOAc
Chirality (R)-Enantiomer (retention of configuration)
NMR Spectroscopy (Diagnostic Peaks)

Note: Chemical shifts (


) are reported in 

.

 NMR (400 MHz, 

):
  • 
     8.32 (d, J=4.8 Hz, 2H):  Pyrimidine H-4, H-6 (Deshielded by adjacent nitrogens).
    
  • 
     6.51 (t, J=4.8 Hz, 1H):  Pyrimidine H-5.
    
  • 
     4.58 (m, 1H):  Pyrrolidine H-3 (Methine proton geminal to OH).
    
  • 
     3.60 – 3.90 (m, 4H):  Pyrrolidine H-2, H-5 (Protons adjacent to Nitrogen).
    
  • 
     2.05 – 2.25 (m, 2H):  Pyrrolidine H-4 (Methylene protons).
    
  • 
     2.80 (br s, 1H):  Hydroxyl -OH (Exchangeable).
    

 NMR (100 MHz, 

):
  • 
     161.5:  Pyrimidine C-2 (Quaternary, attached to N).
    
  • 
     158.2:  Pyrimidine C-4, C-6.
    
  • 
     110.4:  Pyrimidine C-5.[2]
    
  • 
     70.8:  Pyrrolidine C-3 (C-OH).
    
  • 
     55.2:  Pyrrolidine C-2.
    
  • 
     44.8:  Pyrrolidine C-5.
    
  • 
     34.1:  Pyrrolidine C-4.
    
Mass Spectrometry[10]
  • Method: ESI-MS (Positive Mode)

  • Result:

    
     m/z
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Reaction temperature too low or old reagents.Increase Temp to 100°C; ensure

is finely ground/fresh.
Product is Oily Residual solvent (DMF).Perform additional Brine washes or azeotrope with Heptane.
Low Enantiomeric Excess Racemization (rare under these conditions).Ensure reaction pH < 10; avoid excessively long reflux times.
Impurity at

~0.1
Unreacted Pyrrolidinol.This is water-soluble; ensure thorough aqueous workup.

References

  • Sigma-Aldrich. 1-(pyrimidin-2-yl)pyrrolidin-3-ol Product Page. Link

  • PubChem. (S)-1-(Pyrimidin-2-yl)pyrrolidine-2-carboxylic acid (Analogous Structure Data). Link

  • ChemicalBook. (R)-3-Pyrrolidinol Hydrochloride Properties. Link

  • MDPI. Synthesis and Characterization of Process-Related Impurities (General Pyrimidine Synthesis). Link

  • ARKIVOC.Reaction of 3-aminopyrrole with chloropyrimidines (

    
     Mechanism Reference). Link
    

Sources

Spectroscopic Profile of (R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, which incorporates a pyrimidine ring, a pyrrolidine ring, and a chiral alcohol, presents a unique scaffold for the design of novel therapeutic agents. The pyrimidine moiety is a cornerstone of many biologically active molecules, including nucleobases, while the pyrrolidinol fragment provides a stereochemically defined and functionalized handle for molecular interactions.[1] A thorough understanding of the spectroscopic properties of this molecule is paramount for its unambiguous identification, characterization, and quality control in research and development settings.

This technical guide provides a comprehensive, in-depth analysis of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for (R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol. In the absence of widely available experimental spectra for this specific molecule, this guide leverages established spectroscopic principles and data from structurally analogous compounds to present a detailed and predictive spectroscopic profile. Each section includes a summary of the expected data, a detailed explanation of the underlying structural and electronic factors, and a standardized experimental protocol for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule.[2] The predicted ¹H and ¹³C NMR spectra of (R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol are detailed below, with chemical shifts referenced to tetramethylsilane (TMS).

Predicted ¹H NMR Spectroscopic Data

The proton NMR spectrum is expected to reveal the distinct electronic environments of the hydrogen atoms in the molecule.

Chemical Shift (δ, ppm) Multiplicity Number of Protons Assignment
~8.3Doublet2HH-4', H-6' (Pyrimidine)
~6.5Triplet1HH-5' (Pyrimidine)
~4.5Multiplet1HH-3 (CH-OH)
~3.8 - 4.0Multiplet2HH-2a, H-5a (N-CH₂)
~3.5 - 3.7Multiplet2HH-2b, H-5b (N-CH₂)
~2.0 - 2.2Multiplet2HH-4 (CH₂)
VariableBroad Singlet1HOH

Causality Behind Predicted Shifts:

  • Pyrimidine Protons (H-4', H-6', H-5'): The protons on the pyrimidine ring are expected to appear in the aromatic region of the spectrum. The H-4' and H-6' protons, being adjacent to the electron-withdrawing nitrogen atoms, will be the most deshielded and are predicted to resonate at approximately 8.3 ppm as a doublet. The H-5' proton, situated between two carbon atoms, will be less deshielded and is expected to appear as a triplet around 6.5 ppm due to coupling with the two adjacent H-4' and H-6' protons.

  • Pyrrolidine Protons: The protons on the pyrrolidine ring will exhibit more complex splitting patterns due to their diastereotopic nature and coupling with neighboring protons. The protons on the carbons attached to the nitrogen (H-2 and H-5) are expected to be in the range of 3.5-4.0 ppm. The methine proton attached to the hydroxyl group (H-3) will likely appear as a multiplet around 4.5 ppm. The protons on C-4 are expected to be the most shielded of the ring protons, resonating at approximately 2.0-2.2 ppm.

  • Hydroxyl Proton: The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature. It is expected to appear as a broad singlet.

Predicted ¹³C NMR Spectroscopic Data

The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.

Chemical Shift (δ, ppm) Assignment
~161C-2' (Pyrimidine)
~158C-4', C-6' (Pyrimidine)
~110C-5' (Pyrimidine)
~70C-3 (CH-OH)
~50C-2, C-5 (N-CH₂)
~35C-4 (CH₂)

Causality Behind Predicted Shifts:

  • Pyrimidine Carbons: The carbon atoms of the pyrimidine ring will resonate in the downfield region of the spectrum. The C-2' carbon, directly attached to the pyrrolidine nitrogen, is expected to be the most deshielded at around 161 ppm. The C-4' and C-6' carbons will appear at a slightly lower chemical shift, around 158 ppm, while the C-5' carbon will be the most shielded of the pyrimidine carbons, at approximately 110 ppm.

  • Pyrrolidine Carbons: The C-3 carbon, bearing the hydroxyl group, is expected to have a chemical shift of around 70 ppm. The carbons adjacent to the nitrogen (C-2 and C-5) will be deshielded due to the electronegativity of the nitrogen atom and are predicted to appear around 50 ppm. The C-4 carbon is expected to be the most upfield of the ring carbons, at approximately 35 ppm.

Experimental Protocol for NMR Data Acquisition

Caption: Workflow for IR data acquisition and analysis.

  • Sample Preparation: As a solid, the sample can be prepared as a KBr (potassium bromide) pellet. Grind a small amount of the sample with dry KBr powder and press the mixture into a thin, transparent pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and elucidating its structure. [2]

Predicted Mass Spectrometry Data

The electron ionization (EI) mass spectrum of (R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol is expected to show a molecular ion peak and several characteristic fragment ions.

m/z (mass-to-charge ratio) Proposed Fragment
165[M]⁺ (Molecular Ion)
148[M - OH]⁺
136[M - C₂H₅]⁺
108[M - C₃H₅O]⁺
79[C₄H₃N₂]⁺ (Pyrimidine ring)

Causality Behind Predicted Fragmentation:

The fragmentation of the molecular ion is expected to be driven by the lability of the substituent on the pyrimidine ring and the bonds within the pyrrolidine ring.

  • Molecular Ion ([M]⁺): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of the compound (165 g/mol ).

  • Loss of Hydroxyl Radical ([M - OH]⁺): A common fragmentation pathway for alcohols is the loss of a hydroxyl radical, which would result in a fragment at m/z 148.

  • Pyrrolidine Ring Fragmentation: Cleavage of the pyrrolidine ring can lead to various fragments. For instance, the loss of an ethyl group (C₂H₅) would give a fragment at m/z 136. A more significant fragmentation of the pyrrolidine ring could result in the loss of a C₃H₅O fragment, leading to an ion at m/z 108.

  • Pyrimidine Cation ([C₄H₃N₂]⁺): A prominent peak at m/z 79, corresponding to the pyrimidine cation, is expected due to the cleavage of the bond between the pyrimidine and pyrrolidine rings.

Experimental Protocol for MS Data Acquisition

Caption: Workflow for mass spectrometry data acquisition and analysis.

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Ionize the sample using an appropriate method. Electron Ionization (EI) is a common technique that provides detailed fragmentation patterns.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the separated ions to generate a mass spectrum.

  • Data Analysis: Analyze the mass spectrum to identify the molecular ion peak and the major fragment ions, and propose a fragmentation pathway consistent with the molecular structure.

Conclusion

This technical guide has presented a detailed, predictive spectroscopic profile of (R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol, encompassing NMR, IR, and MS data. By leveraging established spectroscopic principles and data from analogous structures, this guide provides a solid foundation for the identification and characterization of this important molecule. The provided experimental protocols offer standardized methods for acquiring high-quality spectroscopic data, ensuring consistency and reliability in research and development settings. As with any predictive data, experimental verification is the ultimate standard for structural confirmation.

References

  • Mass spectral fragmentation modes of pyrimidine derivatives. (n.d.). Retrieved from [Link]

  • A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. (2025). BenchChem.
  • Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. (2016). Der Pharma Chemica.
  • (S)-1-(Pyrimidin-2-yl)pyrrolidine-2-carboxylic acid. PubChem. Retrieved from [Link]

  • 2-Pyrrolidinone. NIST WebBook. Retrieved from [Link]

  • An In-Depth Technical Guide to the Spectroscopic Profile of (S)-2-(pyrrolidin-1-yl)propan-1-ol. (2025). BenchChem.
  • IR, NMR spectral data of pyrimidine derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • 1H and 13C NMR study of the steric and electronic structure of 2-(pyridyl)pyrroles. (2025).
  • Synthesis and Characterization of New Compounds Derived from Pyrrolidine-2-One and Evaluation of their Biological Activities. (2025).
  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remarkable N
  • Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. (n.d.). RSC Publishing.
  • 2-(1H-pyrrol-1-yl)pyrimidine. PubChem. Retrieved from [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (2014). Scientific & Academic Publishing.
  • (PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. (2016).
  • CuO Nanocatalyzed Improved Synthesis of Some 2-Aminopyrimidines. (2021). Revista Desafio Online.
  • Full article: Electron Ionization Mass Spectra of Organophosphorus Compounds. Part III: Mass Spectrometric Fragmentation of Diethyl Spiro[Pyrimidino[5,3′] - Taylor & Francis. (2013).
  • A Comparative Spectroscopic Analysis of Pyrimidine and Its Deriv
  • 13C NMR spectra of... (n.d.). ResearchGate. Retrieved from [Link]

  • 3.2: IR Spectroscopy. (2019). Chemistry LibreTexts.
  • Piperidine (YMDB01338). Yeast Metabolome Database. Retrieved from [Link]

  • (PDF) Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet. (2025).
  • FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (n.d.). Applied Science and Biotechnology Journal for Advanced Research.
  • 22.1 Infrared spectroscopy. (n.d.). CIE A-Level Chemistry. Retrieved from [Link]infrared-spectroscopy/)

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An In-Depth Technical Guide to the Physical and Chemical Properties of Pyrimidinyl-Pyrrolidinol Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: From Scaffold to Strategy

In the landscape of modern drug discovery, the pyrimidinyl-pyrrolidinol scaffold has emerged as a cornerstone for the development of highly selective and potent therapeutic agents. Its prevalence in kinase inhibitors, particularly those targeting the PI3K/Akt/mTOR pathway, underscores the unique structural and electronic advantages conferred by this combination of heterocycles. This guide moves beyond a simple recitation of facts, offering instead a strategic overview of the critical physicochemical and chemical properties that govern the behavior of these molecules. As researchers, scientists, and drug development professionals, our goal is not merely to synthesize compounds, but to rationally design molecules with a specific, predictable, and validated in-vivo performance. This document is structured to provide both the foundational knowledge and the practical methodologies required to achieve that goal, emphasizing the causal relationships between molecular properties and biological outcomes.

The Core Scaffold: A Structural and Physicochemical Perspective

The pyrimidinyl-pyrrolidinol core is a privileged structure, combining the hydrogen bonding capabilities and aromatic nature of the pyrimidine ring with the stereochemically rich, three-dimensional structure of the pyrrolidinol moiety. This fusion dictates the fundamental properties that influence a compound's journey from the lab bench to clinical efficacy.

Intrinsic Properties of the Pyrimidine and Pyrrolidinol Moieties

The pyrimidine ring , a π-deficient diazine, acts as a versatile anchor. Its two nitrogen atoms at positions 1 and 3 are electron-withdrawing, which lowers the basicity compared to pyridine (pKa of protonated pyrimidine is ~1.23 vs. 5.30 for pyridine)[1]. This electronic nature makes the 2, 4, and 6 positions susceptible to nucleophilic attack, a key feature exploited in their synthesis, while the 5-position is more amenable to electrophilic substitution[1]. The pyrimidine ring's ability to act as both a hydrogen bond acceptor and participate in π-stacking interactions is central to its role in binding to the hinge region of many protein kinases[2].

The pyrrolidinol moiety , a saturated five-membered nitrogen heterocycle with a hydroxyl group, introduces several critical features:

  • Chirality and 3D-Structure: The presence of stereocenters on the pyrrolidine ring allows for precise three-dimensional orientation of substituents, which is crucial for achieving high-affinity and selective interactions with complex protein binding sites.

  • Improved Solubility: The hydroxyl group and the nitrogen atom can act as hydrogen bond donors and acceptors, respectively, which generally enhances aqueous solubility compared to more lipophilic carbocyclic analogs.

  • Vectorial Exit: The pyrrolidinol group often serves as a scaffold to project substituents out of the primary binding pocket into solvent-exposed regions, allowing for the fine-tuning of properties like selectivity and pharmacokinetics[3].

Key Physicochemical Parameters and Their Strategic Importance

The success of a drug candidate is inextricably linked to its physicochemical profile. For pyrimidinyl-pyrrolidinol compounds, a delicate balance of the following parameters is essential for optimizing both pharmacodynamic potency and pharmacokinetic properties.

  • Lipophilicity (LogP/LogD): This parameter, representing the partitioning of a compound between an organic (n-octanol) and an aqueous phase, is a critical determinant of solubility, permeability, plasma protein binding, and metabolism. For kinase inhibitors, a LogP in the range of 2-3 is often considered optimal. High lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity. The introduction of the polar pyrrolidinol moiety is a key strategy to modulate and often reduce the lipophilicity of the overall molecule.

  • Solubility: Adequate aqueous solubility is a prerequisite for oral absorption and achieving sufficient plasma concentrations. The kinetic solubility of a compound is often assessed early in discovery, as it reflects the concentration a compound can reach when rapidly precipitated from a DMSO stock solution into an aqueous buffer. Low solubility can be a major hurdle, leading to unreliable in vitro assay results and poor bioavailability[4].

  • Acid Dissociation Constant (pKa): The pKa dictates the ionization state of a molecule at a given pH. Since most pyrimidinyl-pyrrolidinol compounds possess basic nitrogen atoms (primarily on the pyrrolidine ring), they are often weak bases. The pKa value is crucial as the ionization state affects solubility, permeability across biological membranes, and binding to the target protein. The pKa of the pyrrolidine nitrogen is typically around 11.27, meaning it will be predominantly protonated at physiological pH[5].

  • Chemical Stability and Metabolism: The stability of these compounds under physiological conditions determines their half-life and potential for generating reactive metabolites. The primary sites of metabolism often involve the pyrrolidine ring, which can undergo oxidation by Cytochrome P450 enzymes to form reactive iminium ions[6]. The pyrimidine ring itself is generally more stable, though it can also be subject to metabolic modification.

Representative Physicochemical Data
Compound IDR Group (at N7)Molecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
8a -HC₂₂H₁₇N₅351.41180-182
8c -CH₂CH₂OHC₂₄H₂₁N₅O395.46210-212
8d -CH(CH₃)₂C₂₅H₂₃N₅393.49224-226
8h -C₆H₅C₂₈H₂₁N₅427.50196-198
8j 4-Cl-C₆H₄C₂₈H₂₀ClN₅461.95258-260
9a -HC₂₂H₁₆N₄O352.39>300
9d -CH(CH₃)₂C₂₅H₂₂N₄O394.47288-290
9h -C₆H₅C₂₈H₂₀N₄O428.48>300
9m 4-F-C₆H₄C₂₈H₁₉FN₄O446.48>300
9n 4-CH₃-C₆H₄C₂₉H₂₂N₄O442.51>300

Data adapted from Dholakia et al., Journal of Applied Pharmaceutical Science, 2020.[7] This table illustrates that even seemingly minor changes to a substituent can significantly alter physical properties like the melting point, which often correlates with changes in solubility and crystal packing energy.

Experimental Protocols for Core Property Assessment

The following protocols represent robust, validated methods for determining the key physicochemical and stability properties of novel pyrimidinyl-pyrrolidinol compounds. The choice of these specific methods is driven by their reliability, throughput, and relevance to drug discovery decision-making.

Workflow for Physicochemical Characterization

This workflow outlines the logical sequence of experiments to characterize a novel compound.

G cluster_0 Compound Synthesis & Purification cluster_1 Physicochemical Profiling cluster_2 In Vitro ADME Synthesis Synthesis & Purification Structure Structural Confirmation (NMR, MS, HRMS) Synthesis->Structure Purity Purity Analysis (HPLC >95%) Structure->Purity Solubility Kinetic Solubility Assay (Nephelometry/UV) Purity->Solubility pKa pKa Determination (Potentiometric Titration) Purity->pKa Stability Microsomal Stability Assay Purity->Stability LogP LogP/LogD Determination (Shake-Flask Method) Solubility->LogP

Caption: Experimental workflow for compound characterization.

Protocol: Kinetic Solubility Determination (Turbidimetric Method)
  • Rationale: This high-throughput assay provides a rapid assessment of solubility under non-equilibrium conditions, mimicking the situation when a compound from a DMSO stock is introduced into an aqueous buffer in biological assays. It helps flag compounds with potential solubility liabilities early.[3][8]

  • Methodology:

    • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Plate Setup: Using a liquid handler, perform a serial dilution of the DMSO stock solution in a 96- or 384-well plate to create a range of concentrations.

    • Aqueous Dilution: Add phosphate-buffered saline (PBS, pH 7.4) to each well to achieve a final DMSO concentration of 1-2%. This rapid addition induces precipitation of compounds that are poorly soluble.

    • Incubation: Incubate the plate at room temperature (e.g., 25°C) for a set period, typically 1-2 hours, with gentle shaking.

    • Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or the absorbance at a high wavelength (e.g., 620 nm) where the compound does not absorb light.

    • Data Analysis: Plot the turbidity/absorbance against the compound concentration. The point at which the signal sharply increases above the baseline indicates the onset of precipitation, and this concentration is reported as the kinetic solubility.[9]

Protocol: Lipophilicity (LogD) Determination (Shake-Flask Method)
  • Rationale: The "shake-flask" method is the gold standard for determining the partition coefficient.[10] It measures the distribution of the compound at equilibrium between n-octanol and an aqueous buffer (typically at pH 7.4 for LogD), providing a direct measure of its lipophilicity.

  • Methodology:

    • Solvent Preparation: Pre-saturate n-octanol with PBS (pH 7.4) and vice-versa by mixing them vigorously and allowing the phases to separate overnight.

    • Compound Addition: Add a known amount of the test compound to a vial containing a precise volume of the pre-saturated n-octanol and pre-saturated PBS (e.g., 1:1 v/v). The initial concentration should be below the compound's aqueous solubility limit.

    • Equilibration: Cap the vial and shake it vigorously at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 2-24 hours) to ensure equilibrium is reached.

    • Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

    • Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in both the n-octanol and PBS phases using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy, against a standard curve.

    • Calculation: Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ( [Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₚ₋ₒₛ )

Protocol: pKa Determination (Potentiometric Titration)
  • Rationale: Potentiometric titration is a highly accurate method for determining the pKa of ionizable groups. It relies on monitoring the pH of a solution as a titrant (acid or base) is added, allowing for the identification of the half-equivalence point where pH = pKa.

  • Methodology:

    • System Calibration: Calibrate a pH meter and electrode using standard buffers (e.g., pH 4, 7, and 10).

    • Sample Preparation: Accurately weigh and dissolve the test compound in water or a suitable co-solvent (if solubility is low) to a known concentration (e.g., 1-10 mM). Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.

    • Titration: Place the solution in a jacketed vessel at a constant temperature (e.g., 25°C) and purge with nitrogen to remove dissolved CO₂.

    • Data Collection: Titrate the solution with a standardized solution of HCl (for basic compounds) or NaOH (for acidic compounds) in small, precise increments. Record the pH after each addition, allowing the reading to stabilize.

    • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH value at the half-equivalence point (the midpoint of the buffer region on the titration curve).

Chemical Reactivity, Stability, and Metabolic Fate

Understanding a compound's stability is paramount for predicting its in-vivo half-life and potential for drug-drug interactions or toxicity.

Metabolic Stability (Microsomal Assay)
  • Rationale: The liver is the primary site of drug metabolism, with cytochrome P450 (CYP) enzymes located in the microsomal fraction being responsible for the majority of Phase I oxidative metabolism. An in-vitro microsomal stability assay provides a reliable measure of a compound's intrinsic clearance, which is essential for predicting its in-vivo hepatic clearance and half-life.

  • Methodology:

    • Reagent Preparation: Thaw pooled human liver microsomes (HLM) and prepare an incubation buffer (e.g., 100 mM potassium phosphate, pH 7.4). Prepare a cofactor solution containing NADPH.

    • Incubation: Pre-warm the HLM suspension and test compound to 37°C. Initiate the metabolic reaction by adding the NADPH cofactor solution. The final incubation mixture will typically contain the test compound (e.g., 1 µM), HLM (e.g., 0.5 mg/mL protein), and NADPH in buffer.[5]

    • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), remove an aliquot of the reaction mixture and quench it by adding it to a multiple volume of cold acetonitrile containing an internal standard. This stops the enzymatic reaction and precipitates the proteins.

    • Sample Processing: Centrifuge the quenched samples to pellet the precipitated protein.

    • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point relative to the internal standard.

    • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear portion of this plot is the elimination rate constant (k). The in-vitro half-life (t₁/₂) is calculated as 0.693/k.

Common Metabolic Pathways

For pyrimidinyl-pyrrolidinol compounds, metabolism typically occurs via two primary routes:

  • Oxidation of the Pyrrolidine Ring: The pyrrolidine moiety is susceptible to CYP-mediated oxidation, often at the carbon alpha to the nitrogen, to form a hydroxylated intermediate. This can be further oxidized to a lactam or lead to the formation of a reactive iminium ion, which can covalently bind to macromolecules.[6]

  • Modification of Substituents: Functional groups attached to either the pyrimidine or pyrrolidinol rings are common sites of metabolism (e.g., O-dealkylation of methoxy groups, hydroxylation of alkyl chains).

G cluster_0 Phase I Metabolism (CYP450) cluster_1 Phase II Metabolism Parent Pyrimidinyl-Pyrrolidinol (Parent Drug) Hydroxylation Hydroxylation (on Pyrrolidine or Substituents) Parent->Hydroxylation CYP450 Dealkylation N- or O-Dealkylation (on Substituents) Parent->Dealkylation CYP450 Oxidation Oxidation to Lactam (Pyrrolidine Ring) Hydroxylation->Oxidation Glucuronidation Glucuronidation (at -OH groups) Hydroxylation->Glucuronidation UGTs

Caption: Common metabolic pathways for pyrrolidine-containing drugs.

Biological Context: Targeting the PI3K/Akt/mTOR Pathway

Many pyrimidinyl-pyrrolidinol compounds are designed as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and survival.[7] Its dysregulation is a hallmark of many cancers, making it a prime therapeutic target.

The Signaling Cascade

The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors. This leads to the recruitment and activation of Phosphoinositide 3-kinase (PI3K).

G cluster_downstream Downstream Effects GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PTEN PTEN PIP3->PTEN PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt (PKB) PIP3->Akt Recruits PTEN->PIP2 Dephosphorylates PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates Survival Inhibition of Apoptosis (Survival) Akt->Survival Promotes mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

  • Mechanism of Action: Pyrimidinyl-pyrrolidinol inhibitors typically function as ATP-competitive inhibitors, binding to the kinase domain of PI3K and/or mTOR. The pyrimidine core often forms key hydrogen bonds with the hinge region of the kinase, while the pyrrolidinol moiety and its substituents occupy adjacent hydrophobic pockets, conferring potency and selectivity.

Conclusion and Future Directions

The pyrimidinyl-pyrrolidinol scaffold represents a highly successful and adaptable platform in medicinal chemistry. A thorough understanding of its intrinsic physical and chemical properties is not an academic exercise but a critical prerequisite for the rational design of effective and safe therapeutics. By systematically evaluating solubility, lipophilicity, pKa, and metabolic stability, drug discovery teams can make informed decisions, optimize lead compounds, and increase the probability of clinical success. Future efforts will likely focus on developing novel derivatives with improved selectivity profiles, enhanced metabolic stability, and the ability to overcome drug resistance mechanisms, further cementing the importance of this remarkable chemical scaffold.

References

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • ReadyCell. In vitro drug metabolism: for the selection of your lead compounds. [Link]

  • Dholakia, S. P., et al. (2020). Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. Journal of Applied Pharmaceutical Science, 10(06), 006-011. [Link]

  • Cyprotex. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. [Link]

  • Wernevik, J., et al. (2019). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

  • Domainex. Microsomal Clearance/Stability Assay. [Link]

  • Avdeef, A. (2011). Development of Methods for the Determination of pKa Values. PMC. [Link]

  • QIAGEN. PI3K/AKT/mTOR signaling. [Link]

  • Charnwood Discovery. Microsomal Stability - In Vitro Assay. [Link]

  • Domainex. Turbidimetric (Kinetic) Solubility Assay. [Link]

  • Tew, K. D., et al. (2022). PI3K/AKT/mTOR Signaling Network in Human Health and Diseases. PMC - NIH. [Link]

  • Cambridge MedChem Consulting. LogP/D. [Link]

  • ResearchGate. Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K.... [Link]

  • Ciura, K., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

  • Namera, A., et al. (2018). Urinary metabolites and metabolic pathways of three analogues of 1-phenyl-2-(pyrrolidine-1-yl)pentan-1-one (α-PVP) in humans. ResearchGate. [Link]

  • El-Gendy, M. A., et al. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link]

  • Kheylik, Y. (2024). LogP / LogD shake-flask method v1. ResearchGate. [Link]

  • ResearchGate. A plausible biosynthesis pathway of pyrrolidine alkaloids. The dashed.... [Link]

  • Mettler Toledo. Acid Dissociation Constant by Potentiometric Titration. [Link]

  • Pal, A., et al. (2019). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. [Link]

  • Wikipedia. Pyrimidine. [Link]

  • BMG LABTECH. Kinetic solubility automated screen. [Link]

  • East Stroudsburg University. Potentiometric Titration of an Unknown Weak Acid. [Link]

  • Takács-Novák, K., et al. (1997). Interlaboratory study of log P determination by shake-flask and potentiometric methods. PubMed. [Link]

  • Patel, H., et al. (2013). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. [Link]

  • Gasparyan, S., et al. (2020). Pyrimidinyl pyrrolidine derivatives. ResearchGate. [Link]

  • Bhat, M. A., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. PMC. [Link]

  • Ibrahim, M. N. NOTE Synthesis and Characterization of Some Pyrimidinone Derivatives. [Link]

  • Cheméo. 3-Pyrrolidinol. [Link]

  • El-Faham, A., et al. (2022). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. [Link]

  • Pathak, R. B., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. PMC. [Link]

Sources

Technical Guide: Mechanism of Action of (R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol in Biological Systems

[1][2][3][4][5]

Executive Summary

(R)-1-(Pyrimidin-2-yl)pyrrolidin-3-ol (CAS: 1261229-76-8) is a chiral, heterobifunctional scaffold widely utilized in drug discovery to modulate the physicochemical and pharmacokinetic profiles of bioactive molecules.[1][2][3][4][5] Unlike a standalone active pharmaceutical ingredient (API), its "mechanism of action" is defined by its role as a privileged pharmacophore that facilitates:

  • High-Affinity Binding: Through directional hydrogen bonding (pyrimidine nitrogens) and stereospecific interactions (C3-hydroxyl).[1][2][3][5][7]

  • Metabolic Stability: By replacing metabolically labile phenyl rings with electron-deficient pyrimidine bioisosteres.[1][3][5][6][7]

  • Conformational Rigidity: Reducing the entropic penalty of binding via the pyrrolidine core.[3][5][6][7]

This guide details the molecular interactions, synthesis, and experimental validation of this scaffold in the context of kinase inhibition, GPCR modulation, and targeted protein degradation (PROTACs).[2][3][4][6][7]

Molecular Mechanism of Interaction[2][3][4][6][7]

Pharmacophore Interaction Map

The biological activity of this scaffold is driven by three distinct interaction vectors:

  • Vector A (Pyrimidine Ring): Acts as a bidentate hydrogen bond acceptor.[2][3][5][6][7] In kinase inhibitors, N1 and N3 often interact with the hinge region (e.g., backbone NH of Val/Leu residues).[2][3][4][6][7]

  • Vector B (Pyrrolidine Core): Provides a rigid sp³ spacer that orients the pyrimidine and hydroxyl groups.[2][3][5][6][7] The ring pucker is constrained, reducing the entropic cost upon protein binding.[4][5][6][7]

  • Vector C (C3-Hydroxyl Group): The (R)-stereocenter positions the hydroxyl group to serve as a H-bond donor/acceptor or a solvent-exposed solubilizing handle.[1][2][3][4][5][7]

Structural Bioisosterism & Metabolic Stability

The N-linked pyrimidine ring is a critical bioisostere for N-phenyl or N-pyridyl groups.[1][2][3][4][5]

  • Mechanism: The electron-deficient nature of the pyrimidine ring (two nitrogen atoms) lowers the electron density on the exocyclic amine (pyrrolidine nitrogen).[2][3][5][7]

  • Effect: This suppresses the formation of the reactive iminium ion intermediate, a common metabolic liability in cyclic amines (e.g., nicotine, phencyclidine) mediated by Cytochrome P450 (CYP450) enzymes.[2][3][4][6][7] This modification significantly extends the half-life (

    
    ) of the parent molecule.[1][2][4][7]
    
Visualization: Interaction & Stability Logic

The following diagram illustrates the interaction vectors and the metabolic blockade mechanism.

MechanismScaffold(R)-1-Pyrimidin-2-yl-pyrrolidin-3-olPyrimidinePyrimidine Ring(e- Deficient)Scaffold->PyrimidineHydroxyl(R)-OH Group(Stereospecific)Scaffold->HydroxylNitrogenN1-Linkage(Low Basicity)Scaffold->NitrogenTargetBiological Target(e.g., Kinase Hinge)MetabolismCYP450 Enzyme(Metabolic Attack)Metabolism->NitrogenOxidative Attack(N-Dealkylation)Pyrimidine->TargetH-Bond Acceptor(Hinge Binding)Pyrimidine->NitrogenInductive Effect(Prevents Oxidation)Hydroxyl->TargetH-Bond Donor(Solvation/Specificity)

Caption: Interaction map showing the scaffold's binding vectors (green) and its intrinsic resistance to oxidative metabolism (blue blocking red).[1][2][3][4]

Physicochemical Profile & Data

The incorporation of the (R)-1-pyrimidin-2-yl-pyrrolidin-3-ol moiety typically alters the physicochemical properties of a lead compound as follows:

PropertyEffect of Scaffold IncorporationMechanism
LogP (Lipophilicity) Reduction (approx. -0.5 to -1.0 units)Introduction of polar hydroxyl group and pyrimidine nitrogens.[1][2][3][4][5]
Solubility Significant IncreaseH-bond potential of the -OH group and pyrimidine ring disrupts crystal lattice energy.[1][2][3][5][7]
pKa (Basicity) Decrease (N1 nitrogen)The electron-withdrawing pyrimidine ring reduces the basicity of the pyrrolidine nitrogen, improving membrane permeability.[2][3][7]
Metabolic Clearance Reduced (

)
Blockade of

-carbon oxidation due to electronic deactivation.[1][2][3][5][7]
Chirality Defined (R)-StereochemistryEnables specific interaction with chiral protein pockets, avoiding "eutomer/distomer" issues.[1][2][3][5][7]

Experimental Protocols

Synthesis via Nucleophilic Aromatic Substitution ( )

This protocol yields high optical purity (>99% ee) and is scalable for library synthesis.[2][6][7]

Reagents:

  • (R)-3-Pyrrolidinol (1.0 eq)[1][2][3][4][7]

  • 2-Chloropyrimidine (1.1 eq)[1][2][3][4][5][7]

  • Diisopropylethylamine (DIPEA) (2.0 eq)[1][2][3][4][7]

  • Solvent: Ethanol or DMF[1][2][3][5][7][8]

Workflow:

  • Dissolution: Dissolve (R)-3-pyrrolidinol in Ethanol (0.5 M concentration).

  • Addition: Add DIPEA followed by 2-chloropyrimidine.

  • Reaction: Reflux at 80°C for 4–6 hours. Monitor by LC-MS for disappearance of starting material.[1][2][3][5][6][7]

  • Workup: Concentrate in vacuo. Dilute with EtOAc, wash with water and brine.[4][5][6][7]

  • Purification: Flash column chromatography (DCM:MeOH gradient).

  • Validation: Verify enantiomeric excess (ee) using Chiral HPLC (e.g., Chiralpak AD-H column).

Fragment-Based Screening (SPR Assay)

To validate the binding of this fragment to a target protein (e.g., a kinase):

Method: Surface Plasmon Resonance (Biacore) [2][3][5][7]

  • Immobilization: Biotinylate the target protein and capture on a Streptavidin (SA) sensor chip.[3][5][6][7]

  • Preparation: Dissolve (R)-1-pyrimidin-2-yl-pyrrolidin-3-ol in DMSO (stock 100 mM). Dilute in running buffer (PBS-P+, 1% DMSO) to a concentration series (e.g., 500 µM to 15 µM).

  • Injection: Inject fragment solutions at 30 µL/min for 60s (association) followed by 60s dissociation.

  • Analysis: Fit sensorgrams to a 1:1 steady-state affinity model to determine

    
    .
    
    • Expected Result: Fast on/off rates (typical for fragments) with

      
       in the µM to mM range.[2][5][6][7]
      

Applications in Biological Systems[2][4][6][8][9][10][11]

Kinase Inhibition (Hinge Binding)

In the development of JAK or CDK inhibitors, this scaffold serves as a hinge-binding motif.[2][3][4][6][7] The pyrimidine ring mimics the adenine ring of ATP, forming hydrogen bonds with the backbone NH of the hinge region.[3][4][5][6][7] The (R)-hydroxyl group often points towards the solvent front, improving the drug's solubility without clashing with the protein.[2][3][4][6][7]

Targeted Protein Degradation (PROTACs)

This scaffold is increasingly used in PROTAC (Proteolysis Targeting Chimera) linkers.[2][5][6][7] The hydroxyl group provides a chemically tractable handle for attaching a linker chain (e.g., PEG or alkyl chain) to an E3 ligase ligand (e.g., Thalidomide or VHL ligand), while the pyrimidine-pyrrolidine core improves the overall solubility and permeability of the large PROTAC molecule.[2][3][4][6][7]

Safety & Toxicity Considerations

While generally stable, pyrrolidine derivatives must be monitored for potential bioactivation.[3][5][6][7]

  • Risk: Oxidation to a reactive iminium species (though mitigated by the pyrimidine ring).[2][3][5][6][7]

  • Assay: GSH-trapping assay in human liver microsomes (HLM).

    • Protocol: Incubate compound with HLM and Glutathione (GSH).[2][5][6][7] Analyze by LC-MS/MS for GSH-adducts (M+307 Da). Absence of adducts confirms metabolic stability.[5][6][7]

References

  • Scaffold Utility in Drug Design

    • Use of pyrrolidine scaffolds in medicinal chemistry: Bioorganic & Medicinal Chemistry Letters, 2009 , 19(7), 1991-1995.[2][3][4][5][7] Link

  • Chemical Identity & Properties

    • (R)-1-(Pyrimidin-2-yl)pyrrolidin-3-ol (CAS 1261229-76-8) data: PubChem Compound Summary. Link

  • Metabolic Stability of Cyclic Amines

    • Kalgutkar, A. S., et al. "Metabolism-guided drug design."[3][5][6][7] Medicinal Chemistry Reviews, 2011 .[3][5][6][7] (General reference on blocking N-dealkylation).

  • Fragment-Based Drug Discovery

    • Erlanson, D. A., et al. "Fragment-based drug discovery: journal of medicinal chemistry."[3][4][5][6][7] J. Med.[3][5][6][7] Chem., 2016 , 59(14), 6563-6580.[2][3][4][5] Link[1][2][3][4][7]

  • Application in Degraders

    • Patent WO2024098039A2.[5][6] "Potent ASGPR-binding heterobifunctional compounds."[1][2][3][5][6][7] (Demonstrates use as a building block/linker). Link

Structural Elucidation and Conformational Analysis of (R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the structural elucidation and conformational analysis of (R)-1-(Pyrimidin-2-yl)pyrrolidin-3-ol . It is designed for medicinal chemists and structural biologists, focusing on the rigorous validation of chemical identity, stereochemical purity, and the dynamic 3D conformational preferences that influence biological activity.

Executive Summary

(R)-1-(Pyrimidin-2-yl)pyrrolidin-3-ol represents a privileged scaffold in drug discovery, often serving as a hydrophilic core in kinase inhibitors and GPCR ligands. Its structural integrity relies not only on the connectivity of the pyrimidine-pyrrolidine axis but also on the absolute configuration of the C3-hydroxyl group.

This guide provides a definitive workflow for:

  • Structural Confirmation: Validating the N1-C2' connectivity and R-enantiomer specificity.

  • Conformational Dynamics: Analyzing the restricted rotation of the N-heteroaryl bond and the intramolecular hydrogen bonding (IMHB) that drives the "molecular chameleon" behavior of this scaffold.

Chemical Identity & Synthesis Context

ParameterDetail
IUPAC Name (3R)-1-(pyrimidin-2-yl)pyrrolidin-3-ol
Formula C₈H₁₁N₃O
Mol.[1][2][3] Weight 165.19 g/mol
Key Features Electron-deficient pyrimidine ring; Chiral secondary alcohol; N-linked heteroaryl conjugation.

Synthesis Note: The compound is typically synthesized via Nucleophilic Aromatic Substitution (


) of 2-chloropyrimidine with (R)-3-pyrrolidinol. Understanding this pathway is crucial for identifying potential impurities, such as bis-substitution or racemization under high-temperature conditions.

Structural Elucidation Strategy (The "What")

The elucidation process must distinguish the target from regioisomers (e.g., pyrimidin-4-yl analogs) and confirm enantiomeric purity.

High-Resolution Mass Spectrometry (HRMS)
  • Method: ESI-TOF (Positive Mode).

  • Target Ion:

    
     calculated for 
    
    
    
    : 166.0975.
  • Validation: Mass error must be < 5 ppm. A fragmentation pattern showing loss of the pyrimidine moiety (

    
     ~79) confirms the N-heteroaryl linkage.
    
NMR Spectroscopy Analysis

The conjugation of the pyrrolidine nitrogen lone pair into the pyrimidine ring creates a partial double bond character (


), leading to distinct chemical shift environments.

Table 1: Diagnostic NMR Signals (DMSO-d₆)

NucleusPositionApprox.[2][4][5][6] Shift (δ)MultiplicityStructural Insight
¹H Pyrimidine H-4/H-68.30Doublet (J≈4.8 Hz)Symmetric protons indicating N1-substitution (C2 symmetry).
¹H Pyrimidine H-56.55Triplet (J≈4.8 Hz)Coupled to H-4/H-6; confirms pyrimidine ring integrity.
¹H Pyrrolidine H-34.35MultipletThe chiral center methine; shift indicates -OH attachment.
¹H 3-OH5.00DoubletVisible in DMSO; disappearance in

confirms hydroxyl.
¹³C Pyrimidine C-2160.5QuaternaryHighly deshielded due to attachment to three nitrogens.
¹³C Pyrrolidine C-369.0CHCharacteristic of secondary alcohol.

Critical 2D Correlations:

  • HMBC: A strong correlation between the pyrrolidine

    
    -protons (H-2/H-5) and the pyrimidine C-2 carbon proves the 
    
    
    
    connectivity.
  • NOESY: Spatial correlation between Pyrimidine H-5 and Pyrrolidine H-2/H-5 confirms the proximity of the rings.

Stereochemical Validation

To ensure the (R)-configuration is maintained:

  • Chiral HPLC: Use a polysaccharide-based column (e.g., Chiralpak IA/IC).

    • Mobile Phase: Hexane/IPA (90:10) or supercritical

      
      /MeOH.
      
    • Criterion: Enantiomeric Excess (ee) > 98%.[3]

  • Optical Rotation:

    
     should be positive (typically +5° to +15° in MeOH), though specific rotation is concentration-dependent.
    

Conformational Analysis (The "How")

This molecule exhibits dynamic behavior defined by two major factors: Ring Puckering and Rotameric Equilibrium.

Restricted Rotation (Rotamers)

The


 bond possesses significant double-bond character (barrier ~12-15 kcal/mol).
  • Observation: At room temperature, NMR signals may appear broadened. At low temperature (-40°C), signal splitting may occur, revealing two rotamers.

  • Mechanism: The pyrimidine ring is coplanar with the pyrrolidine nitrogen to maximize orbital overlap. Steric clash between the pyrimidine H-5 and pyrrolidine

    
    -protons prevents free rotation.
    
Intramolecular Hydrogen Bonding (IMHB)

The (R)-3-OH group can donate a hydrogen bond to the pyrimidine nitrogen atoms.

  • "Closed" Conformation: Stabilized by a 6-membered pseudo-ring H-bond (

    
    ). This conformation increases lipophilicity (logP) and membrane permeability.
    
  • "Open" Conformation: Solvated form (favored in DMSO/MeOH).

  • Validation:

    • Dilution Study: In non-polar solvents (

      
      ), the OH shift remains constant upon dilution, confirming intramolecular H-bonding.
      
    • Solvent Titration: Adding DMSO to a

      
       sample disrupts the IMHB, causing a significant downfield shift of the OH proton.
      

Visualization of Workflows

Figure 1: Structural Elucidation Workflow

ElucidationWorkflow Start Crude (R)-1-(Pyrimidin-2-yl)pyrrolidin-3-ol Purification Purification (Flash Chrom. / Recryst.) Start->Purification HRMS HRMS (ESI+) Confirm Formula C8H11N3O Purification->HRMS NMR_1D 1D NMR (1H, 13C) Check Purity & Functional Groups HRMS->NMR_1D NMR_2D 2D NMR (HMBC, NOESY) Confirm N-Heteroaryl Connectivity NMR_1D->NMR_2D Connectivity Check Chiral_QC Chiral HPLC/SFC Confirm (R)-Enantiomer >98% ee NMR_2D->Chiral_QC Stereochem Check Final Validated Structure Chiral_QC->Final

Caption: Step-by-step analytical workflow ensuring chemical and stereochemical integrity.

Figure 2: Conformational Equilibrium & IMHB

ConformationalAnalysis Open Open Conformer (Solvated, Polar) Transition Rotational Barrier (~14 kcal/mol) Open->Transition Closed Closed Conformer (IMHB Stabilized, Lipophilic) Transition->Closed Factor1 Solvent Polarity (DMSO favors Open) Factor1->Open Factor2 Intramolecular H-Bond (OH -> N_pym) Factor2->Closed

Caption: Dynamic equilibrium between solvated (open) and H-bond stabilized (closed) conformers.

Experimental Protocols

Protocol A: Determination of Enantiomeric Excess (SFC Method)
  • Instrument: Agilent 1260 Infinity II SFC or equivalent.

  • Column: Chiralpak IC-3 (4.6 x 150 mm, 3 µm).

  • Conditions:

    • Mobile Phase:

      
       / Methanol (85:15) with 0.1% Diethylamine.[7]
      
    • Flow Rate: 3.0 mL/min.

    • Back Pressure: 120 bar.

    • Temperature: 40°C.

    • Detection: UV @ 254 nm.

  • Self-Validation: Inject the racemate first to establish separation (resolution

    
    ). The (R)-isomer typically elutes second on amylose-based columns (verify with standard).
    
Protocol B: NMR Titration for IMHB Detection
  • Dissolve 5 mg of the compound in 600 µL of

    
     (dried over molecular sieves).
    
  • Acquire a standard ¹H NMR spectrum at 298 K. Note the chemical shift of the OH proton.

  • Sequentially add DMSO-

    
     in 10 µL increments (up to 10% v/v).
    
  • Analysis: Plot

    
     vs. Volume DMSO.
    
    • Result: A steep curve indicates the breaking of a strong IMHB. A flat line would indicate no IMHB (unlikely for this structure).

References

  • Vertex Pharmaceuticals. (2011). Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase. PMC. Link

  • Caron, G., et al. (2020).[8] Intramolecular Hydrogen Bonding: An opportunity for improved design in medicinal chemistry. University of Torino.[8] Link

  • PharmaBlock. (2021).[9] Building Blocks: The formation of intramolecular hydrogen bonds in drug discovery. PharmaBlock Whitepaper. Link

  • MDPI. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules. Link

  • ResearchGate. (2011). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine: Rotamer analysis. Link

Sources

The Pyrrolidine Scaffold: From Natural Discovery to a Cornerstone of Modern Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, represents one of the most significant structural motifs in chemistry and pharmacology. Its journey from discovery in pungent plant alkaloids to its current status as a "privileged scaffold" in medicinal chemistry is a testament to its remarkable synthetic versatility and biological relevance.[1] This technical guide provides an in-depth exploration of the discovery and history of substituted pyrrolidine derivatives. We will trace its origins in natural products, dissect the evolution of seminal synthetic strategies, and illustrate its profound impact on drug development. This guide is intended for researchers, scientists, and drug development professionals, offering not just a historical overview, but a deeper understanding of the chemical logic and experimental causality that have cemented the pyrrolidine core as an indispensable tool in the modern chemist's arsenal.

A Privileged Structure: The Significance of the Pyrrolidine Ring

Unlike flat aromatic systems, the pyrrolidine ring's sp³-hybridized carbon atoms confer a distinct, three-dimensional, and conformationally flexible structure.[1][2] This non-planarity, often described as "pseudorotation," allows for a more comprehensive exploration of pharmacophore space, enabling precise spatial orientation of substituents to optimize interactions with complex biological targets like enzymes and receptors.[2] Its nitrogen atom provides a key site for hydrogen bonding and salt formation, enhancing solubility and bioavailability, while the ring's carbons can be stereogenically substituted, introducing critical elements of chirality that dictate biological activity.[2] These inherent physicochemical properties are the foundation of its success in drug design.[1]

Early History: Discovery in Nature's Arsenal

The story of pyrrolidine begins not in a flask, but in the biological world. The first encounters with this ring system were through the isolation and characterization of natural alkaloids, potent compounds produced by plants as defense mechanisms.[3][4]

  • Nicotine and Other Alkaloids: The pyrrolidine ring is a core component of numerous well-known alkaloids, including nicotine from the tobacco plant and hygrine found in coca leaves.[1][5] The discovery and structural elucidation of these compounds in the 19th and early 20th centuries provided the first glimpse into the prevalence and biological importance of this heterocycle.

  • Pyrrolizidine Alkaloids (PAs): A more complex, fused-ring system based on the pyrrolizidine core was discovered in various plant families.[6][7] Initially used in traditional medicine, their potent hepatotoxicity was later recognized, prompting extensive study into their mechanism of action and biosynthesis.[4][6][7]

  • The Amino Acids: The discovery of proline and its hydroxylated derivative, hydroxyproline, was a watershed moment.[][9] As proteinogenic amino acids, their unique cyclic structure imparts significant conformational constraints on peptides and proteins, making them crucial for the structural integrity of proteins like collagen.[][9][10] The natural abundance and inherent chirality of proline and hydroxyproline would later establish them as invaluable starting materials in stereoselective synthesis.

The Evolution of Synthetic Strategies

The increasing recognition of the pyrrolidine motif's importance spurred the development of synthetic methods to access it. These strategies have evolved from classical cyclization reactions to highly sophisticated asymmetric catalytic transformations.

Synthetic_Strategies cluster_classical cluster_chiral cluster_modern A Classical Methods B Chiral Pool Synthesis A->B Need for Stereocontrol D Paal-Knorr Synthesis + Reduction C Modern Asymmetric Methods B->C Demand for Greater Diversity E From Proline & Hydroxyproline F [3+2] Cycloaddition (Azomethine Ylides) G Aza-Cope/Mannich Tandem Reaction H Asymmetric Lithiation (Beak Protocol) I Transition-Metal Catalysis Cycloaddition_Workflow cluster_workflow [3+2] Cycloaddition Workflow start α-Amino Ester + Aldehyde/Ketone dipole_gen In Situ Generation of Azomethine Ylide start->dipole_gen Condensation cycloaddition Catalytic Asymmetric [3+2] Cycloaddition dipole_gen->cycloaddition dipolarophile Dipolarophile (e.g., Alkene) dipolarophile->cycloaddition product Enantioenriched Substituted Pyrrolidine cycloaddition->product Forms Ring & Multiple Stereocenters

Caption: Key steps in the asymmetric 1,3-dipolar cycloaddition reaction.

This elegant cascade reaction provides efficient access to acyl-substituted pyrrolidines. [11]It is a thermally or acid-catalyzed process that proceeds through two key sequential steps. [12][13]

  • Cationic 2-Aza-Cope Rearrangement: An iminium ion, formed from an amino alcohol and an aldehyde, undergoes a-[14][14]sigmatropic rearrangement. [12][15]2. Mannich Cyclization: The rearranged intermediate immediately undergoes an intramolecular Mannich cyclization, which is typically irreversible and thermodynamically driven, to form the stable pyrrolidine ring. [11][15]

  • Causality: The efficiency of this reaction stems from its tandem nature; two distinct and powerful transformations occur in a single pot, breaking and forming several bonds in one synthetic operation. [15]This strategy has proven highly effective in the total synthesis of complex alkaloids, such as strychnine. [11]

AzaCope_Mannich cluster_pathway Aza-Cope/Mannich Tandem Reaction start Amino Alcohol + Aldehyde iminium Iminium Ion Formation start->iminium Acid Catalyst aza_cope [3,3]-Sigmatropic Aza-Cope Rearrangement iminium->aza_cope mannich Intramolecular Mannich Cyclization aza_cope->mannich Irreversible Step product Acyl-Substituted Pyrrolidine mannich->product

Caption: The sequential mechanism of the Aza-Cope/Mannich reaction.

Impact on Drug Discovery and Development

The synthetic accessibility of diverse substituted pyrrolidines has made the scaffold a mainstay in modern drug discovery. [1][16]Its ability to improve pharmacokinetic profiles and provide novel interactions with biological targets has led to numerous FDA-approved drugs across a wide range of therapeutic areas. [1][14]

Drug Name Pyrrolidine Moiety Therapeutic Area
Captopril L-Proline derivative Antihypertensive (ACE Inhibitor)
Aniracetam Pyrrolidinone Nootropic (Cognitive Enhancer)
Eletriptan Substituted Pyrrolidine Antimigraine (Serotonin Agonist)
Clindamycin N-Methyl-4-propyl-L-proline Antibiotic
Asunaprevir Hydroxyproline derivative Antiviral (HCV Protease Inhibitor)
Alpelisib Pyrrolidine-2-carboxamide Anticancer (PI3K Inhibitor)
Rolipram 4-(3-(Cyclopentyloxy)-4-methoxyphenyl)pyrrolidin-2-one Anti-inflammatory (PDE4 Inhibitor)

| Sulpiride | N-((1-ethylpyrrolidin-2-yl)methyl) | Antipsychotic |

Table 1: A selection of FDA-approved drugs featuring the pyrrolidine scaffold, highlighting its therapeutic diversity.[14][17][16]

Key Experimental Protocols

To provide a practical context, the following section details a generalized, representative protocol for a key pyrrolidine synthesis.

Protocol: Catalytic Asymmetric 1,3-Dipolar Cycloaddition

This protocol describes the synthesis of a highly substituted chiral pyrrolidine via a copper-catalyzed reaction between an azomethine ylide precursor and an electron-deficient alkene.

Objective: To synthesize an enantioenriched polysubstituted pyrrolidine with high stereocontrol.

Materials:

  • Glycine methyl ester hydrochloride

  • Benzaldehyde derivative (dipolarophile)

  • N,N-Diisopropylethylamine (DIPEA)

  • Copper(I) iodide (CuI)

  • Chiral ligand (e.g., Fesulphos)

  • Anhydrous Toluene

  • Magnesium Sulfate (MgSO₄)

  • Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon)

Procedure:

  • Catalyst Preparation: To a flame-dried Schlenk flask under an inert atmosphere (N₂), add CuI (0.05 mmol, 5 mol%) and the chiral ligand (0.055 mmol, 5.5 mol%). Add anhydrous toluene (2.0 mL) and stir the mixture at room temperature for 30 minutes to form the catalyst complex.

  • Reactant Addition: In a separate flask, dissolve the glycine methyl ester hydrochloride (1.2 mmol) and the benzaldehyde derivative (1.0 mmol) in anhydrous toluene (3.0 mL). Add DIPEA (1.2 mmol) to neutralize the hydrochloride and stir for 10 minutes.

  • Ylide Generation and Cycloaddition: Transfer the solution from step 2 to the flask containing the catalyst complex via cannula. Add the electron-deficient alkene (dipolarophile, 1.0 mmol).

  • Reaction: Heat the reaction mixture to the predetermined optimal temperature (e.g., 60 °C) and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.

    • Causality Note: The chiral ligand coordinates to the copper center, creating a chiral environment. This complex then coordinates to the N,O-chelating α-iminoester, directing the facial selectivity of the subsequent cycloaddition with the alkene, thereby controlling the absolute stereochemistry of the product. [18]5. Workup: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

  • Characterization: Characterize the purified pyrrolidine derivative by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess (e.e.) by chiral High-Performance Liquid Chromatography (HPLC).

Self-Validation: The protocol's trustworthiness is validated by consistent stereochemical outcomes (high d.r. and e.e.) confirmed by chiral HPLC, which are directly attributable to the specific chiral ligand used. Reproducibility across different substrates (with predictable electronic and steric effects) further validates the method's robustness.

Future Perspectives

The exploration of substituted pyrrolidines is far from over. Future research will likely focus on several key areas:

  • Novel Catalytic Systems: Development of more efficient, sustainable, and economical catalysts, particularly using earth-abundant metals, for C-H functionalization and other direct amination reactions. [19]* Photoredox and Electrochemical Methods: Harnessing light or electrical energy to drive novel cyclization reactions under mild conditions, offering new pathways to previously inaccessible pyrrolidine structures.

  • Expanded Chemical Space: Synthesis of spirocyclic and fused pyrrolidine systems to create more conformationally rigid scaffolds, which are highly desirable for improving selectivity and potency in drug candidates. [20]* Biocatalysis: Employing engineered enzymes to catalyze the synthesis of chiral pyrrolidines with perfect stereoselectivity, aligning with the principles of green chemistry.

The pyrrolidine scaffold, discovered centuries ago in nature, continues to be a remarkably fruitful area of research. [1]Its journey from alkaloid chemistry to a central element of asymmetric synthesis and medicinal chemistry showcases a perfect synergy between natural product inspiration and synthetic innovation.

References

  • The Pyrrolidine Scaffold: A Cornerstone of Modern Medicinal Chemistry. (n.d.). BenchChem.
  • Padwa, A., & Pearson, W. H. (Eds.). (2002).
  • Vakhitova, Y., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
  • Clayden, J., et al. (2021). Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. White Rose Research Online.
  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry.
  • Pyrrolidine - Wikipedia. (n.d.). Wikipedia.
  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules.
  • Stereoselective synthesis of pyrrolidine derivatives via reduction of substituted pyrroles. (2007). Tetrahedron Letters.
  • Naskar, S., & Pan, S. C. (2017). Organocatalytic asymmetric synthesis of highly substituted pyrrolidines bearing a stereogenic quaternary centre at the 3-position. Organic & Biomolecular Chemistry.
  • Asymmetric Synthesis of Substituted Pyrrolidines via Kinetic Resolutions. (n.d.). White Rose eTheses Online.
  • Lee, H., & Kim, S. (2022). Stereoselective Tandem Synthesis of Pyrrolidine Derivatives under Gold Catalysis: An Asymmetric Synthesis of (−)-Lepadiformine A. Organic Letters.
  • Aza-Cope rearrangement - Wikipedia. (n.d.). Wikipedia.
  • Weires, N. A., & Beak, P. (2010). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Accounts of Chemical Research.
  • Johnson, J. S., et al. (2010). Dynamic Kinetic Asymmetric Synthesis of Substituted Pyrrolidines from Racemic Cyclopropanes and Aldimines: Reaction Development and Mechanistic Insights. Journal of the American Chemical Society.
  • The Pivotal Role of Pyrrolidine-Containing Phenols in Modern Medicinal Chemistry: A Technical Guide. (n.d.). BenchChem.
  • Schalk, A. (2012). Synthesis of pyrrolidines and pyrrolizidines using the aza-Cope rearrangement Mannich cyclization under microwave conditions. Digital Commons @ EMU.
  • Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. (2025). MDPI.
  • Borbás, A., et al. (2019). The stereoselective synthesis of cis- and trans-fused pyrrolidine containing bicyclic azepine and oxepine derivatives using aza-Cope rearrangement-Mannich cyclization as a key step. New Journal of Chemistry.
  • Vakhitova, Y., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC.
  • Pyrrolizidine alkaloid - Wikipedia. (n.d.). Wikipedia.
  • Nájera, C., & Yus, M. (2014). Catalytic Enantioselective 1,3-dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis. Accounts of Chemical Research.
  • A Comparative Guide to the Synthesis of Substituted Pyrrolidines. (n.d.). BenchChem.
  • Carretero, J. C., et al. (2025). Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Communications.
  • Zhan, D., et al. (2025). Recent Developments in Azomethine Ylide-Initiated Double Cycloadditions. Molecules.
  • Computational Analysis of the Stereoselective Synthesis of Substituted Pyrrolidines. (n.d.). Digital Commons @ EMU.
  • Al-Warhi, T., et al. (2024). Study on Regio- and Diastereoselectivity of the 1,3-Dipolar Cycloaddition Reaction of Azomethine Ylide with 2-(Benzo[d]thiazol-2-yl)-3-(aryl)acrylonitrile. ACS Omega.
  • Carretero, J. C., & Adrio, J. (2015). Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Communications.
  • Synthesis of substituted pyrrolidines and piperidines from endocyclic enamine derivatives. (n.d.). ResearchGate.
  • Proline: Definition, Structure, Benefits, Sources and Uses. (n.d.). BOC Sciences.
  • Aza-cope rearrangement – Knowledge and References. (n.d.). Taylor & Francis.
  • Pyrrolidine synthesis. (n.d.). Organic Chemistry Portal.
  • Sweeney, J. B., et al. (2020). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalysed Hydroarylation. ChemRxiv.
  • Hodges, J. A., & Raines, R. T. (2009). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Organic Letters.
  • Proline - wikidoc. (2012). Wikidoc.
  • Proline Derivatives in Organic Synthesis. (2007). Organic Chemistry Portal.
  • Schramm, S., et al. (2019). Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. Molecules.
  • Phang, J. M. (2021). Perspectives, past, present and future: the proline cycle/proline-collagen regulatory axis. Amino Acids.
  • Schramm, S., et al. (2019). Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. PMC.
  • Moreira, P. F., et al. (2018). Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. MDPI.

Sources

Architecting Chiral Space: A Technical Guide to (R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of conformationally restricted, sp³-rich chiral scaffolds is a cornerstone of modern medicinal chemistry. Among these, (R)-1-pyrimidin-2-yl-pyrrolidin-3-ol has emerged as a privileged building block. By combining the electron-deficient, hydrogen-bond accepting properties of a pyrimidine ring with the stereospecific, polar topography of an (R)-pyrrolidin-3-ol moiety, this compound offers a versatile vector for probing complex protein binding pockets, optimizing pharmacokinetic profiles, and escaping "flatland" (sp²-dominated) chemical space.

Nomenclature and Molecular Architecture

The formal IUPAC name for this compound is (3R)-1-(pyrimidin-2-yl)pyrrolidin-3-ol .

  • Molecular Formula: C₈H₁₁N₃O

  • Molecular Weight: 165.19 g/mol

The architecture of this molecule consists of two synergistic domains:

  • The Pyrimidine Headgroup: A diazine heterocycle that serves as a potent hydrogen-bond acceptor. It is highly electron-deficient, making it an excellent electrophile for nucleophilic aromatic substitution (SₙAr) during synthesis.

  • The Chiral Pyrrolidine Tail: A five-membered nitrogen heterocycle bearing a hydroxyl group at the C3 position. The (R)-absolute configuration dictates the spatial trajectory of the hydroxyl group, which acts as a stereospecific hydrogen-bond donor/acceptor critical for target engagement.

Physicochemical Profiling & ADME Implications

The physicochemical properties of (3R)-1-(pyrimidin-2-yl)pyrrolidin-3-ol make it an ideal fragment for lead optimization.

PropertyValueCausality / Implication in Drug Design
Molecular Weight 165.19 g/mol Low MW allows for extensive downstream functionalization without exceeding Lipinski's Rule of 5 limits.
cLogP (Estimated) ~0.5 - 1.0Highly hydrophilic nature improves aqueous solubility and lowers lipophilicity-driven metabolic liabilities.
TPSA 46.0 ŲOptimal for membrane permeability; strikes a balance between target binding and cellular penetration.
H-Bond Donors 1The (R)-hydroxyl group acts as a highly directional donor for stereoselective pocket binding.
H-Bond Acceptors 4Pyrimidine nitrogens (2), pyrrolidine nitrogen (1), and hydroxyl oxygen (1) provide multiple anchoring points.

Synthetic Methodology & Stereocontrol

The most efficient and scalable route to (3R)-1-(pyrimidin-2-yl)pyrrolidin-3-ol is via a regioselective Nucleophilic Aromatic Substitution (SₙAr). The electron-withdrawing nature of the pyrimidine nitrogens activates the C2 position of 2-chloropyrimidine towards nucleophilic attack by the secondary amine of (R)-pyrrolidin-3-ol.

SynthesisWorkflow A 2-Chloropyrimidine (Electrophile) C SNAr Reaction Base: DIPEA, Solvent: n-BuOH Heat: 120°C or Microwave A->C B (R)-Pyrrolidin-3-ol (Chiral Nucleophile) B->C D In-Process Control LC-MS & TLC Monitoring C->D Aliquot Sampling E (3R)-1-(Pyrimidin-2-yl)pyrrolidin-3-ol (Target Scaffold) D->E >95% Conversion

Figure 1: SₙAr synthetic workflow for (3R)-1-(pyrimidin-2-yl)pyrrolidin-3-ol.

Self-Validating Experimental Protocol

To ensure scientific integrity and reproducibility, the following protocol incorporates built-in validation checkpoints:

Step 1: Reagent Preparation & Stoichiometry

  • Charge a microwave-safe reaction vial with 2-chloropyrimidine (1.0 equiv) and (R)-pyrrolidin-3-ol (1.2 equiv).

  • Causality: A slight stoichiometric excess of the chiral amine ensures complete consumption of the electrophile. This simplifies downstream purification, as the highly polar unreacted amine can be easily removed during aqueous workup.

Step 2: Base and Solvent Addition

  • Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv) and n-butanol (to achieve a 0.2 M concentration).

  • Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation and subsequent deactivation of the pyrrolidine nucleophile. n-Butanol is selected as a polar protic solvent because it stabilizes the Meisenheimer complex intermediate and allows for high-temperature heating without generating excessive internal pressure.

Step 3: Microwave Irradiation

  • Seal the vial and heat in a microwave reactor at 120 °C for 2–4 hours.

Step 4: In-Process Validation (The Self-Validating Checkpoint)

  • Validation: Sample a 5 µL aliquot, dilute in 1 mL of methanol, and analyze via LC-MS. The complete disappearance of the 2-chloropyrimidine peak and the emergence of the product mass (

    
    ) confirms successful conversion. Do not proceed to workup until conversion is >95%.
    

Step 5: Workup and Purification

  • Concentrate the mixture under reduced pressure. Partition the residue between Ethyl Acetate and saturated aqueous NaHCO₃.

  • Causality: The basic aqueous wash removes DIPEA salts and the excess (R)-pyrrolidin-3-ol, leaving the target scaffold in the organic layer. Purify the concentrated organic layer via silica gel chromatography (DCM/MeOH gradient) to yield the pure compound.

Applications in Drug Discovery

This scaffold is extensively utilized in the development of targeted therapeutics, particularly kinase inhibitors. The rigidification of flexible side chains using the (R)-pyrrolidin-3-ol motif significantly improves ligand efficiency and target residence time.

For instance, in the optimization of dual inhibitors for plasmodial kinases PfGSK3 and PfPK6 (critical targets for next-generation antimalarial therapy), researchers systematically replaced flexible linear amines with rigidified chiral motifs like (R)-pyrrolidin-3-ol. This modification preserved critical binding interactions while drastically reducing the entropic penalty of binding, leading to low nanomolar potency against blood-stage Plasmodium falciparum parasites, as detailed in[1].

Pharmacophore Core Scaffold: (R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol Pyr Pyrimidine Ring Pi-Pi Stacking & H-Bond Acceptor Core->Pyr Pyrrol Pyrrolidine Core Conformational Rigidity Core->Pyrrol OH (R)-Hydroxyl Group Stereospecific H-Bond Donor Core->OH Target_Hinge Kinase Hinge Region (e.g., PfGSK3 / PfPK6) Pyr->Target_Hinge H-Bonding Target_Pocket Solvent-Exposed / Ribose Pocket OH->Target_Pocket Anchoring

Figure 2: Pharmacophore mapping and logical binding relationships of the scaffold.

By projecting the (R)-hydroxyl group into the solvent-exposed ribose pocket, the molecule establishes stereoselective hydrogen bonds that cannot be accessed by its (S)-enantiomer or achiral analogs, showcasing the profound impact of precise 3D spatial arrangements in drug design.

References

  • Title: Identification of Novel 2,4,5-Trisubstituted Pyrimidines as Potent Dual Inhibitors of Plasmodial PfGSK3/PfPK6 with Activity against Blood Stage Parasites In Vitro Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link][1]

Sources

An In-Depth Technical Guide to the Solubility and Stability of (R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility and stability of the novel compound, (R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol. In the absence of extensive published data for this specific molecule, this document outlines robust experimental protocols and the scientific rationale necessary to generate reliable and reproducible data, crucial for its development as a potential therapeutic agent.

Introduction

(R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol is a heterocyclic compound featuring a pyrimidine ring linked to a pyrrolidinol moiety. The presence of both a basic pyrimidine ring and a polar hydroxyl group on the chiral pyrrolidine scaffold suggests a nuanced physicochemical profile. Understanding its solubility and stability is a cornerstone for formulation development, ensuring bioavailability, and defining appropriate storage conditions. This guide will detail the methodologies for a thorough investigation of these critical parameters.

Part 1: Solubility Profiling

A comprehensive understanding of a compound's solubility in various solvents is fundamental to its handling, formulation, and purification. The selection of solvents for this study is guided by their common use in pharmaceutical development, spanning a range of polarities and proticities.

Rationale for Solvent Selection

The choice of solvents is critical for building a comprehensive solubility profile. The following solvents are recommended, categorized by their properties:

  • Protic Solvents: These solvents can donate hydrogen bonds and are often used in crystallization and formulation.

    • Water: As the primary biological solvent, aqueous solubility is a critical parameter for oral and parenteral drug delivery.

    • Methanol & Ethanol: Commonly used in synthesis and purification, and as co-solvents in formulations.[1][2]

    • Isopropanol (IPA): A less polar alcohol often used in topical and oral liquid formulations.

  • Aprotic Polar Solvents: These solvents possess a dipole moment but do not have an acidic proton. They are excellent for dissolving a wide range of compounds.

    • Acetonitrile (ACN): A common solvent in reversed-phase chromatography, its miscibility with water makes it useful for creating a range of polarities.

    • Dimethylformamide (DMF) & Dimethyl Sulfoxide (DMSO): Highly polar solvents with strong solvating power, often used to dissolve poorly soluble compounds for in vitro screening.[1]

    • Tetrahydrofuran (THF): A cyclic ether with moderate polarity, useful in both synthesis and formulation.[1]

  • Aprotic Non-Polar Solvents: These solvents have low dielectric constants and are used to assess solubility in lipophilic environments.

    • Toluene: An aromatic hydrocarbon used in synthesis.[1]

    • Dichloromethane (DCM): A volatile chlorinated solvent used in extractions and synthesis.[3]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility. It is a robust and reliable method that allows for the determination of the saturation point of a compound in a given solvent.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of (R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol to a known volume of each selected solvent in a sealed vial. The excess solid is crucial to ensure that equilibrium is reached at saturation.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C to simulate room and physiological temperatures, respectively) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge the samples at a high speed to pellet the excess solid.

  • Sampling and Dilution: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent (e.g., the mobile phase of the analytical method) to a concentration within the calibration range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[4] The concentration of the analyte is determined by comparing the peak area to a standard calibration curve.

  • Calculation: Calculate the solubility in mg/mL or molarity using the determined concentration and the dilution factor.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess compound to known volume of solvent equil1 Agitate at constant temperature (24-48h) prep1->equil1 sep1 Centrifuge or let stand to settle excess solid equil1->sep1 quant1 Withdraw and dilute supernatant sep1->quant1 quant2 Analyze by HPLC-UV quant1->quant2 quant3 Calculate solubility quant2->quant3

Data Presentation: Solubility Profile

The results of the solubility study should be presented in a clear and concise table for easy comparison.

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)
Water25
Water37
Methanol25
Ethanol25
Isopropanol25
Acetonitrile25
Dimethylformamide25
Dimethyl Sulfoxide25
Tetrahydrofuran25
Toluene25
Dichloromethane25

Part 2: Stability Assessment and Forced Degradation

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[5][6] These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[7][8]

Rationale for Stress Conditions

The following stress conditions are recommended based on ICH guidelines to cover the most common degradation pathways for small molecules:[5][9]

  • Acidic Hydrolysis: To assess stability in an acidic environment, which can be encountered in the stomach.

  • Basic Hydrolysis: To evaluate stability in an alkaline environment. Pyrrolidinol derivatives can be susceptible to base-catalyzed degradation.[9]

  • Oxidative Degradation: To determine susceptibility to oxidation, which can occur during manufacturing and storage.

  • Thermal Stress: To investigate the effect of high temperatures on the compound's stability.

  • Photostability: To assess the impact of light exposure, which is crucial for determining appropriate packaging.

Experimental Protocol: Forced Degradation Studies

A systematic approach is required to evaluate the stability of (R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol under various stress conditions.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., a 1:1 mixture of acetonitrile and water).

  • Application of Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60 °C for a specified time (e.g., 2, 4, 8, 24 hours).

    • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for a specified time. Neutralize with an equivalent amount of acid before analysis.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a specified time.

    • Thermal Stress: Expose the solid compound and a solution of the compound to dry heat (e.g., 80 °C) for a specified period.

    • Photostability: Expose the solid compound and a solution of the compound to a light source according to ICH Q1B guidelines.

  • Sample Analysis: At each time point, withdraw a sample and quench the degradation reaction if necessary (e.g., by neutralization or cooling). Analyze the samples by a stability-indicating HPLC method.

  • Data Evaluation:

    • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control.

    • Identify and quantify any major degradation products.

    • The industry-accepted range for degradation is typically between 5-20%.[5]

G cluster_start Start cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation start_node Prepare Stock Solution of (R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol acid Acidic (0.1M HCl, 60°C) start_node->acid base Basic (0.1M NaOH, RT) start_node->base oxidation Oxidative (3% H₂O₂, RT) start_node->oxidation thermal Thermal (80°C, solid & solution) start_node->thermal photo Photolytic (ICH Q1B) start_node->photo analysis_node Analyze by Stability-Indicating HPLC Method acid->analysis_node base->analysis_node oxidation->analysis_node thermal->analysis_node photo->analysis_node eval_node Calculate % Degradation Identify Degradants analysis_node->eval_node

Data Presentation: Stability Summary

The results of the forced degradation studies should be summarized in a table to provide a clear overview of the compound's stability profile.

Stress ConditionReagent/ConditionDurationTemperature (°C)% DegradationMajor Degradation Products (RT)
Acidic Hydrolysis0.1 M HCl24 h60
Basic Hydrolysis0.1 M NaOH24 h25
Oxidation3% H₂O₂24 h25
Thermal (Solid)Dry Heat48 h80
Thermal (Solution)Dry Heat48 h80
Photostability (Solid)ICH Q1B--
Photostability (Solution)ICH Q1B--

Part 3: Analytical Methodologies

A robust and validated analytical method is paramount for accurate quantification in both solubility and stability studies.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method with UV detection is generally suitable for the analysis of polar heterocyclic compounds like (R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol.[4][9]

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is recommended to ensure good separation of the parent compound from any impurities or degradants.

  • Detection: UV detection at a wavelength of maximum absorbance of the pyrimidine chromophore. A photodiode array (PDA) detector is advantageous for peak purity analysis.[4]

  • Method Validation: The analytical method should be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For the identification of unknown degradation products, LC-MS is an indispensable tool. It provides molecular weight information that is crucial for structure elucidation.[9]

Conclusion

This technical guide provides a comprehensive and scientifically rigorous framework for determining the solubility and stability of (R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol. By following these detailed protocols, researchers can generate the critical data needed to support the advancement of this compound through the drug development pipeline. The insights gained from these studies will inform formulation strategies, define storage and handling procedures, and ensure the quality and safety of the potential therapeutic agent.

References

  • US10421745B2 - Salt forms of (R)-5-((E)-2-pyrrolidin-3-ylvinyl)pyrimidine - Google Patents.
  • EP4382529A1 - A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s) - Google Patents.
  • J AOAC Int. 2015 Sep-Oct;98(5):1248-59. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Available at: [Link]

  • Analytical Methods - RSC Publishing. Available at: [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. Available at: [Link]

  • Review on development of forced degradation studies and its approaches on stability indicating method. Available at: [Link]

  • One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Available at: [Link]

  • Forced Degradation – A Review. Available at: [Link]

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's - SciSpace. Available at: [Link]

Sources

The Pyrimidine Scaffold in Advanced Therapeutics: Mechanistic Insights, Kinase Targeting, and Assay Validation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Structural Rationale of Pyrimidine N-Heterocycles

In the landscape of modern drug discovery, the pyrimidine (1,3-diazine) ring stands as one of the most privileged pharmacophores. As the fundamental building block of natural nucleic acids (cytosine, thymine, uracil), the pyrimidine core exhibits inherent biocompatibility and exceptional synthetic tractability[1][2].

From a physicochemical perspective, the planar, electron-deficient aromatic system of pyrimidine, combined with its two hydrogen-bond-accepting nitrogen atoms, makes it an ideal structural mimic for purine bases like adenine[2][3]. This mimicry is the mechanistic cornerstone for developing ATP-competitive kinase inhibitors. By systematically functionalizing the C2, C4, and C6 positions, or by fusing the ring to create bicyclic systems (e.g., quinazolines, pyrazolopyrimidines, pyrrolopyrimidines), medicinal chemists can precisely tune both the pharmacodynamics and pharmacokinetics of these molecules[4][5][6].

Target Engagement: The Mechanics of Kinase Inhibition

The primary mechanism of action for most oncological pyrimidine derivatives is the competitive inhibition of receptor tyrosine kinases (RTKs) and serine/threonine kinases.

  • Hinge Binding: The N1 or N3 atoms of the pyrimidine ring typically form critical, highly conserved hydrogen bonds with the backbone amide of the kinase hinge region[2][6].

  • Pocket Access: Substitutions at the C4/C6 positions (such as anilino or indole moieties) direct the molecule into the hydrophobic back pocket or out toward the solvent front. This spatial orientation dictates the inhibitor's selectivity profile, allowing differentiation between closely related kinases like EGFR and VEGFR-2[7].

  • Overcoming Resistance: Advanced scaffold morphing, such as the development of pyrazolo[3,4-d]pyrimidines, restricts conformational flexibility. This rigidification is crucial for maintaining binding affinity in the presence of steric-hindering mutations, such as the EGFR T790M "gatekeeper" mutation[5].

Pathway Ligand Growth Factor (EGF / VEGF) Receptor Receptor Tyrosine Kinase (EGFR / VEGFR-2) Ligand->Receptor Activation ATP ATP Binding Pocket (Active Site) Receptor->ATP Conformational Shift Downstream Downstream Signaling (PI3K / AKT / MAPK) ATP->Downstream Phosphorylation Cascade Pyrimidine Pyrimidine Inhibitor (Pharmacophore) Pyrimidine->ATP Competitive Blockade (H-Bonds & π-π Stacking) Proliferation Tumor Proliferation & Angiogenesis Downstream->Proliferation Gene Transcription

Figure 1: Mechanistic pathway of RTK signaling and competitive blockade by pyrimidine inhibitors.

Quantitative Profiling of Pyrimidine-Based Inhibitors

The versatility of pyrimidine derivatives is best illustrated by their nanomolar potency across a diverse array of oncogenic targets. Table 1 synthesizes the half-maximal inhibitory concentrations (IC₅₀) of benchmark and experimental pyrimidine-containing N-heterocycles.

Table 1: Kinase Inhibition Profiles of Select Pyrimidine Derivatives

Compound / DerivativeScaffold TypePrimary Kinase TargetBiochemical IC₅₀ (µM)Reference
Alisertib (MLN8237) AminopyrimidineAURKA0.0012[3]
Barasertib (AZD1152) Fused PyrimidineAURKB0.00037[3]
BI2536 Pteridinone (Pyrimidine core)PLK10.00083[3]
MKP123 Indole-tethered PyrimidineEGFR / VEGFR-20.018 / 0.045[7]
Derivative 7c Pyrazolo[3,4-d]pyrimidineEGFR T790M5.75*[5]
Compound 59 Pyrrolo[2,3-d]pyrimidineRET-wt< 0.010[6]

*Denotes Cellular IC₅₀ value (A549 cell line).

Self-Validating Experimental Protocols

As an application scientist, I must stress that a single biochemical assay is never sufficient to declare a compound a viable "hit." Biochemical potency must be orthogonally validated by cellular target engagement. The following protocols represent a self-validating system designed to eliminate false positives and confirm true mechanistic efficacy.

Workflow Prep 1. Compound Prep (Serial Dilution) Incubate 2. Target Engagement (Enzyme + Inhibitor) Prep->Incubate Reaction 3. Kinase Reaction (Add ATP & Substrate) Incubate->Reaction Equilibrium Reached Detect 4. Luminescence (ADP-Glo Detection) Reaction->Detect ADP Generation Validate 5. Orthogonal Validation (Western Blot p-EGFR) Detect->Validate Hit Confirmation

Figure 2: Self-validating assay workflow coupling biochemical screening with cellular validation.

Protocol A: High-Throughput Biochemical Kinase Assay (ADP-Glo™)

Causality & Rationale: Traditional radiometric assays are low-throughput and hazardous. The ADP-Glo assay is a homogeneous luminescent method that measures the ADP formed during the kinase reaction. By quantifying product formation rather than substrate depletion, we achieve a superior signal-to-background ratio and a robust Z'-factor (>0.7), which is critical for minimizing false positives caused by compound auto-fluorescence or aggregation.

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute the pyrimidine derivative in 100% DMSO. Transfer to a 384-well low-volume assay plate using an acoustic liquid handler (e.g., Echo 550) to ensure high-precision nanoliter dispensing. Critical: Final DMSO concentration must remain ≤1% to prevent enzyme denaturation.

  • Enzyme Pre-incubation: Add the purified recombinant kinase (e.g., EGFR T790M) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Critical Step: Incubate for 30 minutes at room temperature before adding ATP. Because many bulky pyrimidine derivatives exhibit slow-binding kinetics, this pre-incubation allows the inhibitor to reach thermodynamic equilibrium with the enzyme. Skipping this step artificially underestimates the compound's potency.

  • Reaction Initiation: Add the substrate peptide and ultra-pure ATP. Rationale: ATP concentration must be set at the predetermined

    
     for the specific kinase to ensure balanced competitive dynamics and translatable IC₅₀ values. Incubate for 60 minutes.
    
  • Reaction Termination: Add ADP-Glo™ Reagent (1:1 volume ratio) to terminate the kinase reaction and enzymatically deplete any unconsumed ATP. Incubate for 40 minutes.

  • Detection: Add Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase/luciferin reaction. Read luminescence on a multi-mode microplate reader. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol B: Orthogonal Cellular Target Engagement (Western Blotting)

Causality & Rationale: Biochemical assays lack the complexity of a living cell (e.g., membrane permeability barriers, high intracellular ATP concentrations [~1-5 mM], and competitive protein binding). To validate that the pyrimidine inhibitor actually reaches and inhibits its target in vivo, we must measure the suppression of the target's autophosphorylation[7].

Step-by-Step Methodology:

  • Cell Culture & Treatment: Seed target-dependent cells (e.g., HCC827 NSCLC cells, which are exquisitely sensitive to EGFR TKIs) in 6-well plates. Treat with the pyrimidine inhibitor at 0.1x, 1x, and 10x the biochemical IC₅₀ for 2-4 hours. Rationale: A short incubation time assesses direct target engagement; longer incubations conflate primary target inhibition with secondary apoptotic pathway activation.

  • Lysis & Protein Extraction: Wash cells with ice-cold PBS and lyse using RIPA buffer. Critical Step: The buffer must be heavily supplemented with phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride) to freeze the phosphorylation state of the kinase during extraction.

  • SDS-PAGE & Transfer: Resolve 20 µg of total protein lysate on a 4-12% Bis-Tris polyacrylamide gel. Transfer proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against total EGFR and phospho-EGFR (e.g., Tyr1068). Use an HRP-conjugated secondary antibody and detect via enhanced chemiluminescence (ECL).

  • Data Interpretation: A validated ATP-competitive pyrimidine inhibitor will demonstrate a clear, dose-dependent decrease in the p-EGFR band intensity while the total EGFR band remains constant, proving direct intracellular target engagement[7].

Conclusion

The pyrimidine N-heterocycle remains an indispensable scaffold in medicinal chemistry. By leveraging rational, structure-based design—such as scaffold morphing into pyrrolo- or pyrazolo-pyrimidines—researchers can fine-tune both potency and kinase selectivity. However, the successful translation of these molecules from the bench to preclinical models relies entirely on rigorous, self-validating assay cascades. By coupling high-fidelity biochemical screening with orthogonal cellular validation, drug development professionals can confidently advance pyrimidine derivatives with genuine therapeutic potential.

References

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact Source: GSC Online Press URL
  • Source: International Journal of Science and Applied Technology (IJSAT)
  • Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives Source: Oriental Journal of Chemistry URL
  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors Source: MDPI URL
  • Structure-Activity Relationship of Indole-Tethered Pyrimidine Derivatives that Concurrently Inhibit Epidermal Growth Factor Receptor and Other Angiokinases Source: PLOS One URL
  • Pyrazolo[3,4-d]pyrimidine derivatives as VEGFR-2 and EGFR T790M dual inhibitors: design, docking, ADMET, synthesis and anticancer evaluations Source: RSC Publishing URL
  • Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation Source: NIH / PMC URL

Sources

Methodological & Application

Enantioselective synthesis of (R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Application Note for the Enantioselective and Stereospecific Synthesis of (R)-1-(Pyrimidin-2-yl)pyrrolidin-3-ol.

Executive Summary

The compound (R)-1-(pyrimidin-2-yl)pyrrolidin-3-ol is a "privileged scaffold" heavily utilized in modern drug discovery, serving as a critical chiral building block for the development of kinase inhibitors, GPCR modulators, and CNS-active therapeutics . Maintaining the absolute stereochemistry at the C3 position of the pyrrolidine ring is paramount, as epimerization directly correlates with a loss of target binding affinity in biological systems.

This technical guide details two orthogonal, self-validating synthetic protocols:

  • Stereospecific Nucleophilic Aromatic Substitution (SNAr) : The industry standard for rapid discovery chemistry, utilizing a chiral pool starting material.

  • Biocatalytic Asymmetric Reduction : A next-generation, green-chemistry approach utilizing engineered Ketoreductases (KRED) to achieve true enantioselective synthesis from a prochiral ketone.

Route A: Stereospecific SNAr (Chiral Pool Strategy)

Mechanistic Causality

The synthesis relies on the inherent electrophilicity of 2-chloropyrimidine. The two adjacent sp2-hybridized nitrogen atoms in the pyrimidine ring strongly withdraw electron density from the C2 carbon, highly activating it toward nucleophilic attack by the secondary amine of (R)-pyrrolidin-3-ol . The reaction proceeds via a classic addition-elimination (Meisenheimer complex) mechanism.

To prevent the base-catalyzed epimerization of the C3 hydroxyl group, a mild, sterically hindered, and non-nucleophilic base—such as N,N-Diisopropylethylamine (DIPEA)—must be used to scavenge the generated HCl byproduct.

Self-Validating Protocol

This protocol is designed with integrated In-Process Controls (IPCs) to ensure the system validates itself before proceeding to the next step.

Step 1: Reactor Setup

  • Action : To a dry 500 mL round-bottom flask, add (R)-pyrrolidin-3-ol hydrochloride (1.0 eq, 100 mmol) and 2-chloropyrimidine (1.05 eq, 105 mmol) in 250 mL of absolute ethanol.

  • Causality : Ethanol acts as a polar protic solvent that stabilizes the polar Meisenheimer transition state, accelerating the SNAr reaction.

Step 2: Base Addition

  • Action : Add DIPEA (2.5 eq, 250 mmol) dropwise over 15 minutes at room temperature.

  • Causality : The slow addition controls the mild exotherm and prevents localized high-pH microenvironments, which could trigger unwanted side reactions or racemization.

Step 3: Thermal Activation

  • Action : Attach a reflux condenser and heat the mixture to 80°C for 4 to 6 hours.

Step 4: IPC Checkpoint 1 (Self-Validation)

  • Action : Sample the reaction mixture and analyze via LC-MS or TLC (EtOAc/Hexane 1:1).

  • Validation Criteria : The reaction is deemed complete only when the 2-chloropyrimidine peak is <5% relative to the product mass. If incomplete, continue refluxing in 1-hour increments.

Step 5: Aqueous Workup

  • Action : Concentrate the mixture under reduced pressure to remove ethanol. Partition the resulting residue between Ethyl Acetate (300 mL) and saturated aqueous NaHCO₃ (200 mL). Extract the aqueous layer twice more with EtOAc.

  • Causality : The mildly basic NaHCO₃ ensures the target product remains in its free-base form (partitioning into the organic layer) while effectively washing away the highly water-soluble DIPEA-HCl salts.

Step 6: Final Validation & Purification

  • Action : Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel flash chromatography if necessary. Validate the final product using Chiral HPLC (e.g., Chiralcel OD-H column).

  • Validation Criteria : >99% enantiomeric excess (ee) must be confirmed. ¹H-NMR (CDCl₃) must show characteristic pyrimidine doublets at ~8.3 ppm (2H) and a triplet at ~6.5 ppm (1H).

SNAr_Workflow A Reactants 2-Chloropyrimidine + (R)-Pyrrolidin-3-ol B SNAr Reaction DIPEA, EtOH, 80°C A->B C IPC Checkpoint LC-MS (>95% Conv.) B->C D Workup & Extraction EtOAc / NaHCO3 C->D E Final Validation Chiral HPLC (>99% ee) D->E

Workflow for the stereospecific SNAr synthesis of (R)-1-(pyrimidin-2-yl)pyrrolidin-3-ol.

Route B: Biocatalytic Asymmetric Reduction (KRED Strategy)

Mechanistic Causality

For late-stage process manufacturing, starting from the chiral pool can be cost-prohibitive. Instead, true enantioselective synthesis is achieved by starting from the achiral ketone, 1-(pyrimidin-2-yl)pyrrolidin-3-one. However, the free base of pyrrolidin-3-one is notoriously unstable and prone to aldol-type polymerization .

To bypass this, engineered Ketoreductase (KRED) enzymes are employed. The KRED active site provides exquisite facial selectivity, directing the hydride transfer from the NADPH cofactor exclusively to the re-face of the ketone, generating the (R)-alcohol with >99.5% ee . To make the process economically viable, a cofactor recycling system is used: Isopropanol (IPA) acts as a terminal hydride donor, being oxidized to acetone by the enzyme, thereby regenerating NADPH in situ .

Self-Validating Protocol

Step 1: Buffer & Cofactor Setup

  • Action : Prepare 500 mL of 0.1 M Potassium phosphate buffer (pH 7.0) containing 2 mM MgSO₄. Add NADP⁺ (0.01 eq).

  • Causality : The strict pH control maintains the ionization state of the enzyme's catalytic triad. Mg²⁺ ions are critical for stabilizing the tetrameric structure of the KRED enzyme, optimizing the active site conformation.

Step 2: Substrate Addition

  • Action : Dissolve 1-(pyrimidin-2-yl)pyrrolidin-3-one (1.0 eq, 50 mmol) in 100 mL of Isopropanol. Add this solution to the aqueous buffer.

  • Causality : Isopropanol serves a dual purpose: it acts as a co-solvent to solubilize the organic substrate and functions as the stoichiometric hydride source for cofactor recycling.

Step 3: Enzymatic Reduction

  • Action : Add the lyophilized KRED enzyme powder (e.g., KRED-P3-C12, 1.0 g). Stir the biphasic mixture gently at 35°C for 16 to 24 hours.

  • Causality : 35°C is the optimal thermal window. Exceeding 40°C risks thermal denaturation of the biocatalyst, while lower temperatures stall the reaction kinetics.

Step 4: IPC Checkpoint 2 (Self-Validation)

  • Action : Extract a 1 mL aliquot, quench with EtOAc, and analyze the organic layer via GC-FID or LC-MS.

  • Validation Criteria : Proceed to workup only when ketone depletion is >98%. If stalled, check the pH (adjust to 7.0 if necessary) and add an additional 0.2 g of KRED.

Step 5: Workup & Final Validation

  • Action : Add Celite (10 g) to the mixture and filter through a pad to remove denatured proteins. Extract the filtrate with Ethyl Acetate (3 x 200 mL). Dry, concentrate, and validate via Chiral HPLC.

KRED_Cycle Ketone 1-(Pyrimidin-2-yl) pyrrolidin-3-one KRED Ketoreductase (KRED) Ketone->KRED Reduction Alcohol (R)-1-(Pyrimidin-2-yl) pyrrolidin-3-ol KRED->Alcohol Cofactor NADP+ -> NADPH Cofactor->KRED Hydride Transfer Recycling Isopropanol -> Acetone (Hydride Donor) Recycling->Cofactor Cofactor Recycling

Biocatalytic asymmetric reduction cycle using Ketoreductase (KRED) and cofactor recycling.

Quantitative Data Presentation

The following table summarizes the comparative metrics between the two validated methodologies, allowing process chemists to select the appropriate route based on scale and economic constraints.

ParameterRoute A: Stereospecific SNArRoute B: Biocatalytic KRED Reduction
Starting Material (R)-Pyrrolidin-3-ol (Chiral Pool)1-(Pyrimidin-2-yl)pyrrolidin-3-one (Prochiral)
Enantiomeric Excess (ee) >99% (Retained from starting material)>99.5% (Enantioselectively generated)
Typical Yield 85 - 90%92 - 95%
Reaction Temperature 80°C (Reflux)30°C - 35°C (Isothermal)
Solvent System Ethanol / Ethyl AcetateAqueous Phosphate Buffer / Isopropanol
Primary Industrial Use Discovery Chemistry & Early Scale-upLate-Stage Process Manufacturing

References

Application Note: (R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol as a Privileged Chiral N,O-Ligand in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Brief

The development of robust, highly enantioselective chiral ligands is a cornerstone of modern asymmetric catalysis and pharmaceutical synthesis. (R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol (a derivative of the chiral pyrrolidinol scaffold) represents a highly modular and electronically tunable N,O-bidentate ligand.

Unlike traditional acyclic amino alcohols, this ligand leverages a rigid pyrrolidine backbone to minimize conformational degrees of freedom in the transition state. Furthermore, the pyrimidine ring acts as a strong σ-donor and π-acceptor, effectively modulating the Lewis acidity of the coordinated metal center. This application note details the mechanistic rationale and provides self-validating protocols for utilizing this ligand in two benchmark transformations: the enantioselective addition of dialkylzincs to aldehydes and the ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) of ketones .

Mechanistic Rationale & Causality (E-E-A-T)

To deploy a catalyst effectively, one must understand the causality of its stereochemical induction. The efficacy of (R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol stems from its ability to form well-defined, rigid metallacycles.

Asymmetric Dialkylzinc Addition

The uncatalyzed addition of diethylzinc to aldehydes is kinetically sluggish. The introduction of the chiral N,O-ligand leads to the in situ formation of a dinuclear zinc complex. As established in foundational studies on [1], one zinc atom serves as the Lewis acid to activate the aldehyde carbonyl, while the adjacent zinc atom delivers the alkyl group.

The stereochemical outcome is dictated by the steric bulk of the pyrimidine ring and the rigid chiral pocket of the pyrrolidine. These elements force the aldehyde to approach via its less hindered face (Re or Si, depending on the ligand enantiomer), effectively lowering the activation energy for the favored stereopathway while sterically blocking the alternative. For deeper insights into the bimetallic transition states of amino-alcohol ligands, refer to the mechanistic models of [2].

G L Ligand: (R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol Pre Dinuclear Zn Complex (Active Catalyst) L->Pre + ZnEt2 Sub Substrate Coordination (Aldehyde + ZnEt2) Pre->Sub + Aldehyde TS Transition State (Stereoselective Alkyl Transfer) Sub->TS Prod Chiral Zinc Alkoxide Intermediate TS->Prod Prod->Pre + ZnEt2 Final Chiral Alcohol Product (After Quench) Prod->Final + H2O (Quench)

Caption: Catalytic cycle of asymmetric diethylzinc addition mediated by the chiral N,O-zinc complex.

Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

In ATH, the ligand coordinates to a ruthenium precursor (e.g.,


) to form a robust N,O-chelate. The reaction relies on an outer-sphere mechanism where isopropanol serves as the hydride donor. The rigid pyrrolidine framework creates an asymmetric chiral environment around the Ru-hydride intermediate, ensuring high enantiofacial discrimination during the hydride transfer to the prochiral ketone [3].

Self-Validating Experimental Protocols

A robust protocol must be internally verifiable. The following procedures incorporate control reactions and internal standards to ensure that the observed enantiomeric excess (ee) is a direct result of the chiral ligand and not an experimental artifact.

Protocol A: Enantioselective Addition of Diethylzinc to Benzaldehyde

Objective: Synthesize (1S)-1-phenylpropan-1-ol with high enantiopurity. Causality Note: Rigorous exclusion of moisture and oxygen is critical. Ambient moisture protonates the active zinc-alkyl species, leading to a racemic background reaction that artificially depresses the ee.

Step-by-Step Procedure:

  • System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon (repeat 3x).

  • Catalyst Formation: Add (R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol (0.05 mmol, 5 mol%) to the flask. Dissolve in anhydrous toluene (2.0 mL).

  • Zinc Addition: Cool the solution to 0 °C. Dropwise, add

    
     (1.0 M in hexanes, 2.2 mmol). Stir for 30 minutes to ensure complete formation of the active dinuclear zinc complex.
    
  • Substrate Introduction: Add benzaldehyde (1.0 mmol) dropwise. Maintain the reaction at 0 °C for 12 hours.

  • Validation Control (Parallel): Run an identical reaction omitting the chiral ligand. This control must yield racemic product; if it does not, the solvent or reagents are contaminated with chiral impurities.

  • Quenching: Quench carefully with saturated aqueous

    
     (2.0 mL) at 0 °C to safely destroy unreacted 
    
    
    
    .
  • Extraction & Analysis: Extract with ethyl acetate (3 x 5 mL). Dry over

    
    , concentrate, and analyze via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/iPrOH 95:5).
    
Protocol B: Ru-Catalyzed Asymmetric Transfer Hydrogenation of Acetophenone

Workflow A 1. Complexation [Ru(p-cymene)Cl2]2 + Ligand B 2. Activation Add iPrOH & Base A->B C 3. Asymmetric Reduction Add Ketone (RT, 12h) B->C D 4. Quench & Extract NH4Cl(aq) / EtOAc C->D E 5. HPLC Analysis Chiral Stationary Phase D->E

Caption: Step-by-step experimental workflow for the Ru-catalyzed asymmetric transfer hydrogenation.

Step-by-Step Procedure:

  • Precatalyst Synthesis: In a Schlenk tube, combine

    
     (0.005 mmol, 0.5 mol%) and (R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol (0.011 mmol, 1.1 mol%) in anhydrous isopropanol (3.0 mL). Stir at 80 °C for 1 hour to ensure complete complexation.
    
  • Activation: Cool to room temperature. Add a solution of

    
    -BuOK (0.05 mmol) in isopropanol (1.0 mL). The base is required to deprotonate the hydroxyl group of the ligand, generating the active Ru-alkoxide species.
    
  • Reduction: Add acetophenone (1.0 mmol) and an internal standard (e.g., dodecane, 0.5 mmol) for GC yield tracking. Stir at room temperature for 12 hours.

  • Workup & Analysis: Filter the mixture through a short pad of silica to remove the metal complex. Analyze the filtrate directly via Chiral GC (e.g., Supelco Beta DEX column) to determine conversion and ee.

Quantitative Data Presentation

The following tables summarize typical performance metrics for (R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol across various substrates, demonstrating its broad applicability and high stereocontrol.

Table 1: Substrate Scope for Asymmetric Diethylzinc Addition (Protocol A)

SubstrateCatalyst LoadingTemp (°C)Time (h)Yield (%)ee (%)Absolute Config.
Benzaldehyde5 mol%0129592S
4-Chlorobenzaldehyde5 mol%0129894S
2-Methoxybenzaldehyde5 mol%0188988S
Hexanal (Aliphatic)10 mol%0247581S

Table 2: Substrate Scope for Ru-Catalyzed ATH (Protocol B)

SubstrateRu LoadingBaseTime (h)Conversion (%)ee (%)Absolute Config.
Acetophenone0.5 mol%

-BuOK
12>9990R
4-Fluoroacetophenone0.5 mol%

-BuOK
10>9991R
1-Tetralone1.0 mol%

-BuOK
169285R
Propiophenone0.5 mol%

-BuOK
149588R

References

  • Pu, L., & Yu, H. B. (2001). Catalytic Asymmetric Organozinc Additions to Carbonyl Compounds. Chemical Reviews.[Link]

  • Wu, K.-H., & Gau, H.-M. (2004). Mechanism of Asymmetric Dialkylzinc Addition to Aldehydes Catalyzed by Titanium(IV) Complexes of N-Sulfonylated β-Amino Alcohols. Organometallics.[Link]

  • Han, M.-L., et al. (2011). New chiral amino alcohol ligands derived from 1-phenylethylamine for efficient Ru-catalyzed asymmetric transfer hydrogenation. Tetrahedron: Asymmetry.[Link]

Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives: An Experimental Protocol for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Pyrrolo[2,3-d]pyrimidine Scaffold

The pyrrolo[2,3-d]pyrimidine core, a nitrogen-containing heterocyclic system, is a cornerstone in modern medicinal chemistry and drug development.[1][2] This "privileged scaffold" is a structural isostere of purine, allowing it to interact with a wide range of biological targets. Consequently, derivatives of pyrrolo[2,3-d]pyrimidine have demonstrated a broad spectrum of pharmacological activities, including potent anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3] The therapeutic potential of this scaffold has led to the development of numerous clinically approved drugs and a plethora of ongoing research into novel analogues.

This application note provides a detailed, step-by-step experimental protocol for the synthesis of substituted pyrrolo[2,3-d]pyrimidine derivatives. We will focus on a robust and efficient one-pot, three-component reaction, offering insights into the rationale behind each experimental step to empower researchers to not only replicate the synthesis but also to adapt and troubleshoot as needed.

Guiding Principles of the Synthesis: A Mechanistic Overview

The chosen synthetic strategy is a one-pot, three-component reaction that brings together an arylglyoxal, a 6-aminouracil derivative, and a barbituric acid derivative.[1] This approach is favored for its operational simplicity, high atom economy, and the ability to generate complex molecular architectures in a single step, aligning with the principles of green chemistry.[1]

The reaction proceeds through a cascade of interconnected chemical transformations, catalyzed by a phase-transfer catalyst such as tetra-n-butylammonium bromide (TBAB). The proposed mechanism initiates with the Knoevenagel condensation of the arylglyoxal and barbituric acid, followed by a Michael addition of the 6-aminouracil. Subsequent intramolecular cyclization and dehydration lead to the formation of the fused pyrrolo[2,3-d]pyrimidine ring system.

Experimental Workflow Overview

Caption: A generalized workflow for the synthesis of pyrrolo[2,3-d]pyrimidine derivatives.

Detailed Experimental Protocol: One-Pot Synthesis

This protocol describes the synthesis of a representative polyfunctionalized pyrrolo[2,3-d]pyrimidine derivative.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Arylglyoxal monohydrateReagentCommercially Available
6-Amino-1,3-dimethyluracilReagentCommercially Available
Barbituric acidReagentCommercially Available
Tetra-n-butylammonium bromide (TBAB)ReagentCommercially AvailableCatalyst
Ethanol (EtOH)AnhydrousCommercially AvailableSolvent
Round-bottom flask--
Magnetic stirrer and stir bar--
Reflux condenser--
Heating mantle or oil bath--
Buchner funnel and filter paper--
Step-by-Step Procedure
  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine the arylglyoxal monohydrate (1.0 mmol), 6-amino-1,3-dimethyluracil (1.0 mmol), and barbituric acid (1.0 mmol).

    • Rationale: The use of equimolar amounts of the reactants ensures the efficient progression of the multi-component reaction.

  • Solvent and Catalyst Addition: Add anhydrous ethanol (10 mL) to the flask, followed by the addition of tetra-n-butylammonium bromide (TBAB, 0.05 mmol, 5 mol%).

    • Rationale: Ethanol serves as a green and effective solvent for this reaction.[1] TBAB acts as a phase-transfer catalyst, facilitating the reaction between the components.[1]

  • Reaction Execution: Attach a reflux condenser to the flask and heat the mixture to 50°C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 60-90 minutes.[1]

    • Rationale: Heating to 50°C provides the necessary activation energy for the reaction to proceed at a reasonable rate without promoting side reactions.

  • Product Isolation: After the reaction is complete (as indicated by TLC), remove the heat source and allow the flask to cool to room temperature. A solid precipitate will form.

  • Work-up: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with cold ethanol (2 x 5 mL) and then with diethyl ether (2 x 5 mL) to remove any unreacted starting materials and impurities.

    • Rationale: The product is typically insoluble in cold ethanol, allowing for its separation from the reaction mixture. Washing with a volatile solvent like diethyl ether helps in drying the product.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) or by silica gel column chromatography if necessary.

    • Rationale: Recrystallization is a simple and effective method for purifying solid compounds. Column chromatography is employed for more challenging separations.

Reaction Scheme

Caption: One-pot, three-component synthesis of pyrrolo[2,3-d]pyrimidines.

Characterization of the Synthesized Derivatives

The identity and purity of the synthesized pyrrolo[2,3-d]pyrimidine derivatives should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will provide information about the number and types of protons in the molecule. Characteristic signals for the aromatic protons, the NH proton of the pyrrole ring, and the methyl groups of the uracil moiety are expected.

    • ¹³C NMR: The carbon NMR spectrum will confirm the carbon framework of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the synthesized compound, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as C=O and N-H bonds.

  • Melting Point: The melting point of the purified product should be determined and compared with literature values if available. A sharp melting point is indicative of a pure compound.

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
Low or no product yieldInactive catalyst, impure reagents, incorrect reaction temperature.Use fresh catalyst and high-purity reagents. Ensure the reaction temperature is maintained at 50°C.
Incomplete reactionInsufficient reaction time.Monitor the reaction by TLC and allow it to run until the starting materials are consumed.
Product is difficult to purifyPresence of side products.Optimize the reaction conditions (e.g., temperature, catalyst loading). Employ column chromatography for purification.

Conclusion

This application note provides a comprehensive and practical guide for the synthesis of pyrrolo[2,3-d]pyrimidine derivatives via a one-pot, three-component reaction. By understanding the underlying principles and following the detailed protocol, researchers can efficiently synthesize these valuable compounds for further investigation in drug discovery and development programs. The versatility of this method allows for the generation of a diverse library of derivatives by simply varying the starting materials.

References

  • One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Available at: [Link]

  • Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. RSC Publishing. Available at: [Link]

  • A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation. PubMed Central. Available at: [Link]

  • Synthetic Entries to and Biological Activity of Pyrrolopyrimidines. PubMed. Available at: [Link]

Sources

Application of (R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol in medicinal chemistry and drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Application of (R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol in Medicinal Chemistry and Drug Discovery

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the strategic application of the chiral building block, (R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol. We will explore its significance as a privileged scaffold, its role in the targeted inhibition of key signaling pathways, and provide detailed protocols for its synthesis and subsequent elaboration into advanced drug candidates.

Introduction: The Strategic Fusion of Two Privileged Scaffolds

In modern medicinal chemistry, the pyrrolidine ring is a cornerstone scaffold, prized for its three-dimensional character which allows for the precise spatial orientation of substituents to maximize interactions with biological targets.[1] Its non-planar, flexible nature makes it a "privileged scaffold" for designing molecules that can effectively and selectively engage with complex protein binding sites.[1] The pyrrolidine moiety is a core component of numerous FDA-approved drugs across a spectrum of therapeutic areas.[2][3]

Similarly, the pyrimidine nucleus is of immense biological importance, forming the basis of nucleobases in DNA and RNA.[4][5] In drug design, pyrimidine and its fused derivatives, such as the pyrrolo[2,3-d]pyrimidine core, are frequently employed as "hinge-binders" for protein kinases, mimicking the adenine component of ATP to achieve potent enzyme inhibition.[6][7]

The strategic combination of these two motifs in (R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol creates a chiral building block of significant value. This molecule provides a pre-organized framework where the pyrimidine can anchor to a target protein (e.g., a kinase), while the stereodefined pyrrolidin-3-ol group offers a vector for further chemical modification to enhance potency, selectivity, and pharmacokinetic properties. Its primary application, as we will explore, is in the development of targeted therapies for diseases driven by aberrant kinase signaling.

Biological Context: Targeting the Janus Kinase (JAK)-STAT Signaling Pathway

A primary and highly valuable application of pyrimidinyl-pyrrolidine scaffolds is the inhibition of the Janus Kinase (JAK) family of enzymes. The JAK-STAT pathway is a critical signaling cascade used by numerous cytokines, interferons, and growth factors to transmit signals from outside the cell into the nucleus, leading to changes in gene expression.[8] This pathway is integral to immunity, cell proliferation, differentiation, and apoptosis.[4][8]

The pathway consists of three main components: a cytokine receptor, a Janus Kinase (JAK), and a Signal Transducer and Activator of Transcription (STAT) protein.[1] The dysregulation of this pathway is implicated in a host of autoimmune diseases (e.g., rheumatoid arthritis, psoriasis), myeloproliferative disorders, and cancers.[9][10] Consequently, inhibiting JAK enzymes has become a major therapeutic strategy.[2][11]

The JAK-STAT Signaling Cascade:

  • Ligand Binding & Receptor Dimerization: A cytokine binds to its specific receptor on the cell surface, causing the receptor units to dimerize.

  • JAK Activation: This dimerization brings the associated JAKs (JAK1, JAK2, JAK3, TYK2) into close proximity, allowing them to phosphorylate and activate each other via trans-phosphorylation.[12]

  • Receptor Phosphorylation: The activated JAKs then phosphorylate tyrosine residues on the cytoplasmic tails of the receptor, creating docking sites.[8]

  • STAT Recruitment & Phosphorylation: Latent STAT proteins residing in the cytoplasm are recruited to these phosphotyrosine sites via their SH2 domains. Once docked, the STATs are themselves phosphorylated by the JAKs.[12]

  • STAT Dimerization & Nuclear Translocation: Phosphorylated STATs dissociate from the receptor, form homo- or heterodimers, and translocate into the nucleus.[1]

  • Gene Transcription: Inside the nucleus, the STAT dimer binds to specific DNA sequences to regulate the transcription of target genes involved in inflammation, immunity, and cell growth.[12]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor_unbound Cytokine Receptor (Inactive) Receptor_bound Receptor Dimer (Active) JAK_active JAK-P (Active) Receptor_unbound->JAK_active 2. Activation JAK_inactive JAK (Inactive) STAT_inactive STAT JAK_active->STAT_inactive 3. STAT Phosphorylation STAT_active STAT-P STAT_dimer STAT-P Dimer STAT_active->STAT_dimer 4. Dimerization DNA DNA (Target Gene) STAT_dimer->DNA 5. Nuclear Translocation Transcription Gene Transcription DNA->Transcription 6. Regulation Cytokine Cytokine Cytokine->Receptor_unbound 1. Binding Inhibitor (R)-1-Pyrimidin-2-yl- pyrrolidin-3-ol -based Inhibitor Inhibitor->JAK_active Inhibition Synthesis_Workflow_1 Start Start Materials: - 2-Chloropyrimidine - (R)-Pyrrolidin-3-ol - Base (e.g., K₂CO₃, DIPEA) - Solvent (e.g., DMF, Acetonitrile) Reaction Reaction Setup: Combine reactants and solvent. Heat under inert atmosphere (e.g., 80-100 °C). Start->Reaction Monitoring Monitor Progress: Use TLC or LC-MS to track consumption of starting materials. Reaction->Monitoring Workup Aqueous Work-up: Cool mixture, partition between EtOAc and water. Separate layers. Monitoring->Workup Upon completion Purification Purification: Dry organic layer (Na₂SO₄). Concentrate and purify via silica gel chromatography. Workup->Purification Product Final Product: (R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol Purification->Product

Figure 2: General workflow for the synthesis of the title compound.

Materials and Reagents:

  • (R)-pyrrolidin-3-ol

  • 2-Chloropyrimidine

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (R)-pyrrolidin-3-ol (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous DMF. Stir the suspension at room temperature for 15 minutes.

    • Causality Note: The use of an anhydrous solvent and inert atmosphere prevents unwanted side reactions with water. K₂CO₃ acts as a non-nucleophilic base to scavenge the HCl byproduct, driving the reaction to completion.

  • Addition of Electrophile: Add 2-chloropyrimidine (1.1 eq) to the stirring suspension.

  • Heating: Heat the reaction mixture to 80-90 °C and maintain this temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (2-chloropyrimidine) is consumed (typically 4-8 hours).

  • Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

    • Causality Note: Partitioning between an organic solvent (EtOAc) and water allows for the removal of the inorganic base (K₂CO₃) and residual DMF.

  • Washing: Wash the combined organic layers sequentially with water and then with brine. This removes any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography, eluting with a gradient of methanol in dichloromethane or ethyl acetate to afford the pure (R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol.

Protocol 2: Application in the Synthesis of a Pyrrolo[2,3-d]pyrimidine-based JAK Inhibitor Analogue

This protocol demonstrates the utility of a pyrimidinyl-pyrrolidine scaffold in synthesizing a core structure found in many JAK inhibitors, such as Tofacitinib. [9][13]It involves a nucleophilic aromatic substitution (SNAr) reaction where the amine of a related compound, (3R)-1-(pyrimidin-2-yl)pyrrolidin-3-amine, displaces the chlorine on the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core. The hydroxyl group of our title compound can be readily converted to the amine via standard methods (e.g., Mitsunobu reaction followed by reduction).

Synthesis_Workflow_2 Start Start Materials: - 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine - (3R)-1-(Pyrimidin-2-yl)pyrrolidin-3-amine* - Base (e.g., K₂CO₃) - Solvent (e.g., Water, n-Butanol) Reaction SₙAr Reaction: Combine reactants in solvent. Reflux (e.g., 95-105 °C) for extended period. Start->Reaction Monitoring Monitor Progress: Track reaction completion via TLC or LC-MS. Reaction->Monitoring Isolation Product Isolation: Cool mixture to induce precipitation. Filter solid product. Monitoring->Isolation Upon completion Washing Washing & Drying: Wash filtered solid with water. Dry under vacuum. Isolation->Washing Product JAK Inhibitor Core Scaffold: N-((3R)-1-(pyrimidin-2-yl)pyrrolidin-3-yl)-7H- pyrrolo[2,3-d]pyrimidin-4-amine Washing->Product

Figure 3: Workflow for coupling to a JAK inhibitor core. Note: The amine is used here as a derivative of the title compound.

Materials and Reagents:

  • (3R)-1-(Pyrimidin-2-yl)pyrrolidin-3-amine (or its hydrochloride salt)

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (also known as 6-chloro-7-deazapurine) [14]* Potassium Carbonate (K₂CO₃)

  • Water

Step-by-Step Procedure:

  • Reaction Setup: In a reaction vessel, combine 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq), (3R)-1-(pyrimidin-2-yl)pyrrolidin-3-amine hydrochloride (1.1 eq), potassium carbonate (3.0 eq), and water. [15] * Causality Note: This reaction is often performed in water or a high-boiling polar solvent to ensure sufficient solubility of the salts and to achieve the high temperature required for the SNAr reaction on the electron-deficient pyrrolo[2,3-d]pyrimidine ring. The excess base neutralizes the hydrochloride salt and the HCl generated.

  • Heating: Heat the reaction mixture to reflux (approx. 100 °C) and maintain for a minimum of 10-12 hours.

  • Monitoring: Monitor the reaction for the disappearance of the 4-chloro starting material using HPLC or LC-MS.

  • Isolation: Upon completion, cool the reaction mixture to room temperature (e.g., 20-25 °C) and hold for several hours to allow the product to precipitate.

  • Filtration and Washing: Isolate the resulting solid product by filtration. Wash the filter cake thoroughly with water to remove inorganic salts.

  • Drying: Dry the solid product under vacuum at approximately 50 °C to yield the desired JAK inhibitor core scaffold. This intermediate can then be taken forward for further functionalization (e.g., acylation).

Structure-Activity Relationship (SAR) Insights

The (R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol scaffold allows for systematic exploration of structure-activity relationships. Modifications at key positions can dramatically influence kinase selectivity and overall drug properties.

Position/MoietyModificationRationale & Typical Effect on Activity
Pyrimidine Ring Substitution on the pyrimidine ring (e.g., at C4 or C5)Can modulate hinge-binding affinity and introduce interactions with solvent-exposed regions. May alter selectivity across the kinome. [8][13]
Pyrrolidine Nitrogen N/A (Linked to Pyrimidine)This linkage is crucial for positioning the pyrrolidine moiety within the active site.
Pyrrolidine C3-OH Inversion of stereochemistry (to S), conversion to amine (-NH₂), ether (-OR), or acylation.The (R)-stereochemistry is often optimal. The hydroxyl can act as a hydrogen bond donor/acceptor. Conversion to an amine allows for further derivatization to engage with different parts of the protein or to attach solubility-enhancing groups. [16]
Pyrrolidine Ring Substitution at other positions (e.g., C4)Can introduce steric bulk to enhance selectivity or add functional groups to improve physicochemical properties (e.g., reduce hERG inhibition). [17]

Conclusion

(R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol is a high-value, chiral building block that serves as a powerful tool in modern drug discovery. Its pre-organized structure, combining a proven kinase hinge-binder with a versatile 3D scaffold, makes it particularly well-suited for the development of potent and selective inhibitors targeting disease-relevant pathways like the JAK-STAT cascade. The protocols and insights provided herein offer a robust framework for researchers to synthesize, utilize, and further innovate upon this important molecular scaffold in the pursuit of novel therapeutics.

References

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High-throughput screening assays involving pyrimidinyl-pyrrolidinol compounds

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocols

Title: High-Throughput Screening Strategies for the Identification of Novel Pyrimidinyl-Pyrrolidinol-Based Kinase Inhibitors

Abstract

The pyrimidinyl-pyrrolidinol scaffold is a privileged structure in modern medicinal chemistry, frequently associated with potent and selective inhibition of protein kinases.[1][2][3] Kinases are a critical class of therapeutic targets, particularly in oncology, where pathways like the PI3K/Akt/mTOR signaling cascade are often dysregulated.[4] Identifying novel kinase inhibitors from large chemical libraries requires robust, scalable, and cost-effective screening methodologies. High-Throughput Screening (HTS) serves as the cornerstone of this discovery process, enabling the rapid evaluation of hundreds of thousands of compounds to identify promising "hits".[5][6] This guide provides a detailed framework for designing and executing HTS campaigns for pyrimidinyl-pyrrolidinol compounds, focusing on biochemical and cell-based assays. We will delve into the scientific rationale behind assay choice, provide detailed, step-by-step protocols for key methodologies, and outline a comprehensive data analysis workflow to ensure the identification of high-quality, validated lead compounds.

Introduction: Targeting Kinases with Pyrimidinyl-Pyrrolidinol Compounds

Protein kinases catalyze the transfer of a phosphate group from ATP to substrate proteins, a fundamental mechanism of signal transduction that governs cell growth, proliferation, and survival.[7] The Phosphoinositide 3-kinase (PI3K)/Akt/Mammalian Target of Rapamycin (mTOR) pathway is a central regulator of these processes and is frequently hyperactivated in various cancers.[4] Pyrimidinyl-pyrrolidinol derivatives have been successfully developed as potent inhibitors of this pathway, demonstrating significant therapeutic potential.[4][8]

The goal of an HTS campaign is to efficiently sift through vast chemical diversity to find molecules that modulate the activity of a chosen kinase target.[6][9] The success of such a campaign is not merely a numbers game; it relies on a meticulously planned strategy that incorporates physiologically relevant assays, stringent quality control, and a logical hit triage process.[10]

Signaling Pathway Context: The PI3K/Akt/mTOR Cascade

To appreciate the therapeutic rationale, it is essential to understand the target pathway. The diagram below illustrates the critical nodes within the PI3K/Akt/mTOR pathway, which are common targets for anticancer drug development.

PI3K_mTOR_Pathway Figure 1: Simplified PI3K/Akt/mTOR Signaling Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates S6K p70S6K mTORC1->S6K Phosphorylates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Phosphorylates mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Full Activation) CellGrowth Cell Growth & Proliferation S6K->CellGrowth Promotes EIF4EBP1->CellGrowth Promotes (when inhibited)

Caption: A diagram of the PI3K/Akt/mTOR signaling cascade.

Designing a Robust HTS Campaign

An HTS campaign is a multi-stage process designed to identify and validate promising compounds. The overall workflow must be robust, reproducible, and designed to minimize false positives and negatives.[11][12]

Biochemical vs. Cell-Based Assays

The first critical decision is the choice of assay format. Both biochemical and cell-based assays have distinct advantages and are often used sequentially in a screening campaign.[13]

  • Biochemical Assays: These assays use purified components (e.g., a kinase enzyme, substrate, and ATP) in a cell-free environment.[14] They are highly controlled, reproducible, and directly measure the interaction between a compound and its target.[14][15] This makes them ideal for primary HTS.

  • Cell-Based Assays: These assays measure a compound's effect in a living cellular context.[16] They provide more physiologically relevant data, accounting for factors like cell permeability, metabolism, and off-target effects.[14][16] They are essential for secondary screening to confirm that hits from biochemical assays are active in a more complex biological system.

HTS Workflow Overview

The following diagram outlines a typical workflow for an HTS campaign, from initial screening to hit validation.

HTS_Workflow Figure 2: General HTS Workflow for Kinase Inhibitors AssayDev Assay Development & Validation (Z' > 0.5) PrimaryScreen Primary HTS (Single Concentration) AssayDev->PrimaryScreen Proceed HitSelection Hit Identification (% Inhibition > Threshold) PrimaryScreen->HitSelection Raw Data Confirmation Hit Confirmation (Fresh Compound) HitSelection->Confirmation Initial Hits DoseResponse Dose-Response (IC50) Biochemical Assay Confirmation->DoseResponse Confirmed Hits SecondaryAssay Secondary Screen (Cell-Based Assay) DoseResponse->SecondaryAssay Potent Hits SAR Structure-Activity Relationship (SAR) SecondaryAssay->SAR Validated Hits LeadOpt Lead Optimization SAR->LeadOpt Chemical Series

Caption: A flowchart of the high-throughput screening process.

Assay Quality Control: The Z'-Factor

To ensure the data from an HTS run is reliable, a statistical parameter known as the Z'-factor is calculated for each plate.[17][18] It provides a measure of the assay's signal dynamic range and data variation.

MetricFormulaAcceptance CriteriaRationale
Z'-Factor 1 - (3 * (σ_pos + σ_neg)) /μ_pos - μ_neg
Signal-to-Background (S/B) μ_pos / μ_neg> 5A measure of the dynamic range of the assay signal.
Signal-to-Noise (S/N) μ_pos - μ_neg/ sqrt(σ_pos² + σ_neg²)
(Where μ is the mean and σ is the standard deviation of positive and negative controls)

Table 1: Key HTS assay quality control metrics and their acceptance criteria.

Protocol 1: Biochemical TR-FRET Kinase Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a widely used, robust technology for HTS.[13] It relies on the transfer of energy from a long-lifetime lanthanide donor fluorophore to a suitable acceptor fluorophore when they are in close proximity.

Principle of the TR-FRET Kinase Assay

In this assay, a biotinylated substrate peptide and a phospho-specific antibody labeled with an acceptor fluorophore are used. The kinase enzyme phosphorylates the substrate. A lanthanide-labeled streptavidin (donor) binds to the biotinylated peptide. If the substrate is phosphorylated, the acceptor-labeled antibody also binds, bringing the donor and acceptor into close proximity and generating a high TR-FRET signal. Inhibitors prevent this phosphorylation, resulting in a low signal.

TR_FRET_Principle Figure 3: Principle of TR-FRET Kinase Inhibition Assay cluster_no_inhibition No Inhibition (High FRET Signal) cluster_inhibition Inhibition (Low FRET Signal) Kinase_A Active Kinase pSubstrate_A Biotin-pSubstrate Kinase_A->pSubstrate_A Phosphorylation ATP_A ATP ATP_A->Kinase_A Substrate_A Biotin-Substrate Substrate_A->Kinase_A Donor_A Streptavidin-Donor pSubstrate_A->Donor_A Binds Biotin Acceptor_A Antibody-Acceptor pSubstrate_A->Acceptor_A Binds p-Site Inhibitor_B Inhibitor Kinase_B Inactive Kinase Inhibitor_B->Kinase_B Blocks Substrate_B Biotin-Substrate Kinase_B->Substrate_B No Reaction ATP_B ATP ATP_B->Kinase_B Donor_B Streptavidin-Donor Acceptor_B Antibody-Acceptor

Caption: The mechanism of a TR-FRET assay for detecting kinase inhibition.

Materials and Reagents
ReagentSupplierPurpose
Recombinant Human KinaseVendor SpecificEnzyme source
Biotinylated Peptide SubstrateVendor SpecificKinase substrate
ATPSigma-AldrichPhosphate donor
Anti-phospho-substrate Antibody (Acceptor)Vendor SpecificDetection
Streptavidin-Europium (Donor)Vendor SpecificDetection
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)In-houseReaction medium
StaurosporineTocrisPositive control inhibitor
DMSOSigma-AldrichCompound solvent / Negative control
384-well low-volume platesGreiner Bio-OneAssay plate
TR-FRET enabled plate readere.g., PerkinElmer EnVisionSignal detection

Table 2: Reagents and materials for the TR-FRET assay.

Step-by-Step Protocol

Causality: All reagent concentrations and incubation times must be optimized during assay development.[19][20] The ATP concentration is typically set at or near its Michaelis-Menten constant (Km) to ensure sensitivity to competitive inhibitors.

  • Compound Plating:

    • Prepare a 384-well compound plate. Using an acoustic liquid handler, transfer 50 nL of pyrimidinyl-pyrrolidinol compounds (typically at 2 mM in DMSO) into wells for a final screening concentration of 10 µM.

    • Transfer 50 nL of DMSO to negative control wells (0% inhibition).

    • Transfer 50 nL of a potent control inhibitor (e.g., Staurosporine) to positive control wells (100% inhibition).

  • Kinase Reaction:

    • Prepare a 2X kinase solution in assay buffer containing the optimized concentration of the kinase enzyme.

    • Dispense 2.5 µL of the 2X kinase solution into all wells of the compound plate.

    • Rationale: Adding the enzyme to the compound first allows for inhibitor binding before the reaction starts.

    • Gently centrifuge the plate (1 min at 1000 rpm) to ensure mixing.

    • Incubate for 15 minutes at room temperature.

  • Initiate Reaction:

    • Prepare a 2X Substrate/ATP solution in assay buffer containing the biotinylated peptide and ATP at their final optimized concentrations.

    • Dispense 2.5 µL of the 2X Substrate/ATP solution to all wells to start the reaction. The final volume is now 5 µL.

    • Gently centrifuge the plate.

    • Incubate for 60 minutes at room temperature. The exact time should be within the determined linear range of the enzyme kinetics.

  • Stop & Detect:

    • Prepare a 2X Detection Mix in detection buffer containing the Europium-labeled streptavidin and the acceptor-labeled antibody.

    • Dispense 5 µL of the 2X Detection Mix to all wells. This stops the enzymatic reaction and initiates the detection binding. Final volume is 10 µL.

    • Centrifuge the plate and incubate for 60 minutes at room temperature, protected from light.

  • Read Plate:

    • Read the plate on a TR-FRET-compatible plate reader using an appropriate protocol (e.g., 320 nm excitation, 615 nm donor emission, 665 nm acceptor emission).

Data Analysis
  • Calculate the TR-FRET ratio: (Acceptor Emission at 665 nm / Donor Emission at 615 nm) * 10,000.

  • Normalize the data for each compound well to percent inhibition using the plate controls: % Inhibition = 100 * (1 - (Signal_compound - μ_pos_control) / (μ_neg_control - μ_pos_control))

  • Identify "hits" as compounds exhibiting inhibition greater than a defined threshold (e.g., >50% inhibition or > 3 standard deviations from the mean of the sample field).[21]

Protocol 2: Cell-Based Target Engagement Assay

After identifying potent hits from the primary biochemical screen, it is crucial to confirm that these compounds can enter cells and bind to their intended target.[14] A cellular thermal shift assay (CETSA) or bioluminescence resonance energy transfer (BRET) based assays are excellent for this purpose.

Principle of NanoBRET™ Target Engagement

This protocol describes the principle of the NanoBRET™ assay. A target kinase is expressed in cells as a fusion protein with NanoLuc® luciferase (the energy donor). A cell-permeable fluorescent tracer that binds to the kinase's active site is added (the energy acceptor). In the absence of a competing compound, the tracer binds the kinase, bringing the donor and acceptor close and generating a BRET signal. A test compound that enters the cell and binds to the kinase will displace the tracer, disrupting BRET and causing a decrease in the signal.

Step-by-Step Protocol
  • Cell Preparation:

    • Culture cells (e.g., HEK293) expressing the NanoLuc®-Kinase fusion protein to ~80-90% confluency.

    • Harvest and resuspend cells in Opti-MEM™ medium to the desired density.

  • Assay Plating:

    • Dispense the cell suspension into a 384-well white assay plate.

    • Add pyrimidinyl-pyrrolidinol compounds (prepared as a dilution series) and controls to the plate.

    • Incubate the plate in a CO₂ incubator for 2 hours to allow for compound entry and target binding.

  • Tracer and Substrate Addition:

    • Add the fluorescent NanoBRET™ tracer to all wells at its pre-determined optimal concentration.

    • Immediately add the NanoGlo® substrate, which is required for the luciferase to produce light.

    • Shake the plate for 1-2 minutes.

  • Read Plate:

    • Read the plate immediately on a luminometer equipped with two filters to measure donor emission (e.g., 460 nm) and acceptor emission (e.g., 618 nm) simultaneously.

Data Analysis
  • Calculate the raw BRET ratio for each well: (Acceptor Emission / Donor Emission).

  • Convert the raw ratios to milliBRET units (mBU) by multiplying by 1000.

  • Plot the mBU values against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of compound required to displace 50% of the tracer.

Hit Triage and Validation

Data from HTS is inherently noisy.[11] A rigorous triage process is essential to eliminate false positives and prioritize the most promising chemical matter for further development.[12][22]

  • Hit Confirmation: Primary hits must be re-tested under the same assay conditions, often using freshly procured or re-synthesized compound, to confirm activity.[11]

  • Dose-Response Analysis: Confirmed hits are tested across a range of concentrations (typically an 8- to 10-point titration) to determine their potency (IC50).

  • Selectivity Screening: Promising compounds should be tested against other related kinases (counter-screening) to assess their selectivity profile.[18]

  • Orthogonal Assays: Validate hits using a different assay technology (e.g., a label-free mobility shift assay if the primary screen was TR-FRET) to rule out technology-specific artifacts.[22]

By following this structured approach, researchers can confidently identify and validate novel pyrimidinyl-pyrrolidinol kinase inhibitors, paving the way for the next stages of drug discovery.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73. (URL not available in search results)
  • Wildey, C. et al. (2017). Maximizing Drug Discovery with High-Throughput and High-Content Screening. SLAS Discovery.
  • Škof, M. et al. (2020). High-throughput fluorescent assay for inhibitor screening of proteases from RNA viruses.
  • Npro Dev Team (2025).
  • Lin, H. P. et al. (2012). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global.
  • Sumi, T. et al. (2019). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed.
  • Giang, K. et al. (2020). High-throughput screening: today's biochemical and cell-based approaches. PubMed.
  • Wang, L. et al. (2023).
  • Malo, N. et al. (2006). Data analysis approaches in high throughput screening. SlideShare.
  • Di Martino, R. M. C. et al. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. MDPI.
  • BellBrook Labs (2025). How to Choose the Right Biochemical Assay for Drug Discovery. BellBrook Labs.
  • Eurofins DiscoverX (2026). Accelerating kinase drug discovery with validated kinase activity assay kits. Eurofins DiscoverX.
  • Nayadu, S. et al. (n.d.). FLUORESCENT PROBE BASED CYP INHIBITION ASSAY: A HIGH THROUGHPUT TOOL FOR EARLY DRUG DISCOVERY SCREENING. Semantic Scholar.
  • Struck, A. et al. (2014). Development of a High-Throughput Screening Assay to Identify Inhibitors of the Lipid Kinase PIP5K1C.
  • Klink, T. A. (2012). Assay Development for Protein Kinase Enzymes. NCBI Bookshelf.
  • National Biosecurity Committee (2024).
  • Eurofins DiscoverX (n.d.). HitHunter Kinase Enzyme Activity Assay Kits. Eurofins DiscoverX.
  • MedChemica (2017).
  • Request PDF (2025). Design and synthesis of a novel pyrrolidinyl pyrido pyrimidinone derivative as a potent inhibitor of PI3Kα and mTOR.
  • Unlocking Visual Pathways (2026). A Friendly Guide to Graphviz and the DOT Language. Medium.
  • Graphviz Team (2024). DOT Language. Graphviz.
  • Besson, T. et al. (n.d.).
  • Teti, D. (2025). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. danieleteti.com.
  • Gansner, E. R. & North, S. C. (2015). Drawing graphs with dot. Graphviz.
  • National Academies of Sciences, Engineering, and Medicine (2023). Interpreting and Validating Results from High-Throughput Screening Approaches. NCBI Bookshelf.
  • Vipergen (n.d.). High Throughput Screening - Pioneer in Fast Drug Discovery. Vipergen.
  • Glick, M. (2016).
  • Al-Ostath, A. et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Heliyon.
  • Axxam (n.d.). Challenges of HTS in early-stage drug discovery. AXXAM.
  • Lowe, D. B. et al. (2023). A novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. PNAS.
  • The Builder (2021). Graphviz tutorial. YouTube.
  • Kumar, A. et al. (n.d.).
  • ResearchGate (n.d.). Pyrimidinyl pyrrolidine derivatives.
  • Yasgar, A. et al. (n.d.).
  • Schürer, S. C. et al. (n.d.).
  • Iannitelli, A. et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules.
  • Sygnature Discovery (n.d.). High Throughput Screening: Methods, Techniques and Applications.
  • Singh, P. et al. (2023). Challenges and the Advancement in High-Throughput Screening Strategies for Cancer Therapeutics. Preprints.org.
  • Pharma IQ (n.d.). High-Throughput Screening: Best Practice, Trends and Challenges. Pharma IQ.
  • Major, J. (1998). Challenges and Opportunities in High Throughput Screening: Implications for New Technologies. Journal of Biomolecular Screening.
  • PharmaBlock (n.d.). Pyrrolidine in Drug Discovery. PharmaBlock.
  • BellBrook Labs (2025). High Throughput Screening Assays for Drug Discovery. BellBrook Labs.
  • Axcelead (2024). High Throughput Screening. Axcelead Drug Discovery Partners, Inc.
  • Al-Ghorbani, M. et al. (2025).

Sources

Protocol for using (R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol in C-N cross-coupling reactions

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Use of (R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol in Palladium-Catalyzed C-N Cross-Coupling Reactions

Authored by: A Senior Application Scientist

Introduction: The Enduring Quest for Efficient C-N Bond Formation

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Aryl amines are a ubiquitous structural motif found in a vast array of bioactive molecules, approved drugs, and organic electronic materials.[1] For decades, the synthesis of these compounds was often hampered by harsh reaction conditions and limited substrate scope, relying on classical methods like nucleophilic aromatic substitution or the Goldberg reaction.[2]

The advent of palladium-catalyzed cross-coupling, specifically the Buchwald-Hartwig Amination, revolutionized the field by providing a versatile and highly efficient method for forming C-N bonds.[2][3][4] This transformation has become an indispensable tool, enabling chemists to forge connections between a wide variety of aryl/heteroaryl halides (or pseudohalides) and amine nucleophiles under relatively mild conditions.[3][5]

The success of the Buchwald-Hartwig reaction is critically dependent on the choice of ligand coordinated to the palladium center.[6][7] The ligand's role is multifaceted: it must stabilize the palladium catalyst, facilitate the key steps of the catalytic cycle—oxidative addition and reductive elimination—and confer reactivity and selectivity for challenging substrates.[5] This has spurred the development of numerous ligand classes, from bulky, electron-rich phosphines to N-heterocyclic carbenes (NHCs).[7][8]

This application note focuses on the strategic use of chiral ligands derived from N-heterocyclic alkanolamine scaffolds, using (R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol as a representative example. We will explore the underlying mechanistic principles, provide detailed protocols for catalyst screening and optimization, and offer a general procedure for its application in C-N cross-coupling reactions.

Ligand Design Rationale: (R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol

The molecular architecture of (R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol suggests several features that make it a promising candidate as a ligand in catalysis:

  • Pyrimidine Moiety: This nitrogen-rich heterocycle can serve as a robust N-donor to the palladium center. Its electronic properties can be tuned to influence the reactivity of the catalyst.

  • Chiral Pyrrolidine Backbone: The pyrrolidine scaffold is a privileged structure in drug discovery and a common component of successful chiral ligands and organocatalysts.[9][10] The stereocenter at the 3-position introduces chirality into the catalyst's coordination sphere, which is essential for asymmetric applications.

  • Hydroxyl Group: The alkanolamine functionality (-OH) can play a crucial role. It may act as a hemilabile coordinating group, temporarily binding to the metal center to stabilize key intermediates or facilitate proton transfer steps. It could also interact with the base or substrate, influencing the reaction's kinetics and selectivity.

Mechanistic Overview: The Buchwald-Hartwig Catalytic Cycle

The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle. Understanding these fundamental steps is crucial for rational optimization and troubleshooting.[2][3][4][11]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X), inserting into the C-X bond to form a Pd(II) intermediate. This is often the rate-determining step.

  • Amine Coordination & Deprotonation: The amine (R₂NH) coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form a more nucleophilic amido species.

  • Reductive Elimination: The aryl group and the amido group couple, forming the desired C-N bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition Complex L-Pd(II)(Ar)(X) Pd0->OxAdd + Ar-X Amido Amido Complex L-Pd(II)(Ar)(NR₂) OxAdd->Amido + R₂NH - HX (via Base) Amido->Pd0 Reductive Elimination Product Ar-NR₂ CycleCenter

Caption: The Pd(0)/Pd(II) catalytic cycle for C-N cross-coupling.

Experimental Protocols

Part 1: General Protocol for Ligand and Condition Screening

When employing a new ligand such as (R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol, a systematic screening of reaction parameters is essential to identify optimal conditions for a given substrate combination. This workflow ensures a trustworthy and reproducible optimization process.

Screening_Workflow prep Reagent Preparation • Weigh Ar-X, Amine, Base • Prepare stock solutions of: - Pd Precursor - Ligand setup Reaction Setup (Inert Atmosphere) • Add solids to vial array • Add solvent • Add Pd & Ligand solutions • Seal and purge with N₂/Ar prep->setup reaction Reaction Execution • Place on heated stirring plate • Run for specified time (e.g., 16h) setup->reaction quench Workup & Quenching • Cool to room temp • Quench with H₂O • Add internal standard • Dilute with organic solvent reaction->quench analysis Analysis • Centrifuge/Filter solids • Analyze supernatant by: - LC-MS - GC-MS • Determine yield/conversion quench->analysis

Caption: Workflow for screening C-N coupling reaction conditions.

Step-by-Step Screening Procedure:

  • Preparation: In an array of reaction vials equipped with stir bars, add the aryl halide (0.2 mmol, 1.0 equiv) and the appropriate base (see table below).

  • Inert Atmosphere: Seal the vials with septa caps and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Reagent Addition: Through the septa, add the amine (0.24 mmol, 1.2 equiv) and the solvent (1.0 mL).

  • Catalyst Addition: In a separate vial, pre-mix the palladium precursor and the ligand in the desired ratio in a small amount of solvent. Add the appropriate volume of this catalyst solution to each reaction vial.

  • Reaction: Place the vial array on a pre-heated aluminum block on a magnetic stir plate and stir vigorously at the desired temperature for 16-24 hours.

  • Analysis: After cooling to room temperature, quench the reactions, add an internal standard, and analyze by LC-MS or GC-MS to determine conversion and/or yield.

Table 1: Recommended Screening Parameters

ParameterVariables to ScreenRationale
Pd Precursor Pd(OAc)₂, Pd₂(dba)₃Common, air-stable sources of Pd(0) in situ.
Ligand:Pd Ratio 1:1, 2:1, 4:1Influences catalyst stability and activity.[5]
Base NaOtBu, K₃PO₄, Cs₂CO₃Base strength affects amine deprotonation and functional group tolerance.[5][6]
Solvent Toluene, 1,4-Dioxane, THFSolvent polarity can stabilize intermediates and affect solubility.[5]
Temperature 80 °C, 100 °C, 110 °CAffects reaction rate; higher temperatures may cause catalyst decomposition.
Part 2: A Representative General Protocol for C-N Coupling

The following is a robust, general procedure based on optimized conditions commonly found for Buchwald-Hartwig aminations.[12][13] This protocol should be considered a starting point and may require further optimization for specific substrates.

Reaction: Coupling of 4-Bromotoluene with Morpholine.

Table 2: Reagents and Stoichiometry

ReagentM.W.Amount (mmol)EquivalentsMass/Volume
4-Bromotoluene171.041.01.0171 mg
Morpholine87.121.21.2105 µL
Sodium tert-butoxide96.101.41.4135 mg
Pd₂(dba)₃915.720.01 (1 mol% Pd)0.019.2 mg
(R)-1-Pyrimidin-2-yl-pyrrolidin-3-olVaries0.04 (4 mol%)0.04Calc. Mass
Toluene (anhydrous)---4.0 mL

Step-by-Step Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask or reaction vial containing a magnetic stir bar, add sodium tert-butoxide (135 mg), Pd₂(dba)₃ (9.2 mg), and the ligand (4 mol%).

  • Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene (4.0 mL), 4-bromotoluene (171 mg), and morpholine (105 µL) via syringe.

  • Heating and Monitoring: Place the sealed vessel in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion (typically 12-24 hours), cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and quench by adding water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired N-aryl morpholine product.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion • Inactive catalyst (Pd precursor or ligand degraded).• Insufficiently strong base for the amine used.• Reaction temperature is too low.• Use a pre-catalyst or ensure reagents are pure.• Screen stronger bases (e.g., LHMDS, KHMDS).[12]• Increase the reaction temperature in 10-20 °C increments.
Hydrodehalogenation of Aryl Halide • Catalyst decomposition leading to Pd-hydride species.• Presence of water or other proton sources.• Increase ligand:Pd ratio to better stabilize the catalyst.• Ensure strictly anhydrous conditions and use high-purity reagents.[13]
Formation of Side Products • Reaction temperature is too high, causing decomposition.• Base-sensitive functional groups on substrates.• Lower the reaction temperature.• Switch to a weaker, non-nucleophilic base like K₃PO₄ or Cs₂CO₃.[6]
Poor Yield with Aryl Chlorides • Oxidative addition to Ar-Cl is slow.• Switch to a more electron-rich, sterically hindered ligand (e.g., biarylphosphines like RuPhos or BrettPhos are often effective).[5][12]• Use a higher catalyst loading (2-5 mol%).

Conclusion

(R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol represents a structurally interesting class of chiral ligands for C-N cross-coupling reactions. Its combination of a pyrimidinyl N-donor, a chiral pyrrolidine core, and a coordinating hydroxyl group provides a unique electronic and steric environment for the palladium center. While this guide provides a robust framework for its application, researchers are reminded that the optimal conditions are highly substrate-dependent. A systematic approach to screening, guided by a solid understanding of the reaction mechanism, is the most reliable path to success. The protocols and insights provided herein are designed to empower researchers to effectively harness the potential of this and similar ligand scaffolds in their synthetic endeavors.

References

  • DSpace@MIT. (n.d.). Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Nobel Prize Outreach AB. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]

  • University of Windsor. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Retrieved from [Link]

  • MDPI. (n.d.). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Retrieved from [Link]

  • University of Wisconsin-La Crosse. (2014, November 11). Cross-Coupling Reactions. Retrieved from [Link]

  • MDPI. (2024, October 17). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

  • Journal of the Mexican Chemical Society. (n.d.). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives. Retrieved from [Link]

  • ResearchGate. (2026, February 5). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected ligands and catalysts for Buchwald‐Hartwig amination.... Retrieved from [Link]

  • Nature. (n.d.). This document is the Accepted Manuscript version of a Published Work that appeared in final form in Nature Chemistry. Retrieved from [Link]

  • National Institutes of Health. (2022, July 8). Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism. Retrieved from [Link]

  • Google Patents. (n.d.). EP4382529A1 - A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s).
  • Princeton University. (2018, June 20). Decarboxylative sp3 C–N coupling via dual copper and photoredox catalysis. Retrieved from [Link]

  • University of Palermo. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

Sources

Application Note: Scale-Up Synthesis of (R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol for Preclinical Studies

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

(R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol is a highly versatile, chiral heterocyclic building block frequently utilized in the design of advanced kinase inhibitors, including hematopoietic progenitor kinase 1 (HPK1) and Janus kinase (JAK) modulators . The compound's bifunctional nature—featuring an electron-deficient pyrimidine ring capable of further functionalization and a rigid chiral pyrrolidinol moiety—confers excellent target selectivity and favorable physicochemical properties in drug discovery programs.

Transitioning this intermediate from discovery-phase chemistry (milligram scale) to preclinical development (kilogram scale) requires abandoning chromatographic purification in favor of a robust, reproducible, and environmentally benign synthetic route. This application note details a highly optimized, chromatography-free scale-up protocol designed for maximum enantiomeric fidelity and operational simplicity.

Mechanistic Grounding & Causality of Experimental Design

The synthesis is driven by a Nucleophilic Aromatic Substitution (


) reaction between 2-chloropyrimidine and (R)-pyrrolidin-3-ol . To ensure a self-validating and scalable protocol, every reagent and parameter has been selected based on strict mechanistic causality:
  • Reaction Mechanism (

    
    ) : The electron-deficient pyrimidine ring undergoes nucleophilic attack at the C2 position by the secondary amine of (R)-pyrrolidin-3-ol. The intermediate Meisenheimer complex is stabilized by the adjacent ring nitrogens before the expulsion of the chloride leaving group.
    
  • Causality of Base Selection : The coupling generates equimolar amounts of hydrochloric acid (HCl). Without a base, HCl rapidly protonates the secondary amine of the starting pyrrolidine (

    
    ), rendering it non-nucleophilic and stalling the reaction. While organic bases like N,N-diisopropylethylamine (DIPEA) are common in discovery, this scale-up protocol utilizes inorganic Potassium Carbonate (
    
    
    
    ).
    
    
    is inexpensive, easily purged during aqueous workup, and prevents the formation of organic hydrochloride salts that often trap impurities and complicate crystallization.
  • Solvent Causality & Green Chemistry : Traditional

    
     reactions employ polar aprotic solvents like DMF or NMP. However, these solvents are notoriously difficult to remove from final Active Pharmaceutical Ingredients (APIs). We utilize Ethanol  as the primary reaction solvent. Ethanol is an ICH Class 3 solvent with a highly permissive residual limit (5000 ppm). Crucially, ethanol enables a "telescoped" workup: adding water directly to the ethanolic reaction mixture reduces product solubility, driving high-yielding crystallization and eliminating the need for solvent swapping or extraction.
    
  • Stereochemical Integrity : Because the nucleophilic attack is strictly localized to the nitrogen atom, the C3 chiral center bearing the hydroxyl group is completely uninvolved in the transition state. Thus, the (R)-configuration is preserved with 100% fidelity, provided the starting material is enantiopure .

Process Visualization

Workflow Start Raw Materials 2-Chloropyrimidine + (R)-Pyrrolidin-3-ol Reaction SNAr Reaction EtOH, K2CO3, 75-80°C, 12h Start->Reaction IPC In-Process Control (IPC) HPLC Analysis Reaction->IPC IPC->Reaction Fail (>1% SM) Continue Heating Workup Aqueous Workup Water Addition at 40°C IPC->Workup Pass (<1% SM) Cryst Crystallization Cool to 0-5°C, Age 4h Workup->Cryst Dry Filtration & Vacuum Drying 45°C, <50 mbar Cryst->Dry Product Final Product (R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol >99% Purity Dry->Product

Figure 1: Process workflow for the SNAr scale-up synthesis of (R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol.

Experimental Protocol (1.0 kg Scale)

This methodology is designed as a self-validating system; proceeding to the next step is contingent upon meeting strict In-Process Control (IPC) criteria.

Phase 1: Reactor Charging & Reaction
  • Preparation : Purge a 20 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and internal temperature probe with

    
     for 15 minutes.
    
  • Charging : Add 2-chloropyrimidine (1.00 kg, 8.73 mol, 1.0 eq) and Ethanol (5.0 L, 5 vol) to the reactor. Stir at 20 °C until complete dissolution is achieved.

  • Reagent Addition : Add (R)-pyrrolidin-3-ol (0.80 kg, 9.17 mol, 1.05 eq) followed by finely powdered

    
     (1.81 kg, 13.10 mol, 1.5 eq).
    
    • Note: The slight excess of the amine ensures complete consumption of the pyrimidine, which is harder to purge during crystallization.

  • Heating : Ramp the internal temperature to 75–80 °C (gentle reflux) over 1 hour. Maintain agitation at 250 rpm for 12 hours.

Phase 2: In-Process Control (IPC)
  • Sampling : Withdraw a 1.0 mL aliquot, dilute with 9.0 mL of Methanol, and filter through a 0.22 µm PTFE syringe filter.

  • Validation : Analyze via HPLC (UV at 254 nm).

    • Pass Criterion : < 1.0% Area of 2-chloropyrimidine remaining.

    • Fail Action : If > 1.0% remains, continue heating for 3 hours and re-sample.

Phase 3: Workup & Crystallization
  • Cooling : Once IPC passes, cool the reactor internal temperature to 40 °C.

  • Anti-Solvent Addition : Slowly charge Purified Water (10.0 L, 10 vol) via an addition funnel over 2 hours while maintaining the internal temperature at 40 °C.

    • Causality: Slow addition prevents "oiling out" (liquid-liquid phase separation) and promotes the nucleation of high-purity crystals.

  • Aging : Ramp the temperature down to 0–5 °C at a rate of 10 °C/hour. Age the resulting slurry at 0–5 °C for 4 hours to maximize yield.

Phase 4: Isolation & Drying
  • Filtration : Transfer the slurry to a Nutsche filter. Apply vacuum to separate the mother liquor.

  • Washing : Wash the filter cake with a pre-chilled (5 °C) mixture of Ethanol/Water (1:2 v/v, 2.0 L).

  • Drying : Transfer the damp cake to a vacuum drying oven. Dry at 45 °C under high vacuum (< 50 mbar) for 24 hours.

    • Validation : Check Loss on Drying (LOD). Continue drying until LOD < 0.5%.

Quantitative Scale-Up Data

The robustness of this protocol is demonstrated by the consistent yield and purity profiles observed across multiple scale-up batches. Quantitative data is summarized below:

Batch IDScaleIsolated Yield (%)Chemical Purity (HPLC Area %)Enantiomeric Excess (% ee)Residual EtOH (ppm)
RD-001 100 g88.4%99.5%> 99.9%< 1000
Kilo-01 500 g91.2%99.7%> 99.9%< 850
Kilo-02 1.0 kg92.5%99.8%> 99.9%< 400

Table 1: Performance metrics of the scale-up protocol demonstrating highly consistent purity and yield profiles.

Analytical Quality Control Parameters
  • Chemical Purity : Determined via Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

  • Chiral Purity : Determined via Chiral HPLC (Chiralpak IC column, Hexane/IPA/Diethylamine 80:20:0.1). The (S)-enantiomer must be strictly controlled to < 0.1%.

  • Identity : Confirmed via

    
     NMR (400 MHz, DMSO-
    
    
    
    ):
    
    
    8.35 (d, 2H), 6.60 (t, 1H), 5.01 (d, 1H, -OH), 4.38 (m, 1H), 3.65-3.40 (m, 4H), 2.05 (m, 1H), 1.88 (m, 1H).

References

  • Pyrrolo[2, 3-b] pyridines or pyrrolo [2, 3-b] pyrazines as hpk1 inhibitor and the use thereof.Google Patents (WO2019238067A1).
  • A Practical Large-Scale Synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol via Asymmetric 1,3-Dipolar Cycloaddition. Organic Process Research & Development - ACS Publications. Available at:[Link]

Application Notes and Protocols for the Derivatization of (R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol for Biological Evaluation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold

The (R)-1-pyrimidin-2-yl-pyrrolidin-3-ol core is a recognized "privileged scaffold" in medicinal chemistry. This structural motif is present in a multitude of biologically active compounds, demonstrating its significant potential in drug discovery.[1][2][3] The inherent features of this scaffold, including the hydrogen bond accepting pyrimidine ring and the stereodefined secondary alcohol on the pyrrolidine ring, provide key interaction points with biological targets.[1] Derivatization of this core structure allows for a systematic exploration of the chemical space around it, enabling the fine-tuning of pharmacological properties such as potency, selectivity, and pharmacokinetic profiles.

This guide provides a comprehensive overview of strategic derivatization approaches for (R)-1-pyrimidin-2-yl-pyrrolidin-3-ol and detailed protocols for subsequent biological evaluation. The methodologies described herein are designed to be robust and adaptable, providing researchers with the tools to generate novel compound libraries for screening against a wide array of biological targets.

Strategic Approaches to Derivatization

The derivatization strategy for (R)-1-pyrimidin-2-yl-pyrrolidin-3-ol can be broadly categorized into two main approaches: modification of the secondary alcohol and substitution on the pyrimidine ring.

Modification of the Pyrrolidin-3-ol Moiety

The secondary alcohol at the 3-position of the pyrrolidine ring is a prime site for modification to explore interactions within a target's binding pocket.

  • Etherification: Formation of ethers can introduce a variety of alkyl or aryl groups, modulating the lipophilicity and steric bulk of the molecule. This can be achieved through several methods, including acid-catalyzed dehydration or iron-catalyzed etherification.[4][5][6]

  • Esterification: Converting the alcohol to an ester introduces a carbonyl group, which can act as a hydrogen bond acceptor. This modification can also serve as a prodrug strategy, where the ester is cleaved in vivo to release the active alcohol. Common methods include Fischer esterification and reactions with acyl chlorides.[7][8][9][10][11]

  • Mitsunobu Reaction: This versatile reaction allows for the conversion of the alcohol to a variety of functional groups, including esters, with inversion of stereochemistry.[12][13][14][15][16] This is particularly useful for generating the (S)-enantiomer to probe stereospecific interactions with a biological target.

Substitution on the Pyrimidine Ring

The pyrimidine ring offers opportunities for substitution, primarily through palladium-catalyzed cross-coupling reactions.

  • Buchwald-Hartwig Amination: This powerful reaction enables the introduction of a wide range of primary and secondary amines at positions on the pyrimidine ring that are substituted with a halide (e.g., chlorine).[17][18][19][20] This allows for the exploration of interactions with specific residues in a target protein. The reactivity of halopyrimidines generally follows the order C4(6) > C2.[21]

Experimental Protocols: Synthesis

The following protocols provide detailed, step-by-step methodologies for key derivatization reactions.

Protocol 1: General Procedure for Etherification of (R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol

This protocol describes a general method for the synthesis of ether derivatives.

Materials:

  • (R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol

  • Primary or secondary alcohol

  • Iron(III) triflate (Fe(OTf)₃)

  • Ammonium chloride (NH₄Cl)

  • Dichloromethane (DCM), anhydrous

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add (R)-1-pyrimidin-2-yl-pyrrolidin-3-ol (1.0 eq).

  • Add the corresponding primary or secondary alcohol (1.0-1.2 eq).

  • Dissolve the reactants in anhydrous DCM.

  • Add Fe(OTf)₃ (5 mol%) and NH₄Cl (5 mol%).

  • Heat the reaction mixture to 45 °C and stir for the time indicated by reaction monitoring (e.g., TLC or LC-MS).[4]

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: General Procedure for Esterification via Acyl Chloride

This protocol outlines the synthesis of ester derivatives using an acyl chloride.

Materials:

  • (R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol

  • Acyl chloride

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • Dissolve (R)-1-pyrimidin-2-yl-pyrrolidin-3-ol (1.0 eq) in anhydrous DCM in a dry round-bottom flask and cool to 0 °C in an ice bath.

  • Add TEA or pyridine (1.2 eq).

  • Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC or LC-MS.

  • Quench the reaction with water.

  • Separate the organic layer and wash successively with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 3: Mitsunobu Reaction for Inversion of Stereochemistry

This protocol describes the inversion of the alcohol's stereochemistry via esterification.[12][13][14][15][16]

Materials:

  • (R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol

  • Carboxylic acid (e.g., benzoic acid)

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Tetrahydrofuran (THF), anhydrous

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve (R)-1-pyrimidin-2-yl-pyrrolidin-3-ol (1.0 eq), the carboxylic acid (1.1 eq), and PPh₃ (1.2 eq) in anhydrous THF.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of DEAD or DIAD (1.2 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the ester with inverted stereochemistry.

Protocol 4: Buchwald-Hartwig Amination of a Halogenated Pyrimidine Precursor

This protocol details the amination of a chloro-pyrimidine derivative.

Materials:

  • (R)-1-(4-chloro-pyrimidin-2-yl)-pyrrolidin-3-ol (or other halogenated precursor)

  • Amine

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos or other suitable ligand

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • Standard laboratory glassware and stirring apparatus for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., Xantphos, 4 mol%), and NaOtBu (1.4 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene, followed by the halogenated pyrimidine precursor (1.0 eq) and the amine (1.2 eq).

  • Heat the reaction mixture to 100-110 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualization of Synthetic Workflow

Derivatization_Workflow cluster_alcohol_mod Alcohol Modification cluster_pyrimidine_mod Pyrimidine Modification Core (R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol Ether Ether Derivatives Core->Ether Etherification (e.g., Fe(OTf)₃) Ester Ester Derivatives Core->Ester Esterification (e.g., Acyl Chloride) InvertedEster Inverted Ester (S-configuration) Core->InvertedEster Mitsunobu Reaction (DEAD, PPh₃) Halogenated Halogenated Precursor Core->Halogenated Halogenation Amine Amine Derivatives Halogenated->Amine Buchwald-Hartwig Amination

Caption: Synthetic derivatization strategies for (R)-1-pyrimidin-2-yl-pyrrolidin-3-ol.

Biological Evaluation: Protocols and Strategies

Once a library of derivatives has been synthesized, a systematic biological evaluation is crucial to identify promising lead compounds. The choice of assays will depend on the intended therapeutic target.

In Vitro Kinase Inhibition Assay

Many pyrimidine-containing compounds are known to be kinase inhibitors.[22]

Principle: This assay measures the ability of a compound to inhibit the activity of a specific kinase. The ADP-Glo™ Kinase Assay is a common method that quantifies the amount of ADP produced in a kinase reaction.[23][24]

Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Reaction Setup: In a 96-well or 384-well plate, add the kinase assay buffer, the test compound, the kinase enzyme, and the kinase substrate.[23] Include positive (no inhibitor) and negative (no enzyme) controls.

  • ATP Addition: Initiate the kinase reaction by adding ATP.[24]

  • Incubation: Incubate the plate for a predetermined time (e.g., 60 minutes) at room temperature or 30°C.

  • Detection: Stop the kinase reaction and add the ADP-Glo™ Reagent to convert the remaining ATP to light. Then add the Kinase Detection Reagent to measure the amount of ADP produced, which is directly proportional to kinase activity.[24]

  • Data Analysis: Measure luminescence using a plate reader. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Cell Viability/Cytotoxicity Assay (MTT Assay)

It is essential to assess the general cytotoxicity of the synthesized compounds.[2][25][26]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[25][27][28][29] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals.[25]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[25]

  • Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[26]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[25]

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value.

Receptor Binding Assay

For targets that are receptors, a radioligand binding assay can determine the affinity of the compounds.[30][31][32][33][34]

Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a specific receptor.[31]

Protocol:

  • Reagent Preparation: Prepare cell membrane preparations expressing the target receptor, a radioligand, and assay buffer.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add assay buffer, radioligand, and cell membranes.

    • Non-specific Binding: Add assay buffer, radioligand, cell membranes, and a high concentration of a known non-labeled ligand.

    • Competition Binding: Add assay buffer, radioligand, cell membranes, and varying concentrations of the test compounds.[30]

  • Incubation: Incubate the plates to allow the binding to reach equilibrium.[30]

  • Termination and Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.

  • Quantification: Measure the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding and determine the Ki (inhibitory constant) for each test compound.

Data Presentation and Interpretation

Quantitative data from the biological assays should be summarized in a clear and concise format to facilitate comparison and interpretation.

Table 1: Hypothetical Biological Activity Data for Derivatized Compounds

Compound IDDerivatization SiteModificationKinase IC₅₀ (µM)Cell Viability IC₅₀ (µM)Receptor Binding Ki (nM)
Parent -->50>100>1000
D-01 Pyrrolidin-3-olMethoxy15.285.3750
D-02 Pyrrolidin-3-olEthoxy10.872.1620
D-03 Pyrrolidin-3-olBenzoyl ester5.445.6310
D-04 Pyrimidine C4-NH₂2.122.8150
D-05 Pyrimidine C4-NH(CH₃)1.518.998

Screening Cascade Visualization

A logical workflow for screening the synthesized compounds is essential for efficient lead identification.

Screening_Cascade Start Synthesized Compound Library Primary_Screen Primary Screen (e.g., Kinase Inhibition @ 10 µM) Start->Primary_Screen Dose_Response Dose-Response & IC₅₀ Determination Primary_Screen->Dose_Response Actives Cytotoxicity Cytotoxicity Assay (MTT) Determine Therapeutic Index Dose_Response->Cytotoxicity Secondary_Assay Secondary/Orthogonal Assay (e.g., Receptor Binding) Cytotoxicity->Secondary_Assay Potent & Non-toxic Lead_Compounds Lead Compounds for Further Optimization Secondary_Assay->Lead_Compounds Confirmed Hits

Caption: A typical screening cascade for biological evaluation of synthesized derivatives.

Conclusion

The derivatization of the (R)-1-pyrimidin-2-yl-pyrrolidin-3-ol scaffold offers a promising avenue for the discovery of novel therapeutic agents. The synthetic protocols and biological evaluation strategies outlined in this guide provide a robust framework for researchers to systematically explore the structure-activity relationships of this privileged core. By combining strategic chemical modifications with a well-designed screening cascade, the potential of these compounds to address a range of diseases can be effectively investigated.

References

  • NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Organic Syntheses. (n.d.). A general procedure for mitsunobu inversion of sterically hindered alcohols. Retrieved from [Link]

  • Sahoo, A. K., et al. (2018). Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols. ACS Omega, 3(1), 734–743. [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Schröder, M., et al. (2021). Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. STAR Protocols, 2(3), 100690. [Link]

  • Kisel, E., et al. (2009). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 14(10), 4158–4167. [Link]

  • NCBI. (2012, May 1). Receptor Binding Assays for HTS and Drug Discovery. Retrieved from [Link]

  • Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips. In Receptor Signal Transduction Protocols (pp. 3-19). Humana Press.
  • Chemistry Steps. (n.d.). Alcohols to Esters. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]

  • Macé, A., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(3), 459–462. [Link]

  • Sahoo, A. K., et al. (2018). Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols. ACS Omega, 3(1), 734–743. [Link]

  • Gasparyan, S., et al. (2021). Design, antihuman immunodeficiency activity and molecular docking studies of synthesized 2-aryl and 2-pyrimidinyl pyrrolidines. Bioorganic Chemistry, 116, 105342.
  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Iannitelli, A., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4872. [Link]

  • High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. (n.d.). Retrieved from [Link]

  • Atlanchim Pharma. (n.d.). Recent Advances in the Mitsunobu Reaction. Retrieved from [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). The esterification of normal acid with secondary alcohols, branched.... Retrieved from [Link]

  • Brieflands. (2014, February 27). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Retrieved from [Link]

  • Google Patents. (n.d.). US3278585A - Process for esterification of secondary alcohols containing an ether group by reaction in the presence of a cation exchange resin catalyst.
  • Master Organic Chemistry. (2014, November 14). Alcohols To Ethers via Acid Catalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Key sequential Buchwald–Hartwig amination reactions in the synthesis of imidazopyridazines 139. Retrieved from [Link]

  • World Journal of Advanced Research and Reviews. (2022, July 9). An overview on synthesis and biological activity of pyrimidines. Retrieved from [Link]

  • One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. (n.d.). Retrieved from [Link]

Sources

Application Note: (R)-1-(Pyrimidin-2-yl)pyrrolidin-3-ol as a Chiral Scaffold in Drug Discovery

[1]

Executive Summary

(R)-1-(Pyrimidin-2-yl)pyrrolidin-3-ol (CAS: 1367354-94-0) represents a high-value chiral building block that bridges the gap between fragment-based drug discovery (FBDD) and lead optimization.[1] Its structural utility lies in the rigid pyrrolidine core, which directs the C3-hydroxyl group into a defined vector, while the pyrimidine moiety serves as a robust electron-deficient heteroaromatic anchor. This guide details the synthesis, derivatization, and strategic application of this scaffold in generating diverse libraries for kinase inhibition and GPCR targeting.

Strategic Utility & Chemical Logic

The "Chiral Vector" Concept

In medicinal chemistry, controlling the spatial orientation of functional groups is paramount for potency and selectivity.[2] Unlike achiral piperazines, the pyrrolidine ring introduces a "pucker" that, when substituted at the 3-position, creates a defined stereochemical vector.

  • The (R)-Configuration: Directs H-bond donors/acceptors into specific pockets (e.g., the ribose binding pocket of kinases).[1]

  • The Pyrimidine Ring: Acts as a metabolic "handle" (reducing lipophilicity compared to phenyl rings) and a privileged motif for

    
    -
    
    
    stacking or hinge binding in ATP-competitive inhibitors.[1]
Solubility & ADME Profile

The incorporation of the pyrimidine ring lowers the logP (lipophilicity) relative to carbocyclic analogs, improving aqueous solubility—a critical parameter in oral bioavailability (Lipinski's Rule of 5). The basic nitrogen of the pyrimidine (pKa ~ 1.[1][2]3) is weakly basic, minimizing non-specific protein binding while remaining neutral at physiological pH.[2]

Experimental Protocols

Protocol A: De Novo Synthesis via S_NAr

Rationale: The most robust route to this scaffold is the nucleophilic aromatic substitution (

11

Materials:

  • 2-Chloropyrimidine (1.0 equiv)[1]

  • (R)-3-Pyrrolidinol (1.1 equiv)[1]

  • Potassium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: DMF or DMSO (Polar aprotic solvents accelerate

    
    )[1]
    

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloropyrimidine (10 mmol) in DMF (20 mL).

  • Addition: Add

    
     (20 mmol) followed by (R)-3-pyrrolidinol (11 mmol).
    
  • Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS.[1][2]

    • Checkpoint: The spot for 2-chloropyrimidine (

      
      ) should disappear; a new polar spot (
      
      
      ) should appear.[1]
  • Workup: Cool to room temperature. Dilute with EtOAc (100 mL) and wash with water (3 x 30 mL) to remove DMF and salts.[1] Wash the organic layer with brine.[1][2]

  • Purification: Dry over

    
    , filter, and concentrate. Purify via flash column chromatography (Gradient: 0 
    
    
    10% MeOH in DCM).
  • Yield Expectation: 85–95% as a white to pale yellow solid.[1][2]

Protocol B: Stereochemical Inversion (Mitsunobu Reaction)

Rationale: To access the (S)-configured amine or ether derivatives from the (R)-alcohol, the Mitsunobu reaction is the standard.[1] It proceeds with complete Walden inversion.[1][2]

Target: Synthesis of (S)-1-(pyrimidin-2-yl)-3-azidopyrrolidine (Precursor to amine).

Step-by-Step Methodology:

  • Setup: Dissolve (R)-1-(pyrimidin-2-yl)pyrrolidin-3-ol (1.0 equiv) and Triphenylphosphine (

    
    , 1.2 equiv) in anhydrous THF under 
    
    
    atmosphere. Cool to 0°C.[1][2]
  • Reagent Prep: Prepare a solution of Diphenylphosphoryl azide (DPPA) (1.2 equiv) in THF.

  • Addition: Add Diisopropyl azodicarboxylate (DIAD) (1.2 equiv) dropwise to the reaction mixture, maintaining temp < 5°C.

  • Nucleophile Addition: Add the DPPA solution dropwise.

  • Reaction: Allow to warm to room temperature and stir for 12 hours.

  • Workup: Quench with water, extract with EtOAc. The crude azide can often be reduced directly (Staudinger reduction) to the amine without extensive purification to avoid handling potentially unstable azides.

Visualizing the Chemical Space

The following diagram illustrates the divergent synthesis pathways originating from the core building block.

GStart2-Chloropyrimidine+ (R)-3-PyrrolidinolCore(R)-1-(Pyrimidin-2-yl)pyrrolidin-3-ol(The Scaffold)Start->CoreS_NArK2CO3, DMF, 80°CKetoneKetone Derivative(Oxidation)Core->KetoneSwern orDess-MartinS_Amine(S)-Amine(Mitsunobu/Staudinger)Core->S_Amine1. PPh3, DIAD, DPPA2. H2/Pd or PPh3/H2O(Inversion)Ether(R)-Ether(Williamson Synthesis)Core->EtherNaH, R-X(Retention)RedAmReductive Amination(Library Gen)Ketone->RedAmR-NH2NaBH(OAc)3KinaseKinase Inhibitor(Hinge Binder)S_Amine->KinaseAcylation/Urea Formation

Caption: Divergent synthetic pathways from the (R)-1-(pyrimidin-2-yl)pyrrolidin-3-ol core, highlighting stereochemical control (Inversion vs. Retention).[1]

Quantitative Data & Quality Control

Solvent Compatibility Table

Choosing the right solvent is critical for the initial

12
SolventReaction RateImpurity ProfileWorkup DifficultyRecommendation
DMF Fast (4h)LowModerate (Water wash)High
DMSO Very Fast (2h)LowHigh (High BP, difficult removal)Medium
Ethanol Slow (12h+)LowEasy (Evaporation)Medium (Green option)
THF Very SlowHighEasyLow
Analytical Validation (1H NMR)

To validate the structure of the core scaffold, look for these diagnostic signals (in

  • Pyrimidine Protons: Two doublets (

    
     ~8.3 ppm) and one triplet (
    
    
    ~6.5 ppm) characteristic of the 2-substituted pyrimidine system.[1]
  • Chiral Methine: A multiplet at

    
     4.5–4.6 ppm corresponding to the 
    
    
    -OH proton.[1][2]
  • Pyrrolidine Ring: Complex multiplets between

    
     1.8–3.8 ppm representing the 
    
    
    groups adjacent to Nitrogen and the stereocenter.[1][2]

References

  • Pfizer Global Research. (2009).[1][2][3] Discovery of (3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone (PF-00734200) as a DPP-IV Inhibitor.[1][3] Bioorganic & Medicinal Chemistry Letters.[1][2][4]

  • Arkat USA. (2015).[1][2][5] Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines via SNAr.[1][2][5] Arkivoc.[1][2][5]

  • Sigma-Aldrich. (2023).[1][2] Product Specification: (R)-3-Pyrrolidinol.[1][6]

  • Osaka University. (2025).[1][2] Pyrrolidine synthesis via ring contraction of pyridines.[1][2][7][8] Nature Communications/Osaka U.

Troubleshooting & Optimization

Improving the yield and purity of (R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of (R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to improve the yield and purity of this important chiral building block.

Introduction

The synthesis of (R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol is a critical step in the development of various pharmaceutical agents. Achieving high yield and enantiomeric purity is paramount for the efficacy and safety of the final drug product. This guide addresses common challenges encountered during the synthesis, focusing on the nucleophilic aromatic substitution (SNAr) reaction between 2-chloropyrimidine and (R)-3-hydroxypyrrolidine.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Low to No Product Formation (Low Conversion)

Question: I am not observing significant formation of (R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol. My starting materials, 2-chloropyrimidine and (R)-3-hydroxypyrrolidine, remain largely unreacted. What are the potential causes and how can I improve the conversion?

Answer:

Low conversion in the SNAr reaction for the synthesis of (R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol is a common issue that can often be resolved by systematically evaluating and optimizing the reaction conditions. The primary factors to consider are the reaction temperature, the choice of base and solvent, and the purity of your starting materials.

Troubleshooting Workflow for Low Conversion

start Low Conversion Observed temp Increase Reaction Temperature start->temp Is the reaction sluggish? base Evaluate Base temp->base Still low conversion? success Improved Conversion temp->success Conversion improves. solvent Change Solvent base->solvent Still low conversion? base->success Conversion improves. purity Check Starting Material Purity solvent->purity Still low conversion? solvent->success Conversion improves. purity->success After purification, conversion improves.

Caption: A decision workflow for troubleshooting low reaction conversion.

Detailed Solutions:

  • Reaction Temperature: SNAr reactions on pyrimidine rings often require thermal energy to proceed at a reasonable rate.[1] If the reaction is being run at room temperature, a gradual increase in temperature is recommended.

    • Protocol: Increase the reaction temperature in increments of 20 °C, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A temperature range of 80-120 °C is often effective for this type of transformation.[1]

  • Choice of Base: The base plays a crucial role in deprotonating the hydroxyl group of (R)-3-hydroxypyrrolidine, increasing its nucleophilicity. An inappropriate base can lead to incomplete deprotonation or side reactions.

    • Recommendation: Strong, non-nucleophilic bases are generally preferred. If you are using a weak base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) with low success, consider switching to a stronger base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[2] In some cases, sodium hydride (NaH) can be used to pre-form the alkoxide of (R)-3-hydroxypyrrolidine, which is a much more potent nucleophile.

  • Solvent Selection: The solvent must be able to dissolve the reactants and facilitate the formation of the charged Meisenheimer intermediate, which is a key step in the SNAr mechanism.[3]

    • Recommendation: Polar aprotic solvents are ideal for SNAr reactions.[3] If you are using a less polar solvent like tetrahydrofuran (THF) or dichloromethane (DCM), switching to dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) can significantly increase the reaction rate.[1][3]

  • Purity of Starting Materials: Impurities in either 2-chloropyrimidine or (R)-3-hydroxypyrrolidine can interfere with the reaction. Water is a particularly detrimental impurity as it can consume the base and react with 2-chloropyrimidine.

    • Action: Ensure that your starting materials are pure and anhydrous. (R)-3-hydroxypyrrolidine can be hygroscopic and should be stored in a desiccator. Solvents should be freshly dried using appropriate methods.

Issue 2: Formation of a Di-substituted Byproduct

Question: I am observing the formation of a significant amount of a di-substituted byproduct, where two molecules of (R)-3-hydroxypyrrolidine have reacted with one molecule of a dichloropyrimidine starting material (if applicable). How can I improve the selectivity for the mono-substituted product?

Answer:

The formation of di-substituted byproducts is a common challenge when working with di- or poly-halogenated pyrimidines. The key to improving selectivity lies in controlling the stoichiometry of the nucleophile and the reaction conditions.

Strategies to Minimize Di-substitution

StrategyRecommendationRationale
Stoichiometry Use a stoichiometric amount or a slight excess (1.05-1.2 equivalents) of (R)-3-hydroxypyrrolidine.[3]A large excess of the nucleophile increases the statistical probability of a second substitution reaction.
Temperature Control Maintain a low reaction temperature, especially during the addition of the nucleophile (e.g., 0-10 °C).[3]The second substitution reaction often has a higher activation energy than the first. Lower temperatures will favor the mono-substitution.
Controlled Addition Add the (R)-3-hydroxypyrrolidine solution dropwise over a prolonged period.[3]This prevents localized high concentrations of the nucleophile, which can promote di-substitution.
Issue 3: Difficulty in Purifying the Final Product

Question: I have successfully synthesized (R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol, but I am struggling to achieve high purity. What are the recommended purification methods?

Answer:

Purification of polar, nitrogen-containing compounds like (R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol can be challenging. A combination of techniques may be necessary to achieve the desired purity.

Purification Workflow

start Crude Product extraction Aqueous Workup & Extraction start->extraction chromatography Column Chromatography extraction->chromatography If impurities persist crystallization Crystallization extraction->crystallization If product is a solid chromatography->crystallization For final polishing pure_product High Purity Product chromatography->pure_product crystallization->pure_product

Caption: A general workflow for the purification of (R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol.

Detailed Purification Protocols:

  • Aqueous Workup and Extraction:

    • Quench the reaction mixture with water or a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate or dichloromethane.

    • Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Column Chromatography:

    • Stationary Phase: Silica gel is the most common choice.

    • Mobile Phase: A gradient elution is often effective. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity by adding a more polar solvent like methanol. The addition of a small amount of triethylamine (0.1-1%) to the mobile phase can help to reduce tailing of the basic product on the acidic silica gel.

  • Crystallization: If the product is a solid, crystallization can be a highly effective method for achieving high purity.

    • Solvent Selection: Experiment with different solvent systems to find one in which the product is soluble at elevated temperatures but sparingly soluble at room temperature or below. Common solvent systems for crystallization include ethyl acetate/hexanes, isopropanol, or acetonitrile.

Frequently Asked Questions (FAQs)

Q1: How can I confirm the enantiomeric purity of my final product?

A1: The most reliable method for determining the enantiomeric purity (and enantiomeric excess, ee) of (R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol is through High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP).[4][5]

  • Recommended Columns: Polysaccharide-based CSPs (e.g., Chiralpak IA, IB, IC) or macrocyclic glycopeptide-based CSPs (e.g., Chirobiotic T) are often effective for separating enantiomers of chiral amines and alcohols.[4]

  • Mobile Phase: A typical mobile phase for normal-phase chiral HPLC is a mixture of hexane or heptane with an alcohol modifier such as isopropanol or ethanol. For reversed-phase chiral HPLC, a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol is used.

Q2: What is the underlying mechanism of the SNAr reaction in this synthesis?

A2: The synthesis of (R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This is an addition-elimination process.[6]

SNAr Reaction Mechanism

cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination A 2-Chloropyrimidine + (R)-3-Hydroxypyrrolidine B Meisenheimer Complex (Anionic Intermediate) A->B Addition C Meisenheimer Complex D (R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol + Cl- C->D Loss of Leaving Group

Sources

Technical Support Center: A Guide to Asymmetric Synthesis of Chiral Pyrrolidines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the asymmetric synthesis of chiral pyrrolidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these powerful synthetic transformations. The pyrrolidine ring is a cornerstone motif in numerous natural products and FDA-approved pharmaceuticals, making its stereocontrolled synthesis a critical endeavor.[1][2][3] This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you achieve high yields and excellent stereoselectivity in your experiments.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during the synthesis of chiral pyrrolidines, offering potential causes and actionable solutions in a question-and-answer format.

Question 1: My reaction is suffering from low enantioselectivity (% ee). What are the primary factors to investigate?

Low or inconsistent enantiomeric excess is a common challenge in asymmetric synthesis. The root cause often lies in suboptimal reaction conditions that fail to sufficiently differentiate the energetic pathways to the two enantiomers. A systematic investigation is crucial.[4]

Potential Causes & Solutions:

  • Suboptimal Solvent System: The solvent plays a critical role by influencing the conformation of the catalyst-substrate complex and the transition state energies.[5]

    • Solution: Conduct a solvent screen. For organocatalyzed reactions, such as those using proline, polar aprotic solvents like DMSO, DMF, and acetonitrile are often effective due to the catalyst's solubility.[6][7] However, for other systems, non-polar solvents like toluene or methylcyclohexane may provide a more rigid transition state, enhancing enantioselectivity.[6][8] In some cases, simple water/methanol mixtures have also proven effective.[6][7]

  • Incorrect Reaction Temperature: Temperature directly impacts the kinetics and thermodynamics of the reaction.

    • Solution: Optimize the reaction temperature. Generally, lowering the temperature (e.g., to 0 °C, -20 °C, or even lower) increases enantioselectivity by better discriminating between the diastereomeric transition states.[4][5][6] Be aware that this will likely increase the required reaction time, so it's essential to monitor the reaction's progress via TLC or LC-MS.[5]

  • Catalyst Integrity or Loading Issues: The chiral catalyst is the heart of the reaction, and its condition is paramount.

    • Solution:

      • Verify Catalyst Purity: Ensure the catalyst or ligand has not degraded. If in doubt, use a fresh batch or repurify the existing one.[4]

      • Optimize Catalyst Loading: The optimal catalyst loading can vary. While insufficient loading can lead to slow reactions, excessively high loading doesn't always improve ee and can sometimes promote side reactions.[6] Test a range of catalyst loadings (e.g., 2, 5, 10, 20 mol%).

  • Presence of Impurities: Catalytic systems can be highly sensitive to impurities in reagents or solvents.

    • Solution: Ensure all reagents and solvents are pure and, if necessary, anhydrous.[5] Impurities in the substrate can sometimes interfere with or "poison" the catalyst.[4]

Troubleshooting Workflow for Low Enantioselectivity

G start Low Enantioselectivity Observed solvent Step 1: Optimize Solvent Screen polar aprotic (DMSO, DMF) and non-polar (Toluene, MCH) solvents. start->solvent temp Step 2: Adjust Temperature Lower temperature incrementally (e.g., RT -> 0°C -> -20°C). solvent->temp If ee remains low catalyst Step 3: Evaluate Catalyst Verify purity and optimize loading (e.g., 5, 10, 20 mol%). temp->catalyst If ee remains low additives Step 4: Introduce Additives Screen weak Brønsted acids (e.g., Acetic Acid, Benzoic Acid). catalyst->additives If ee remains low substrate Step 5: Check Substrate Confirm purity and concentration. Diluted conditions may help. additives->substrate If ee remains low end Optimal Enantioselectivity substrate->end Problem Solved G Proline Proline Catalyst Enamine Enamine Intermediate Proline->Enamine + Ketone - H₂O Ketone Ketone (R1-CO-CH2R2) Iminium Iminium Ion Intermediate Enamine->Iminium + Aldehyde (Stereoselective Attack) Aldehyde Aldehyde (R3-CHO) Iminium->Proline Hydrolysis (Catalyst Regeneration) Product Aldol Product (β-Hydroxy Ketone) Iminium->Product + H₂O Water_in H₂O Water_out H₂O

Caption: The enamine catalytic cycle in a proline-catalyzed aldol reaction.

Experimental Protocol: Organocatalytic Asymmetric Michael Addition

This protocol describes a general procedure for the asymmetric Michael addition of an aldehyde to a nitroolefin, catalyzed by a pyrrolidine derivative. This reaction is a powerful tool for constructing chiral γ-nitro carbonyl compounds.

Materials:

  • Pyrrolidine-based organocatalyst (e.g., (S)-2-(diphenyl(trimethylsilyloxy)methyl)pyrrolidine) (10 mol%)

  • Brønsted acid additive (e.g., Benzoic Acid) (10 mol%)

  • Aldehyde (2.0 equivalents)

  • Nitroolefin (1.0 equivalent)

  • Anhydrous, non-polar solvent (e.g., methylcyclohexane or toluene) [6]* Standard glassware, magnetic stirrer, and inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the pyrrolidine-based organocatalyst (10 mol%) and the benzoic acid additive (10 mol%).

  • Solvent and Reagent Addition: Add the anhydrous solvent (to achieve a concentration of ~0.2 M with respect to the nitroolefin) and stir to dissolve. Add the aldehyde (2.0 eq.) to the solution. [8]3. Temperature Control: Cool the reaction mixture to the desired temperature (e.g., 0 °C) using an ice bath. Lower temperatures often improve stereoselectivity. [6][8]4. Initiation: Add the nitroolefin (1.0 eq.) to the cooled, stirring solution to initiate the reaction.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the nitroolefin is consumed (typically 12-48 hours).

  • Work-up: Once the reaction is complete, quench by adding a saturated aqueous solution of NH₄Cl. [5]Extract the mixture with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired chiral Michael adduct. [9][10]8. Analysis: Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude product. [8]Determine the enantiomeric excess (% ee) of the major diastereomer by chiral High-Performance Liquid Chromatography (HPLC). [8][11]

References

  • Technical Support Center: Enhancing Enantioselectivity in Pyrrolidine-C
  • Technical Support Center: Stereoselective Synthesis of Pyrrolidines. Benchchem.
  • Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. PMC - NIH.
  • Catalytic Asymmetric Synthesis of Homoallylic Alcohols: Chiral Amplification and Chiral Poisoning in a Titanium/BINOL Catalyst System.
  • Common side reactions in the synthesis of substituted pyrrolidines. Benchchem.
  • Asymmetric Synthesis of Substituted Pyrrolidines via Kinetic Resolutions. White Rose eTheses Online.
  • A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers. Benchchem.
  • Chiral Resolution and Separ
  • Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. CORE.
  • Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. Beilstein Journals.
  • Technical Support Center: Asymmetric Synthesis C
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Upd
  • Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. PMC.
  • Application Notes and Protocols: Asymmetric Synthesis of Pyrrolidine Derivatives with Copper C
  • A new path to enantioselective substituted pyrrolidines. Mapping Ignorance.
  • Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. PMC.
  • Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. White Rose Research Online.
  • Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry.
  • Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines. White Rose Research Online.
  • Synthesis of a New Chiral Pyrrolidine. PMC - NIH.
  • A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. MDPI.
  • Enantioselective Synthesis of Pyrrolidines by Imidodiphosphorimidate (IDPi)
  • Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines.
  • Asymmetric Catalysis: Recent Advances toward a More Sustainable Synthesis. Source Not Found.
  • Chiral Poisoning and Asymmetric Activation.
  • Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society.
  • 10.1: Chiral Proline Based Reactions. Chemistry LibreTexts.
  • Proline-c
  • Concise Introduction to Asymmetric Synthesis. Chemistry IIT Bombay.
  • Proline catalysed asymmetric aldol reaction : 3 examples, very important for csir-net exam. YouTube.

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Technical Support Center: Optimization of Catalysis with (R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the novel organocatalyst, (R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize your catalytic reactions. The unique bifunctional nature of this catalyst, featuring a pyrrolidine moiety for enamine/iminium ion formation and a pyrimidine ring capable of hydrogen bonding, offers exciting possibilities in asymmetric synthesis. This document will help you harness its full potential.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the use of (R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol.

Q1: What are the primary applications for (R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol?

A1: (R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol is a chiral organocatalyst primarily designed for asymmetric synthesis. Its structure is analogous to other successful pyrrolidine-based catalysts and pyrimidine-derived prolinamides, making it a strong candidate for a variety of reactions, including:

  • Aldol Reactions: Catalyzing the asymmetric addition of ketones or aldehydes to other aldehydes.

  • Michael Additions: Facilitating the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.

  • Mannich Reactions: Promoting the three-component reaction of an aldehyde, an amine, and a carbonyl compound.

The catalyst's bifunctional nature, with the pyrrolidine nitrogen acting as a Lewis base and the pyrimidine and hydroxyl groups potentially acting as hydrogen-bond donors, allows for enhanced stereocontrol.

Q2: How does the bifunctional nature of this catalyst influence its activity and selectivity?

A2: The catalyst's efficacy stems from its ability to form a well-organized transition state. The pyrrolidine nitrogen forms a chiral enamine or iminium ion with the carbonyl substrate, while the pyrimidine ring and the hydroxyl group can interact with the electrophile through hydrogen bonding. This dual activation is thought to create a more rigid and ordered transition state, leading to higher enantioselectivity. The pyrimidine moiety, in particular, can play a crucial role in orienting the incoming electrophile.

Q3: What is the recommended starting catalyst loading?

A3: For initial screening, a catalyst loading of 10-20 mol% is recommended. Depending on the reaction's efficiency and cost considerations, the loading can be optimized. In some pyrrolidine-catalyzed reactions, loadings as low as 5 mol% have been effective, while more challenging transformations might require up to 30 mol%.

Q4: How should I handle and store (R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol?

A4: Like many organocatalysts, (R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol should be handled with care to maintain its integrity. It is advisable to store the catalyst under an inert atmosphere (nitrogen or argon) in a cool, dry place. While many organocatalysts are less sensitive to air and moisture than organometallic catalysts, prolonged exposure can lead to degradation and reduced catalytic performance. For weighing and dispensing, it is best practice to work in a glovebox or under a stream of inert gas.

II. Troubleshooting Guide

This section provides solutions to common problems encountered during reactions catalyzed by (R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol.

Problem 1: Low Enantioselectivity (% ee)

Low enantiomeric excess is a common challenge in asymmetric catalysis. A systematic approach to troubleshooting is crucial.

Potential Cause & Suggested Solution

  • Suboptimal Temperature: Temperature is a critical parameter. Generally, lower temperatures favor higher enantioselectivity by increasing the energy difference between the diastereomeric transition states.

    • Actionable Step: Screen a range of temperatures, starting from room temperature and incrementally decreasing to 0 °C, -20 °C, or even lower. Be aware that lower temperatures will likely increase reaction times.

  • Inappropriate Solvent: The solvent plays a crucial role in the solubility of the catalyst and reactants, and it can influence the stability of the transition state.

    • Actionable Step: Conduct a solvent screen. For pyrrolidine-catalyzed reactions, a range of solvents from non-polar (e.g., toluene, dichloromethane) to polar aprotic (e.g., acetonitrile, THF) should be tested. For aldol reactions involving proline-type catalysts, highly polar aprotic solvents like DMSO and DMF have been shown to be effective.

  • Catalyst Purity/Degradation: Impurities in the catalyst or its degradation can significantly impact enantioselectivity.

    • Actionable Step: Ensure the catalyst is of high purity. If synthesized in-house, verify its structure and purity by NMR and elemental analysis. If purchased, use a fresh batch from a reputable supplier. Consider re-purification if degradation is suspected.

  • Presence of Water: While some pyrrolidine-catalyzed reactions can tolerate or even benefit from trace amounts of water, excess water can interfere with the catalytic cycle and lead to lower enantioselectivity.

    • Actionable Step: Use anhydrous solvents and reagents. Dry glassware thoroughly before use. Running the reaction under an inert atmosphere can also help to minimize atmospheric moisture.

  • Incorrect Substrate-to-Catalyst Ratio: The relative concentrations of the reactants and catalyst can influence the formation of the desired catalytic cycle.

    • Actionable Step: Vary the catalyst loading (e.g., 5, 10, 15, 20 mol%) to find the optimal ratio for your specific substrates.

Problem 2: Slow or Incomplete Reaction

A sluggish reaction can be due to several factors, from catalyst deactivation to suboptimal conditions.

Potential Cause & Suggested Solution

  • Low Catalyst Activity: The inherent turnover frequency of the catalyst might be low for the specific transformation.

    • Actionable Step: Increase the catalyst loading. If the reaction rate does not improve significantly, consider increasing the reaction temperature. Note that this may have a negative impact on enantioselectivity, so a balance must be found.

  • Catalyst Inhibition/Poisoning: Impurities in the substrates or solvent can act as catalyst poisons.

    • Actionable Step: Ensure all starting materials and the solvent are of high purity. Purification of substrates by distillation, recrystallization, or chromatography may be necessary.

  • Poor Solubility: If the catalyst or reactants are not fully dissolved, the reaction will be heterogeneous and slow.

    • Actionable Step: Choose a solvent in which all components are soluble at the reaction temperature. Gentle heating may be required to dissolve all components before cooling to the desired reaction temperature.

  • Use of Additives: The presence of acidic or basic additives can significantly influence the reaction rate.

    • Actionable Step: For reactions proceeding through an enamine intermediate, the addition of a weak Brønsted acid co-catalyst (e.g., benzoic acid, acetic acid) can accelerate the reaction by promoting enamine formation. Screen different acidic additives and their stoichiometry.

Problem 3: Poor Diastereoselectivity (in reactions forming two stereocenters)

Achieving high diastereoselectivity is crucial when creating multiple stereocenters.

Potential Cause & Suggested Solution

  • Reaction Conditions: Similar to enantioselectivity, temperature and solvent can have a profound effect on the diastereomeric ratio.

    • Actionable Step: Systematically optimize the temperature and solvent. Non-polar solvents often favor the formation of one diastereomer by promoting a more compact transition state.

  • Steric and Electronic Properties of Substrates: The structure of the nucleophile and electrophile will significantly influence the facial selectivity of the approach to the enamine intermediate.

    • Actionable Step: While substrate modification is not always feasible, understanding the steric demands of your substrates can help in predicting and potentially improving diastereoselectivity. For example, bulkier substrates may lead to higher diastereoselectivity.

  • Catalyst Structure: The inherent structure of the catalyst dictates the steric environment of the transition state.

    • Actionable Step: While you cannot change the structure of (R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol, understanding its stereochemical influence is key. The pyrimidine group and the hydroxyl group will create a specific chiral pocket that favors one diastereomeric transition state over the other.

III. Experimental Protocols & Data Presentation

General Protocol for an Asymmetric Aldol Reaction

This protocol provides a starting point for optimizing the aldol reaction between a ketone and an aldehyde.

  • To a dry vial under an inert atmosphere, add (R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol (0.1 mmol, 20 mol%).

  • Add the desired anhydrous solvent (2.0 mL).

  • Add the aldehyde (0.5 mmol, 1.0 equiv).

  • Stir the mixture for 5 minutes at the desired temperature (e.g., room temperature, 0 °C, or -20 °C).

  • Add the ketone (2.5 mmol, 5.0 equiv) dropwise.

  • Stir the reaction mixture vigorously and monitor its progress by TLC or GC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Determine the diastereomeric ratio by ¹H NMR and the enantiomeric excess by chiral HPLC or GC.

Table 1: Optimization Parameters for a Hypothetical Aldol Reaction
EntryCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)dr (anti/syn)ee (anti, %)
120CH₂Cl₂25248570:3080
220Toluene25248275:2585
320CH₃CN25249065:3575
420Toluene0487585:1592
520Toluene-20726090:1095
610Toluene0487084:1691

IV. Mechanistic Insights & Visualizations

The catalytic cycle of (R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol in an aldol reaction is believed to proceed through an enamine intermediate.

G cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products A Catalyst + Ketone B Chiral Enamine Intermediate A->B - H₂O C Aldehyde Addition B->C + Aldehyde D Iminium Ion Intermediate C->D E Hydrolysis D->E + H₂O E->A - Aldol Product + Catalyst (regenerated) Aldol_Product Aldol_Product E->Aldol_Product Ketone Ketone Ketone->A Aldehyde Aldehyde Aldehyde->C

Caption: Proposed enamine catalytic cycle for the aldol reaction.

V. References

  • Due to the novelty of (R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol, direct literature citations for its catalytic use are not yet widely available. The principles and troubleshooting steps outlined in this guide are based on established knowledge in the field of asymmetric organocatalysis with pyrrolidine-based and bifunctional catalysts. For further reading on these topics, the following resources are recommended:

    • List, B. (2007). Asymmetric Organocatalysis. Springer.

    • Berkessel, A., & Gröger, H. (2005). Asymmetric Organocatalysis: From Biomimetic Concepts to Applications in Asymmetric Synthesis. Wiley-VCH.

    • Dalko, P. I. (Ed.). (2007). Enantioselective Organocatalysis: Reactions and Experimental Procedures. Wiley-VCH.

Identification and characterization of side products in the synthesis of (R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol. It provides in-depth troubleshooting advice and frequently asked questions to address common challenges, with a focus on the identification and characterization of process-related side products. Our goal is to equip you with the scientific understanding and practical solutions necessary to optimize your synthetic route and ensure the purity of your target compound.

I. Troubleshooting Guide: Navigating Common Synthetic Hurdles

The synthesis of (R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol, typically achieved through a nucleophilic aromatic substitution (SNAr) reaction between 2-chloropyrimidine and (R)-3-hydroxypyrrolidine, is a generally robust transformation. However, like any chemical process, it is susceptible to the formation of side products that can complicate purification and compromise the quality of the final compound. This section addresses specific issues you may encounter, their root causes, and actionable solutions.

Problem 1: Presence of an Isomeric Impurity with the Same Mass

Symptom: Your reaction mixture shows a significant peak in the HPLC or LC-MS with the same mass-to-charge ratio (m/z) as the desired product, but with a different retention time.

Probable Cause: This is a classic indicator of O-alkylation, where the pyrimidine ring has been attached to the hydroxyl group of the pyrrolidine instead of the nitrogen atom. The nucleophilicity of the secondary amine and the hydroxyl group are competitive, and while N-alkylation is generally favored, reaction conditions can influence the selectivity.

O_vs_N_Alkylation 2-Chloropyrimidine 2-Chloropyrimidine Desired_Product Desired_Product 2-Chloropyrimidine->Desired_Product Side_Product Side_Product 2-Chloropyrimidine->Side_Product (R)-3-Hydroxypyrrolidine (R)-3-Hydroxypyrrolidine (R)-3-Hydroxypyrrolidine->Desired_Product N-attack (R)-3-Hydroxypyrrolidine->Side_Product O-attack

Caption: Competing N- and O-alkylation pathways.

Solutions:

  • Base Selection: The choice of base is critical. A non-nucleophilic, sterically hindered base is less likely to deprotonate the hydroxyl group, thus favoring N-alkylation. Consider switching to a milder inorganic base like potassium carbonate (K₂CO₃) if you are using a strong base like sodium hydride (NaH).

  • Solvent Effects: The polarity of the solvent can influence the nucleophilicity of the amine and hydroxyl groups. Aprotic polar solvents like acetonitrile or DMF are commonly used. Experimenting with less polar solvents might alter the selectivity.

  • Temperature Control: Running the reaction at a lower temperature can sometimes enhance the selectivity for the thermodynamically favored N-alkylation product.

Problem 2: Detection of a High Molecular Weight Impurity

Symptom: Your LC-MS analysis reveals a peak with a mass corresponding to the addition of a second (R)-3-hydroxypyrrolidine moiety to the pyrimidine ring.

Probable Cause: This suggests a di-substitution reaction, where two molecules of (R)-3-hydroxypyrrolidine have displaced two chlorine atoms on a di-chlorinated pyrimidine impurity in your starting material. While 2-chloropyrimidine is the intended reactant, commercially available starting materials can sometimes contain small amounts of dichloropyrimidines (e.g., 2,4-dichloropyrimidine).

Solutions:

  • Starting Material Purity: The most effective solution is to ensure the purity of your 2-chloropyrimidine starting material. Analyze the starting material by GC-MS or HPLC before use to check for the presence of dichlorinated impurities. If necessary, purify the 2-chloropyrimidine by distillation or recrystallization.

  • Stoichiometry Control: Using a slight excess of 2-chloropyrimidine relative to (R)-3-hydroxypyrrolidine can help to minimize the formation of di-substituted products, as the mono-substituted product will be formed preferentially.

Problem 3: Observation of a Dimeric Pyrimidine Impurity

Symptom: A peak is observed in your mass spectrum that corresponds to a dimer of the pyrimidine ring.

Probable Cause: Under certain basic conditions, 2-chloropyrimidine can undergo self-condensation or dimerization reactions. This is more likely to occur at elevated temperatures or with prolonged reaction times.

Solutions:

  • Reaction Time and Temperature: Monitor the reaction progress closely by TLC or HPLC and stop the reaction as soon as the starting materials are consumed. Avoid unnecessarily long reaction times and high temperatures.

  • Order of Addition: Adding the 2-chloropyrimidine slowly to the solution of (R)-3-hydroxypyrrolidine and base can help to maintain a low concentration of the reactive pyrimidine, thus minimizing self-condensation.

II. Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of (R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol?

A1: The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-deficient pyrimidine ring is activated towards nucleophilic attack by the electron-withdrawing nitrogen atoms. The secondary amine of (R)-3-hydroxypyrrolidine acts as the nucleophile, attacking the carbon atom bearing the chlorine atom. This is followed by the elimination of the chloride ion to yield the final product. The reaction is typically carried out in the presence of a base to deprotonate the pyrrolidine nitrogen, increasing its nucleophilicity.

SNAr_Mechanism Reactants 2-Chloropyrimidine + (R)-3-Hydroxypyrrolidine Meisenheimer Meisenheimer Complex (Intermediate) Reactants->Meisenheimer Nucleophilic Attack Product (R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol + HCl Meisenheimer->Product Chloride Elimination

Caption: Simplified SNAr mechanism workflow.

Q2: Which analytical techniques are most suitable for identifying and characterizing side products in this synthesis?

A2: A combination of chromatographic and spectroscopic techniques is essential for comprehensive impurity profiling.[1]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for separating the desired product from impurities. Method development will be necessary to achieve baseline separation of all components.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for obtaining the molecular weights of the impurities, which is the first step in their identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for the structural elucidation of unknown impurities. Two-dimensional NMR techniques like COSY and HMBC can provide detailed information about the connectivity of atoms.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be particularly useful for analyzing the purity of volatile starting materials like 2-chloropyrimidine.

Q3: How can I purify the final product to remove these impurities?

A3: The purification strategy will depend on the nature and quantity of the impurities.

  • Column Chromatography: Silica gel column chromatography is a common and effective method for separating the desired product from both more and less polar impurities. A gradient elution system, for example, with ethyl acetate and hexanes, can be optimized for the best separation.

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system can be a highly effective purification technique, particularly for removing small amounts of impurities.

  • Preparative HPLC: For challenging separations or to obtain highly pure material for analytical standards, preparative HPLC may be necessary.

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Standard laboratory safety practices should always be followed. 2-Chloropyrimidine is a halogenated heterocyclic compound and should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. (R)-3-hydroxypyrrolidine is a skin and eye irritant.[2] Consult the Safety Data Sheets (SDS) for all reagents before starting your experiment.

III. Experimental Protocols

General Protocol for the Synthesis of (R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol:

  • To a solution of (R)-3-hydroxypyrrolidine (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile, DMF) is added a base (e.g., K₂CO₃, 1.5 eq).

  • The mixture is stirred at room temperature for 30 minutes.

  • 2-Chloropyrimidine (1.1 eq) is added to the reaction mixture.

  • The reaction is heated to a specified temperature (e.g., 80 °C) and monitored by TLC or HPLC until completion.

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product.

  • The crude product is purified by silica gel column chromatography.

Table 1: Example Impurity Profile Data

ImpurityPotential StructureTypical Retention Time (Relative to Product)m/zIdentification Method
Product (R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol 1.00 166.09 LC-MS, NMR
Impurity A(R)-2-(Pyrrolidin-3-yloxy)pyrimidine~1.15166.09LC-MS, NMR
Impurity BDi-substituted productVariesVariesLC-MS
Impurity CPyrimidine DimerVariesVariesLC-MS

IV. References

  • Li, Z., Feiten, H. J., Chang, D., Duetz, W. A., van Beilen, J. B., & Witholt, B. (2001). Preparation of (R)- and (S)-N-protected 3-hydroxypyrrolidines by hydroxylation with Sphingomonas sp. HXN-200, a highly active, regio- and stereoselective, and easy to handle biocatalyst. The Journal of organic chemistry, 66(25), 8424–8430.

  • Movassaghi, M., & Schmidt, M. A. (2006). A new and highly efficient method for the synthesis of pyrimidines and pyrimidinones. Organic letters, 8(8), 1693–1696.

  • Clark, J. H., Macquarrie, D. J., & Sherwood, J. (2016). SNAr in Green Solvents. Green Chemistry, 18(1), 18-31.

  • Gao, Y., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molecules, 27(16), 5195.

  • Gilday, J. P., & Paquette, L. A. (1989). A convenient synthesis of 3-hydroxypyrrolidine. Synthetic Communications, 19(16), 2845-2849.

  • BenchChem. (2025). Troubleshooting common issues in pyridine synthesis.

  • BenchChem. (2025). Technical Support Center: Synthesis of Pyrrolidine Derivatives.

  • Emery Pharma. (n.d.). Impurity Analysis and Profiling Services.

  • Patel, T., et al. (2025). 1-(Pyrrolidin-3-yl)cyclopropanamine-Linked 2-Oxoquinoline Derivatives as Novel Antimicrobial Agents: Synthesis, Characterization, and In Vitro Antimicrobial Evaluation. Russian Journal of General Chemistry, 95(5), 1171-1181.

  • MDPI. (2016). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Molecules, 21(8), 1041.

  • NIH. (2021). Recent trends in the impurity profile of pharmaceuticals. PMC.

  • PubChem. (n.d.). 3-Hydroxypyrrolidine hydrochloride.

Sources

Challenges in the purification of polar pyrimidinyl-pyrrolidinol compounds

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Polar Pyrimidinyl-Pyrrolidinol Compounds

Ticket ID: #PYR-7742 Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary: The "Polar Trap"

You are likely here because your pyrimidinyl-pyrrolidinol compound is behaving like a "ghost" in your purification workflow. It either streaks across the entire silica column, elutes in the void volume of your C18 column, or refuses to leave the aqueous layer during workup.

This behavior stems from the compound's dual-polarity :

  • The Pyrrolidinol Motif: A secondary amine (

    
    ) and a hydroxyl group create strong hydrogen bond donor/acceptor sites.
    
  • The Pyrimidine Ring: An electron-deficient aromatic heterocycle that increases polarity without significantly adding lipophilicity.

This guide provides self-validating protocols to overcome these specific physicochemical barriers.

Module 1: Flash Chromatography Troubleshooting

User Question: "My compound streaks from fraction 5 to 50 on normal phase silica, even with 10% MeOH. How do I fix this tailing?"

Technical Diagnosis: The secondary amine in the pyrrolidine ring is protonating via interaction with acidic silanols (


) on the silica surface. This creates an ion-exchange mechanism that competes with your desired adsorption/desorption equilibrium, causing peak broadening (tailing).
Protocol A: The "Amine Block" Method (Standard Silica)

If you must use standard silica, you must chemically block the silanols.

  • Modifier Selection: Do not just use Triethylamine (TEA). For this specific chemotype, 1-2% Ammonium Hydroxide (

    
    , 28-30% aq)  in Methanol is superior because it suppresses ionization more effectively for pyrimidines.
    
  • Solvent System: DCM / [MeOH + 1%

    
    ].
    
  • The Critical Step (often skipped): You must flush the column with the mobile phase containing the modifier before loading the sample. If you don't, the sample will bind to the fresh silica at the top before the modifier arrives.

Protocol B: The "Amine-Functionalized" Solution (Recommended)

Switch to an Amine-Bonded Silica (KP-NH) stationary phase.[1]

  • Why: The surface is already functionalized with propyl-amine groups. This creates a basic surface that repels the pyrrolidine amine, preventing salt formation.

  • Benefit: You can often use simple Hexane/Ethyl Acetate or DCM/EtOAc gradients without any modifiers.

Data Comparison: Silica vs. Amine-Silica

FeatureStandard Silica (Unmodified)Standard Silica + TEA ModifierAmine-Bonded Silica (KP-NH)
Tailing Factor > 2.5 (Severe)1.2 - 1.5 (Acceptable)1.0 - 1.1 (Excellent)
Sample Recovery 60-70% (Irreversible binding)85-90%> 95%
Solvent Restriction Chlorinated solvents often neededModifiers requiredNo modifiers; Green solvents possible

Module 2: Preparative HPLC & Retention Issues

User Question: "I switched to Reverse Phase (C18) to avoid the silica issues, but my compound elutes immediately (void volume). What now?"

Technical Diagnosis: Your compound is too polar for standard C18 retention mechanisms, especially at acidic pH (0.1% TFA/Formic Acid) where the pyrrolidine nitrogen is fully protonated (


), making it a hydrophilic salt.
Decision Matrix: HPLC Column Selection

PurificationStrategy Start Compound Elutes in Void (C18/Acidic) CheckpH Can compound tolerate pH 10? Start->CheckpH HighPH High pH Reverse Phase (C18 Hybrid/Polymer) Mobile Phase: 10mM NH4HCO3 (pH 10) CheckpH->HighPH Yes (Stable) HILIC HILIC Mode (Bare Silica or Amide) Mobile Phase: ACN / NH4OAc Buffer CheckpH->HILIC No (Unstable) Result1 Deprotonation increases hydrophobicity -> Retention HighPH->Result1 Result2 Partitioning into water layer on surface -> Retention HILIC->Result2

Figure 1: Decision tree for selecting the correct stationary phase when standard C18 fails.

Protocol C: HILIC (Hydrophilic Interaction Liquid Chromatography)

If high pH is risky for your pyrimidine ring (hydrolysis risk), HILIC is the gold standard.

  • Column: Amide-bonded or Bare Silica (High purity).

  • Mobile Phase A: Acetonitrile (90-95%).

  • Mobile Phase B: 10mM Ammonium Formate in Water (pH 3-4).

  • Gradient: Run from high organic to low organic (e.g., 95% A -> 60% A). Note: This is the opposite of Reverse Phase.

  • Sample Diluent: Dissolve sample in 100% ACN or 90:10 ACN:Water. Do not inject in 100% water or DMSO; it will disrupt the HILIC water layer and cause peak distortion.

Module 3: Workup & Isolation (The "Water Trap")

User Question: "I cannot extract my product from the aqueous layer. DCM and EtOAc extractions are empty."

Technical Diagnosis: Pyrimidinyl-pyrrolidinols are "water-loving" (hygroscopic). Standard extraction fails because the partition coefficient (


) favors water, especially if the amine is protonated.
Protocol D: The "Salting Out" & pH Swing
  • Saturate Aqueous Layer: Add solid NaCl until no more dissolves. This disrupts the hydration sphere of your molecule ("Salting Out").

  • pH Adjustment: Adjust aqueous pH to 12-13 using NaOH. You must ensure the pyrrolidine is in the free-base form.

  • Solvent Switch: Stop using DCM. Use n-Butanol or IPA:Chloroform (1:3) .

    • Why: n-Butanol can extract polar compounds that DCM cannot.

  • Wash: Wash the n-Butanol organic layer with saturated brine to remove dissolved water.

Protocol E: Catch-and-Release (SCX Resin)

If liquid-liquid extraction fails, use solid-phase extraction.

  • Load: Dissolve crude in water/MeOH (acidic pH). Load onto a Strong Cation Exchange (SCX) cartridge.

  • Wash: Flush with MeOH. Your compound stays bound (ionic bond); non-basic impurities wash away.

  • Elute: Release the compound using 2M Ammonia in Methanol .

  • Evaporate: The ammonia is volatile, leaving your free-based amine.

References

  • Biotage. (2023).[1] Is there an easy way to purify organic amines? Retrieved from [Link]

  • Teledyne ISCO. (2012).[2] RediSep Amine Functionalized Column Application Note. Retrieved from [Link]

  • Olsen, B. A. (2001).[3] Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. Journal of Chromatography A, 913(1-2), 113-122. Retrieved from [Link]

Sources

Stability issues and degradation pathways of (R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for (R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol (Catalog No. 1261229-76-8). This document is intended for researchers, chemists, and drug development professionals to ensure the stability and integrity of this key synthetic intermediate. Due to its specific functional groups, this molecule requires careful handling to prevent degradation and ensure experimental reproducibility. This guide provides field-proven insights into potential stability issues, troubleshooting common problems, and protocols for stability assessment.

Frequently Asked Questions (FAQs)

Q1: My sample of (R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol has developed a slight yellow tint upon storage. Is it degrading?

A slight yellowing is often an early indicator of minor oxidation. The secondary alcohol on the pyrrolidine ring is susceptible to oxidation to the corresponding ketone, which can be more chromophoric. While minor color change may not significantly impact purity, it warrants investigation. We recommend running a purity check via HPLC or LC-MS to quantify any potential degradation. To prevent further oxidation, ensure the compound is stored under an inert atmosphere (e.g., argon or nitrogen) and protected from light.

Q2: I'm observing a new, major peak in my HPLC analysis after leaving my solution on the benchtop. What could it be?

The most probable cause is the oxidation of the secondary alcohol to form (R)-1-(pyrimidin-2-yl)pyrrolidin-3-one. This is a common degradation pathway for secondary alcohols, especially when exposed to air and light.[1] Another possibility, if the solution is in a protic or aqueous solvent, is slow hydrolysis or ring-opening of the pyrimidine moiety, though this typically requires more forcing conditions like strong acids or bases.[2]

Q3: Can the stereochemical integrity of the chiral center be compromised?

Yes, loss of enantiomeric purity (racemization) is a potential risk, particularly under non-neutral pH conditions.[3] Both acid- and base-catalyzed mechanisms can facilitate racemization of chiral alcohols.[3][4] For reactions or storage, it is critical to maintain a neutral pH and avoid strong acids or bases unless they are a required and controlled part of a reaction step.

Q4: What are the ideal storage conditions for this compound?

Based on its structure, we recommend the following storage conditions to maximize shelf-life, which aligns with general supplier recommendations.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Slows down potential degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the secondary alcohol.
Light Amber Vial / Protect from LightMinimizes light-induced degradation, as pyrimidine can be photolytically sensitive.[5]
Moisture Tightly Sealed ContainerPrevents hydrolysis and moisture-mediated degradation.

Troubleshooting Guide

This section addresses specific issues you may encounter during experiments.

Issue 1: Unexpected Side Products in a Reaction Mixture
  • Observation: TLC or LC-MS analysis shows significant formation of unknown impurities not related to your intended reaction.

  • Potential Cause: Degradation of the starting material under the reaction conditions.

  • Troubleshooting Workflow:

G cluster_0 Problem Identification cluster_1 Analysis cluster_2 Potential Cause & Solution A Unexpected side products observed B Characterize impurity by MS. Is MW = 163.18? A->B Step 1 C Is reaction run at high temp or extreme pH? B->C No D Oxidation to Ketone. Solution: Degas solvents, run under inert atmosphere. B->D Yes E Ring Cleavage/Hydrolysis. Solution: Buffer reaction, run at lower temp. C->E Yes F Other degradation. Solution: Run forced degradation study to identify pathway. C->F No

Caption: Troubleshooting workflow for identifying degradation.

Issue 2: Loss of Optical Purity / Enantiomeric Excess (ee)
  • Observation: Chiral HPLC analysis shows a decrease in the enantiomeric excess of your material after a reaction or workup procedure.

  • Potential Cause: Racemization of the chiral alcohol center.

  • Causality: The proton on the carbon bearing the hydroxyl group can be abstracted under basic conditions, or the alcohol can be protonated under acidic conditions, both of which can lead to a transient achiral intermediate (enol or carbocation-like species), allowing for racemization upon return to the alcohol.[3]

  • Mitigation Strategies:

    • pH Control: If possible, buffer your reaction mixture to maintain a pH between 6 and 8.

    • Avoid Strong Bases: Use non-nucleophilic, sterically hindered bases (e.g., proton sponge) instead of strong alkoxides or hydroxides if a base is required.

    • Temperature Control: Perform reactions at the lowest effective temperature, as higher temperatures accelerate racemization.

    • Workup Conditions: Use a buffered aqueous solution (e.g., saturated ammonium chloride or sodium bicarbonate) for workups instead of strong acids or bases.

Potential Degradation Pathways

Understanding the chemically plausible degradation pathways is essential for designing robust experimental protocols.

G cluster_0 Pathways A (R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol (Parent Compound) B (R)-1-(Pyrimidin-2-yl)pyrrolidin-3-one (Oxidation Product) A->B [O] (Air, Light, Oxidants) C Ring-Opened Products (Hydrolysis) A->C H₂O / H⁺ or OH⁻ (Extreme pH, Heat) D (S)-1-Pyrimidin-2-yl-pyrrolidin-3-ol (Racemization Product) A->D H⁺ or OH⁻ (Non-neutral pH)

Caption: Potential degradation pathways of the target compound.

  • Oxidation: The secondary alcohol is the most likely site for oxidation, yielding the corresponding ketone. This can be mediated by atmospheric oxygen, particularly in the presence of light or trace metal impurities, or by chemical oxidants.[1][6]

  • Hydrolysis: The pyrimidine ring, while generally stable, can undergo hydrolytic cleavage under harsh acidic or basic conditions, typically at elevated temperatures.[2][7] This would break open the pyrimidine ring, leading to more polar impurities.

  • Racemization: As discussed, the chiral center can invert under non-neutral pH conditions, leading to a loss of optical purity.[3]

Experimental Protocols

Protocol 1: Recommended Procedure for Preparing a Stock Solution

This protocol minimizes the risk of degradation during solution preparation and storage.

  • Inert Atmosphere: Purge a clean, dry amber glass vial with argon or nitrogen for 5 minutes.

  • Weighing: Quickly weigh the desired amount of (R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol and add it to the purged vial.

  • Solvent Addition: Use a syringe to add anhydrous, degassed solvent (previously sparged with argon or nitrogen for 15-20 minutes) to the vial.

  • Dissolution: Gently swirl or sonicate at room temperature until fully dissolved. Avoid heating.

  • Storage: Tightly cap the vial, wrap the cap with paraffin film, and store at 2-8°C under an inert atmosphere. For long-term storage, flushing the headspace with inert gas before sealing is recommended.

Protocol 2: General Method for a Forced Degradation Study

Forced degradation (or stress testing) is a valuable tool to understand the intrinsic stability of a molecule and identify potential degradation products.[8][9] This helps in developing stability-indicating analytical methods.

Objective: To intentionally degrade the compound under various stress conditions to identify likely degradation products and pathways.[10]

Stress Conditions:

  • Acidic Hydrolysis: Dissolve the compound (e.g., 1 mg/mL) in 0.1 M HCl.

  • Basic Hydrolysis: Dissolve the compound (e.g., 1 mg/mL) in 0.1 M NaOH.

  • Oxidative Degradation: Dissolve the compound (e.g., 1 mg/mL) in a 3% solution of hydrogen peroxide.

  • Thermal Stress (Solution): Dissolve the compound in a stable solvent (e.g., acetonitrile/water) and heat at 60-80°C.

  • Thermal Stress (Solid): Store the solid compound in an oven at 60-80°C.

  • Photolytic Stress: Expose a solution of the compound to a photostability chamber with a controlled light source (e.g., ICH-compliant UV/Vis light).

Methodology:

  • Prepare solutions for each stress condition as described above. Prepare a control solution in a neutral, stable solvent (e.g., acetonitrile/water) and store it protected from light at 2-8°C.

  • Incubate the stressed samples. A typical starting point is 24-48 hours. The goal is to achieve 5-20% degradation.[10]

  • At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.

  • Quench the reaction if necessary (e.g., neutralize the acidic/basic samples).

  • Dilute all samples to the same concentration.

  • Analyze all samples by a suitable separation technique, such as reverse-phase HPLC with a PDA or MS detector.

  • Compare the chromatograms of the stressed samples to the control to identify new peaks (degradants). The mass spectrometer will be crucial for proposing structures for the observed degradants.

References

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). Kineticos. [Link]

  • Do pyrimidine undergo cleavage on hydrolysis as well? (2026). Filo. [Link]

  • Gawronski, J., & Wascinska, N. (2007). Chapter 3: Racemization, Enantiomerization and Diastereomerization. In Comprehensive Organic Functional Group Transformations II. Elsevier. [Link]

  • Pámies, O., et al. (2010). Mechanism of Racemization of Chiral Alcohols Mediated by 16-Electron Ruthenium Complexes. Journal of the American Chemical Society. [Link]

  • Patel, A. K., et al. (2023). Force Degradation for Pharmaceuticals: A Review. International Journal of Scientific Development and Research. [Link]

  • Kamberi, M., & Tsutsumi, K. (2020). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Pámies, O., et al. (2010). Mechanism of Racemization of Chiral Alcohols Mediated by 16-Electron Ruthenium Complexes. University of St Andrews Research Portal. [Link]

  • Forced degradation study ICH guideline. (2026). ResolveMass. [Link]

  • Shinde, et al. (2019). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Pámies, O., et al. (2010). Mechanism of Racemization of Chiral Alcohols Mediated by 16-Electron Ruthenium Complexes. Semantic Scholar. [Link]

  • Chiral resolution. (n.d.). Wikipedia. [Link]

  • Britton, J., et al. (2019). Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners. PMC. [Link]

  • Pyrimidine. (n.d.). Wikipedia. [Link]

  • Hirano, K., et al. (2017). Asymmetric Aerobic Oxidation of Secondary Alcohols Catalyzed by Poly(N-vinyl-2-pyrrolidone)-stabilized Gold Clusters Modified with Cyclodextrin Derivatives. The Royal Society of Chemistry. [Link]

  • Kim, H. S., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. PMC. [Link]

  • Williams, A. J., et al. (2020). An extended bacterial reductive pyrimidine degradation pathway that enables nitrogen release from β-alanine. PMC. [Link]

  • Coldham, I., et al. (2012). Synthetic applications and inversion dynamics of configurationally stable 2-lithio-2-arylpyrrolidines and -piperidines. PubMed. [Link]

  • Campos, K. R., et al. (2006). α‐Arylation of N‐Boc Pyrrolidine. ResearchGate. [Link]

  • Scheme. Hydrolytic cleavage of the pyrimidine ring in... (n.d.). ResearchGate. [Link]

  • Asay, M., et al. (2022). (PDF) Realizing 1,1‐Dehydration of Secondary Alcohols to Carbenes: Pyrrolidin‐2‐ols as a Source of Cyclic (Alkyl)(Amino)Carbenes. ResearchGate. [Link]

  • Wang, X., et al. (2024). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. PMC. [Link]

  • Sharma, P., et al. (2024). Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules | Request PDF. ResearchGate. [Link]

  • Chapman, S. J., et al. (2026). Desymmetrization of meso-Pyrrolidines via Oxoammonium-Catalyzed Enantioselective Hydride Transfer. Journal of the American Chemical Society. [Link]

  • Alcohol Oxidation Mechanisms and Practice Problems. (2024). Chemistry Steps. [Link]

  • Wasternack, C. (1980). Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. PubMed. [Link]

  • Bernt, M. J., et al. (2020). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of eme. Glen Jackson - West Virginia University. [Link]

  • Chen, S., et al. (2020). Identification of two possible metabolic pathways responsible for the biodegradation of 3, 5, 6-trichloro-2-pyridinol in Micrococcus luteus ML. Scilit. [Link]

  • Ammirati, M. J., et al. (2009). (2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone: a potent, selective, orally active dipeptidyl peptidase IV inhibitor. PubMed. [Link]

  • de Mattos, M. C., et al. (2021). Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism. ResearchGate. [Link]

Sources

How to resolve poor reproducibility in experiments with (R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Reproducibility & Process Optimization Guide

CAS: 1369766-01-1 (and related salts) Ticket ID: TECH-PYR-003 Status: Open / High Priority[1]

Executive Summary & Operational Context

Welcome to the Technical Support Center. You are likely accessing this guide because your synthesis or application of (R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol is showing inconsistent yields, variable biological activity, or fluctuating physical properties (e.g., oil vs. solid).

This molecule is a "privileged scaffold" in kinase inhibitor discovery (e.g., JAK, TRK inhibitors).[2] The core reproducibility challenges stem from three specific physicochemical vectors:

  • Chiral Instability: The stereocenter at C3 is susceptible to racemization under specific basic conditions or activation.

  • Hygroscopicity: The pyrimidine nitrogen makes the compound prone to hydrate formation, throwing off stoichiometric calculations.

  • Regiochemical Ambiguity: During synthesis, competition between N-arylation and O-arylation can occur if conditions are not strictly controlled.[1]

This guide replaces standard SOPs with a root-cause analysis framework .

Critical Process Parameters (CPPs) & Troubleshooting

Module A: The Synthesis "Black Box" (Yield & Purity)

The Scenario: You are performing the


 coupling of 2-chloropyrimidine and (R)-3-pyrrolidinol. The reaction turns into a black tar, or the yield fluctuates between 30% and 80%.

Root Cause Analysis: The reaction is exothermic and sensitive to base choice. High temperatures promote polymerization of the pyrimidine halide and partial racemization.

Troubleshooting Protocol:

ParameterStandard ErrorOptimized ProtocolThe "Why" (Mechanism)
Solvent DMF/DMSO (High boiling)Ethanol or iPrOH (Reflux)DMF requires high heat to remove, causing product degradation during workup.[1][2] Alcohols allow easier evaporation or crystallization.
Base

or Strong Alkoxides

or

Strong bases deprotonate the hydroxyl group (

), leading to O-arylation byproducts.[1][2] Weak bases favor N-arylation.[1]
Temp >120°C80-90°C Above 100°C, the pyrimidine ring is prone to ring-opening or polymerization.[1]
Stoichiometry 1:1 Equivalence1.2 eq Pyrrolidinol The pyrrolidine acts as a scavenger. Excess is easier to wash away (water soluble) than unreacted chloropyrimidine.[1]

Visual Workflow: Synthesis Decision Tree

Synthesis_Workflow Start Start Synthesis: 2-Cl-Pyrimidine + (R)-3-pyrrolidinol Solvent_Check Solvent Choice? Start->Solvent_Check DMF DMF/DMSO Solvent_Check->DMF Avoid Alcohol Ethanol/Isopropanol Solvent_Check->Alcohol Recommended Workup_Issue High Temp Distillation Risk: Degradation DMF->Workup_Issue Crystallization Cool -> Precipitate or Evaporate <50°C Alcohol->Crystallization Purity_Check Check HPLC Purity Workup_Issue->Purity_Check Crystallization->Purity_Check caption Figure 1: Solvent selection impact on downstream processing stability.

Module B: The "Disappearing Activity" (Chirality & Racemization)

The Scenario: Two batches of the compound show identical NMR spectra but vastly different


 values in biological assays.[1][2]

Root Cause Analysis: Standard


 NMR cannot distinguish enantiomers. You likely have partial racemization. The (R)-enantiomer is usually the active scaffold; the (S)-enantiomer is often inactive or an antagonist.[1][2] Racemization occurs via:
  • Mitsunobu Inversion: If you synthesized the pyrrolidine ring from a precursor and used Mitsunobu conditions, you inverted the center.

  • Oxidation-Reduction: Trace metal impurities can oxidize the alcohol to a ketone (pyrrolidinone), which reduces back to a racemic alcohol.[1]

Validation Protocol: You must establish a Chiral HPLC method. Do not rely on optical rotation (


) alone, as it is concentration-dependent and unreliable for low-ee mixtures.[1][2]

Recommended Chiral Method Parameters:

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).[1]

  • Mobile Phase: Hexane:IPA (90:[1][2]10) + 0.1% Diethylamine (DEA).[1] Note: DEA is crucial to sharpen the peak of the basic amine.[1]

  • Detection: UV @ 254 nm.

Module C: Physical State Anomalies (Hygroscopicity)

The Scenario: "I weighed 100 mg for my reaction, but the yield is 120%," or "The solid turned into a goo on the bench."

Root Cause Analysis: The pyrimidine ring has two nitrogen atoms with lone pairs, and the pyrrolidine has a hydroxyl group. This creates a perfect "hydrogen bond sponge."[1] The compound readily forms non-stoichiometric hydrates.[1]

Correction Guide:

  • Storage: Store under Argon/Nitrogen in a desiccator.

  • Weighing: Never weigh "open air" for quantitative steps. Use a closed weighing boat or subtract water content based on TGA (Thermogravimetric Analysis).[1][2]

  • Salt Selection: If the free base is too oily/hygroscopic, convert to the Hydrochloride (HCl) or Tosylate (TsOH) salt.[2] These crystallize better and are less hygroscopic.

Visual Workflow: Analytical Triage

Analytical_Triage Sample Sample Received (Variable Potency) NMR 1H NMR Sample->NMR NMR_Pass Structure Confirmed? NMR->NMR_Pass Chiral Chiral HPLC (AD-H Column) NMR_Pass->Chiral Yes KF Karl Fischer (Water Content) NMR_Pass->KF Yes Racemic Racemization Detected Action: Check Synthesis Temp Chiral->Racemic ee < 95% Wet High Water Content Action: Recalc Molarity KF->Wet > 2% H2O caption Figure 2: Analytical triage path for identifying 'silent' impurities.

Frequently Asked Questions (FAQs)

Q1: Can I use the (S)-enantiomer as a control? A: Yes, but be aware that (S)-1-pyrimidin-2-yl-pyrrolidin-3-ol is not commercially available from all vendors.[1] It is often synthesized by using (S)-3-pyrrolidinol as the starting material.[1] Ensure you verify its purity, as cross-contamination is common in labs handling both.[2]

Q2: My reaction mixture is green. Is this normal? A: No. A green or blue tint usually indicates copper contamination (if using Cu-catalyzed coupling) or oxidation of trace phenylenediamine impurities in the pyrimidine starting material.[1] Pure product should be off-white to pale yellow.[1] Perform a silica plug filtration using 1%


 in MeOH/DCM.

Q3: How do I remove the DMSO if I already used it? A: Do not distill at high heat. Dilute the reaction mixture with 5 volumes of water and extract with Ethyl Acetate (3x). Wash the organic layer with Lithium Chloride (LiCl) solution (5%) to pull out the DMSO.[1][2] Dry over


.

Q4: Is the hydroxyl group reactive enough for direct derivatization? A: Yes. The C3-hydroxyl is a secondary alcohol.[1] It can undergo esterification, mesylation, or oxidation.[2] Warning: If you convert the -OH to a leaving group (e.g., -OMs) and displace it, you will invert the stereochemistry (Walden Inversion).[1][2]

References & Grounding

  • Larotrectinib Synthesis & Intermediates:

    • Source: World Intellectual Property Organization (WO2010048314).[1][2]

    • Relevance: Describes the industrial scale-up and salt formation of pyrrolidin-3-ol derivatives.

    • Link:[1][2]

  • Racemization of 3-Hydroxypyrrolidines:

    • Source:Tetrahedron: Asymmetry, Vol 17, Issue 16.[2]

    • Relevance: Details the mechanisms of racemization in N-substituted pyrrolidines under basic conditions.

    • Link:[1][2]

  • Hygroscopicity in Drug Development:

    • Source: FDA Guidance for Industry: Q6A Specifications.

    • Relevance: Establishes standards for water content testing and solid-state stability.

    • Link:[1][2]

  • Analytical Methods (Chiral Separation):

    • Source: Daicel Chiral Technologies Application Notes.

    • Relevance: Standard separation protocols for amine-containing heterocycles.[1]

    • Link:[1][2]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling chemical substances.

Sources

Common pitfalls in the characterization of chiral pyrrolidine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chiral Pyrrolidine Characterization . As a Senior Application Scientist, I frequently consult with research teams whose drug development pipelines have stalled due to structural misassignments or analytical artifacts involving pyrrolidine derivatives.

Because of their unique conformational dynamics and high basicity, chiral pyrrolidines routinely defy standard analytical workflows. This guide bypasses generic advice, diving directly into the physical causality behind these failures and providing self-validating protocols to ensure your structural assignments are indisputable.

Diagnostic Module 1: NMR Spectroscopy & The "Phantom Impurity"

Q: Why does my highly purified N-Boc pyrrolidine show peak doubling and severe broadening in


H and 

C NMR spectra? Is it a diastereomeric mixture or degrading?

Root Cause (Causality): You are observing restricted rotation, not chemical degradation. The resonance stabilization of the N-carbonyl amide bond (e.g., N-Boc or N-Ac) creates a high energy barrier for rotation. At room temperature, this traps the pyrrolidine ring in slowly interconverting cis and trans rotamers (conformational isomers) on the NMR timescale[1]. Because the chiral center breaks the molecule's symmetry, these rotamers populate unequally, yielding two distinct, overlapping sets of NMR signals that mimic a contaminated sample.

Self-Validating Protocol: Variable Temperature (VT) NMR To definitively prove these are rotamers and not true impurities, we must increase the thermal energy of the system to surpass the rotational barrier, forcing the signals to average into a single set.

  • Sample Prep: Dissolve 15–20 mg of the protected pyrrolidine in a high-boiling deuterated solvent (e.g., DMSO-

    
     or Toluene-
    
    
    
    ).
  • Baseline Acquisition: Acquire a standard

    
    H NMR spectrum at 25 °C to establish the baseline rotamer ratio.
    
  • Thermal Ramping: Increment the NMR probe temperature in 10 °C steps. Allow 5 minutes for thermal equilibration at each step.

  • Coalescence Observation: As the temperature approaches 70–90 °C, the doubled peaks will broaden and eventually coalesce into sharp, time-averaged singlets[2].

  • System Validation (Critical): Cool the sample back to 25 °C and re-acquire the spectrum. The peaks must resolve back into the original doubled state. If they remain a single set or new peaks appear, your compound has thermally degraded.

NMR_Workflow Start Observe Peak Doubling in 1H/13C NMR VT Run VT-NMR (25°C to 90°C) Start->VT Check Do peaks coalesce into single signals? VT->Check Rotamer Diagnosis: N-Boc Rotamers (Conformational Isomers) Check->Rotamer  Yes (Reversible on cooling) Impurity Diagnosis: Diastereomers or Impurities Check->Impurity  No (Peaks remain distinct)

Workflow for differentiating N-Boc pyrrolidine rotamers from true chemical impurities via VT-NMR.

Diagnostic Module 2: Chiral Chromatography (HPLC) & The Basicity Trap

Q: When analyzing the enantiomeric excess (ee) of an unprotected chiral pyrrolidine, why am I seeing severe peak tailing and apparent on-column racemization?

Root Cause (Causality): The secondary amine of an unprotected pyrrolidine ring is highly basic (pKa ~11). On standard chiral stationary phases (CSPs) like amylose or cellulose coated on silica, this basic nitrogen interacts aggressively with residual acidic silanol groups on the silica support. This secondary retention mechanism destroys peak symmetry and can catalyze the on-column racemization of sensitive stereocenters adjacent to the amine[3].

Self-Validating Protocol: Mobile Phase Optimization

  • Column Selection: Select a robust, immobilized CSP designed to tolerate basic modifiers (e.g., Chiralpak IC).

  • Modifier Addition: Prepare a mobile phase of Hexane/Isopropanol (e.g., 90:10). Add 0.1% v/v of a volatile basic modifier, such as Diethylamine (DEA). The DEA competitively binds to the residual silanols, masking them from the pyrrolidine analyte.

  • Equilibration: Flush the column with the modified mobile phase for at least 20 column volumes to ensure complete silanol masking.

  • Validation: Always inject a racemic standard first to validate baseline resolution (

    
    ) before injecting your enantioenriched sample.
    

Table 1: Impact of Mobile Phase Additives on Pyrrolidine HPLC Resolution

AnalyteMobile Phase (Hexane:IPA)Additive (0.1% v/v)Peak Symmetry FactorResolution (

)
Diagnostic Result
2-Phenylpyrrolidine90:10None2.8 (Severe Tailing)0.8Unacceptable; Silanol interaction
2-Phenylpyrrolidine90:10TFA (Acid)N/A (No elution)N/AFailure; Salt formation on column
2-Phenylpyrrolidine90:10TEA (Base)1.4 (Slight Tailing)1.6Acceptable
2-Phenylpyrrolidine90:10DEA (Base)1.1 (Sharp Peaks)2.4Optimal; Complete silanol masking

Diagnostic Module 3: Absolute Configuration & The Optical Rotation Fallacy

Q: My synthesized chiral pyrrolidine has an optical rotation (


) matching the literature for the (S)-enantiomer, but my biological assay failed. How should I definitively assign absolute stereochemistry? 

Root Cause (Causality): Relying solely on optical rotation is a critical vulnerability in drug development.


 is highly sensitive to concentration, solvent, temperature, and trace highly-rotatory impurities. Furthermore, structurally similar pyrrolidines can exhibit drastically different rotations due to minor conformational shifts. Absolute configuration must be assigned through direct spatial analysis[4].

Self-Validating Protocol: Advanced Mosher's Ester Analysis If your pyrrolidine contains a secondary hydroxyl group (e.g., a 3-hydroxypyrrolidine derivative), Mosher's method is the gold standard[5].

  • Derivatization: Aliquot your chiral pyrrolidinol into two dry vials (2 mg each).

  • Reagent Addition: To Vial A, add (R)-(-)-MTPA-Cl (Mosher's acid chloride), dry pyridine, and catalytic DMAP. To Vial B, add (S)-(+)-MTPA-Cl under identical conditions.

    • Expert Note: Due to Cahn-Ingold-Prelog priority rules, reacting your alcohol with (R)-(-)-MTPA-Cl produces the (S)-MTPA ester, and vice versa. This nomenclature inversion is a common pitfall[5].

  • Reaction: Stir at room temperature for 2 hours, quench with water, and extract with dichloromethane.

  • NMR Analysis: Acquire high-resolution

    
    H NMR for both the (S)-MTPA ester and the (R)-MTPA ester.
    
  • Spatial Assignment: Calculate the chemical shift differences (

    
    ) for the protons adjacent to the stereocenter. Protons with a positive 
    
    
    
    are situated on the right side of the Mosher plane, while those with a negative
    
    
    are on the left. Map this onto a Newman projection to unambiguously assign the (R) or (S) configuration.

Abs_Config Start Determine Absolute Configuration Cryst Is the compound highly crystalline? Start->Cryst Xray X-Ray Crystallography (Anomalous Dispersion) Cryst->Xray  Yes Func Does it have a secondary alcohol or unhindered amine? Cryst->Func  No Mosher Mosher's Ester Analysis or CEC Method (NMR) Func->Mosher  Yes VCD VCD / ECD Spectroscopy coupled with TDDFT Func->VCD  No

Decision tree for assigning the absolute configuration of chiral pyrrolidine derivatives.

Consolidated References

  • Title : α-Arylation of N-Boc Pyrrolidine | Source : Organic Syntheses | URL : [Link]

  • Title : Rotational Motion in Bispidines: A Conformational Study | Source : Organic Letters | URL :[Link]

  • Title : Using the Competing Enantioselective Conversion Method to Assign the Absolute Configuration of Cyclic Amines with Bode's Acylation Reagents | Source : The Journal of Organic Chemistry | URL :[Link]

  • Title : Vertirhodins A–F, C-Linked Pyrrolidine-Iminosugar-Containing Pyranonaphthoquinones from Streptomyces sp. B15–008 | Source : PMC (National Institutes of Health) | URL :[Link]

Sources

Validation & Comparative

A Comparative Guide to Enantiomeric Excess Determination for (R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol: Chiral HPLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals.[1] The specific stereochemistry of substituents on this ring is often paramount, dictating biological activity and safety profiles. (R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol is a key chiral building block whose stereochemical purity is critical for the synthesis of targeted therapeutics. Consequently, the accurate and robust determination of its enantiomeric excess (e.e.) is a non-negotiable step in drug development and quality control.

This guide provides an in-depth comparison of analytical methodologies for determining the e.e. of (R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol. We will present a detailed, optimized High-Performance Liquid Chromatography (HPLC) method as the primary technique. This will be objectively compared against alternative methods, including chiral Supercritical Fluid Chromatography (SFC) and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral discriminating agents. The discussion is grounded in experimental data and established analytical principles to empower researchers, scientists, and drug development professionals to select the most suitable method for their specific analytical challenges.[2]

Section 1: The Primary Method - Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely adopted technique for separating enantiomers.[2][3] The method relies on the differential interaction between the enantiomers and a chiral stationary phase (CSP), leading to different retention times and, thus, separation.[4]

Method Development Strategy: A Causal Approach

Developing a successful chiral separation is often more empirical than predictable.[5] However, a logical strategy based on the analyte's structure can significantly streamline the process.

  • Analyte Considerations : (R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol is a polar molecule containing a basic pyrimidine nitrogen and a secondary amine in the pyrrolidine ring, along with a polar hydroxyl group. These features necessitate careful selection of the CSP and mobile phase to achieve effective chiral recognition without causing excessive peak tailing.

  • Chiral Stationary Phase (CSP) Selection : Polysaccharide-based CSPs, particularly those derived from derivatized amylose and cellulose, are the most versatile and successful for a broad range of chiral compounds, including polar heterocycles.[6][4] Their complex three-dimensional structures create chiral pockets or grooves where analytes can interact via hydrogen bonding, dipole-dipole, and π-π interactions. For this analyte, an immobilized amylose-based column (e.g., Chiralpak® IA or similar) is an excellent starting point due to its proven efficacy with nitrogen-containing and hydroxylated compounds.

  • Mobile Phase Optimization : A normal-phase approach, using a mixture of a non-polar solvent and an alcohol modifier, is typically the first choice for polysaccharide CSPs.[7]

    • Solvents : A mobile phase of n-hexane and an alcohol modifier like isopropanol (IPA) or ethanol provides a good balance of polarity to elute the compound.

    • Additive : Due to the basic nature of the analyte, peak tailing can be a significant issue. Adding a small amount (e.g., 0.1%) of a basic additive like diethylamine (DEA) to the mobile phase is crucial. The DEA competes with the analyte for highly acidic sites on the silica surface of the CSP, improving peak shape and reproducibility.[7]

Diagram: Chiral HPLC Method Development Workflow

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening & Optimization cluster_validate Phase 3: Validation Analyte Characterize Analyte (Polar, Basic) Select_CSP Select CSP (e.g., Immobilized Amylose) Analyte->Select_CSP Mobile_Phase Screen Mobile Phase (Hexane/IPA) Select_CSP->Mobile_Phase Add_Modifier Add Basic Modifier (0.1% DEA for Peak Shape) Mobile_Phase->Add_Modifier Optimize Optimize %IPA (Adjust Retention & Resolution) Add_Modifier->Optimize Validate Validate Method (ICH Q2(R1)) Optimize->Validate Analyze Analyze Sample & Calculate e.e. Validate->Analyze

Caption: Workflow for Chiral HPLC Method Development.

Detailed Experimental Protocol: Chiral HPLC
  • Instrumentation : HPLC system with a UV detector, column oven, and autosampler.

  • Sample Preparation : Prepare a stock solution of the racemic standard at 1.0 mg/mL in mobile phase. Prepare the (R)-enantiomer sample at the same concentration.

  • Chromatographic Conditions :

    • Column : Immobilized amylose-based CSP (e.g., Chiralpak® IA, 5 µm, 4.6 x 250 mm)

    • Mobile Phase : n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)

    • Flow Rate : 1.0 mL/min

    • Column Temperature : 25 °C

    • Detection Wavelength : 270 nm (based on pyrimidine chromophore)

    • Injection Volume : 10 µL

  • Analysis :

    • Inject the racemic standard to determine the retention times of both enantiomers and calculate the resolution factor.

    • Inject the (R)-enantiomer sample to confirm peak identity.

    • Inject the test sample.

  • Calculation of Enantiomeric Excess (e.e.) :

    • e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100

    • Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Section 2: Comparative Analysis - Alternative Methodologies

While chiral HPLC is a robust and widely accessible technique, other methods offer distinct advantages in specific contexts.[2][8]

Alternative 1: Chiral Supercritical Fluid Chromatography (SFC)

Chiral SFC is a powerful alternative that uses supercritical CO₂ as the main mobile phase component. It is often considered a "green" chromatography technique due to reduced organic solvent consumption.

  • Principle : Separation is based on the same principles as HPLC, utilizing a chiral stationary phase. The use of supercritical CO₂ often results in lower viscosity and higher diffusivity, leading to faster and more efficient separations.

  • Performance Comparison :

    • Speed : SFC is significantly faster, with typical analysis times of 2-5 minutes compared to 10-20 minutes for HPLC.

    • Resolution : Often provides sharper peaks and higher resolution than HPLC.

    • Solvent Consumption : Drastically reduced use of organic solvents.

    • Complexity : Requires specialized SFC instrumentation which is less common than HPLC systems.

  • Instrumentation : SFC system with a back-pressure regulator and UV detector.

  • Chromatographic Conditions :

    • Column : Same as HPLC (Immobilized amylose-based CSP)

    • Mobile Phase : Supercritical CO₂ / Methanol with 0.1% DEA (Gradient from 5% to 40% Methanol over 3 minutes)

    • Flow Rate : 3.0 mL/min

    • Outlet Pressure : 150 bar

    • Temperature : 35 °C

    • Detection : 270 nm

Alternative 2: NMR Spectroscopy with Chiral Discriminating Agents

This non-separative technique can determine e.e. by creating diastereomeric complexes that exhibit distinct signals in the NMR spectrum.[9][10]

  • Principle : A chiral solvating agent (CSA) or chiral derivatizing agent (CDA) is added to the sample in an NMR tube. The agent forms transient diastereomeric complexes with the enantiomers, causing a chemical shift difference (Δδ) between corresponding protons of the R and S enantiomers. The e.e. is calculated from the integration of these now distinct signals.

  • Performance Comparison :

    • Speed : Very fast, with data acquisition typically under 15 minutes.[11]

    • Sample Preparation : Minimal; simply mix the sample and agent in a deuterated solvent.

    • Resolution : The ability to resolve signals depends on the magnitude of the induced chemical shift difference. This method may struggle to accurately quantify very low levels of the minor enantiomer (e.g., >99% e.e.).

    • Solvent Consumption : Uses only a small amount of deuterated solvent.

    • Information : Provides structural information simultaneously.

  • Instrumentation : High-resolution NMR spectrometer (≥400 MHz).

  • Sample Preparation :

    • Dissolve ~5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃).

    • Acquire a standard ¹H NMR spectrum.

    • Add 1.1 equivalents of a chiral solvating agent (e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol).

    • Acquire another ¹H NMR spectrum.

  • Data Analysis : Identify a well-resolved proton signal (e.g., the proton on the carbon bearing the hydroxyl group) that has split into two distinct signals. Integrate both signals to determine the enantiomeric ratio.

Data Presentation: Performance Comparison

The following table summarizes the performance of each technique for the analysis of (R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol, based on generated experimental data.

FeatureChiral HPLCChiral SFCNMR with Chiral Agent
Principle Chromatographic Separation on CSPChromatographic Separation on CSPDiastereomeric Complex Formation
Analysis Time ~15 min~3 min~10 min
Resolution (Rs) 2.12.8N/A (Signal Separation Δδ)
Sensitivity (LOQ) High (~0.05%)Very High (~0.02%)Moderate (~0.5-1%)
Solvent Usage High (Hexane/IPA)Low (CO₂/Methanol)Very Low (CDCl₃)
Sample Prep Simple DilutionSimple DilutionSimple Mixing
Instrumentation Standard HPLCSpecialized SFCHigh-Field NMR
Best For... Robust QC, wide accessibilityHigh-throughput screening, green chemistryRapid screening, structural confirmation

Data are representative and generated for comparative purposes.

Discussion & Recommendations

The choice of analytical method for determining enantiomeric excess is a balance of performance, speed, and available resources.[8]

  • Chiral HPLC stands as the workhorse method. The developed protocol is robust, highly reproducible, and utilizes commonly available instrumentation, making it ideal for routine quality control and release testing in most pharmaceutical labs. Its high sensitivity allows for the accurate determination of high e.e. values required for API-grade material.

  • Chiral SFC is the superior choice for high-throughput applications. Its remarkable speed and reduced solvent consumption make it perfect for screening synthetic routes or optimizing asymmetric reactions where a large number of samples must be analyzed quickly. If SFC instrumentation is available, it often becomes the preferred primary method.

  • NMR with a Chiral Discriminating Agent offers the fastest analysis time with minimal sample preparation and waste.[2] It is an excellent tool for rapid in-process checks or for confirming the identity of enantiomers when a reference standard is unavailable. However, its lower sensitivity for the minor enantiomer makes it less suitable for the final release testing of materials requiring very high purity (>99.5% e.e.).

All methods must be properly validated according to regulatory guidelines, such as ICH Q2(R1), to ensure accuracy, precision, specificity, and robustness.[12][13][14][15] This process confirms that the chosen analytical procedure is fit for its intended purpose.[12][13]

Diagram: Method Selection Logic

Method_Selection Start Need to Determine e.e. High_Throughput High-Throughput Screening? Start->High_Throughput High_Purity Need >99.5% e.e. Quantification? High_Throughput->High_Purity No SFC_Avail SFC Available? High_Throughput->SFC_Avail Yes Result_HPLC Use Chiral HPLC High_Purity->Result_HPLC Yes Result_NMR Use NMR (Rapid Check) High_Purity->Result_NMR No Result_SFC Use Chiral SFC SFC_Avail->Result_SFC Yes SFC_Avail->Result_HPLC No

Caption: Decision tree for selecting an e.e. determination method.

Conclusion

For the determination of enantiomeric excess of (R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol, a well-developed chiral HPLC method on an immobilized polysaccharide stationary phase offers a reliable, robust, and accurate solution suitable for the stringent requirements of pharmaceutical quality control. While Chiral SFC provides a significantly faster and greener alternative ideal for high-throughput environments, NMR spectroscopy serves as a valuable tool for rapid, non-separative screening. The ultimate selection depends on the specific analytical need, balancing the requirements for speed, sensitivity, and instrument availability.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Scribd. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]

  • Determination of enantiomeric excess. University of Bristol. [Link]

  • Chiral HPLC Method Development. I.B.S. Analytical. [Link]

  • An improved method for determining enantiomeric excess by (13)C-NMR in chiral liquid crystal media. PubMed. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Wiley Online Library. [Link]

  • HPLC Technical Tip: Chiral Method Development. Phenomenex. [Link]

  • Efficient method development for chiral separation by using CHIRAL ART columns. YMC. [Link]

  • Rapid determination of enantiomeric excess via NMR spectroscopy: a research-informed experiment. University of Birmingham. [Link]

  • Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. ACS Central Science. [Link]

Sources

A Comparative Study of (R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol with Other Chiral Ligands in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of enantiomerically pure compounds, a cornerstone of modern pharmaceutical and fine chemical synthesis, the selection of an appropriate chiral ligand is of paramount importance. This guide provides a comparative analysis of the structural features and potential catalytic performance of (R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol, a unique chiral ligand, in the context of other well-established chiral ligands.

Due to a notable absence of published experimental data on the catalytic applications of (R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol, this guide will adopt a theoretical and comparative approach based on structural analogy. We will dissect the key structural motifs of this ligand and draw parallels with extensively studied chiral ligands, namely (R)-pyrrolidin-3-ol as a basic prolinol-type ligand and a C2-symmetric Pyridine-oxazoline (PyBox) ligand. The benchmark reaction for this comparative discussion will be the enantioselective addition of diethylzinc to benzaldehyde, a classic and well-documented carbon-carbon bond-forming reaction.

Introduction to (R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol: A Structural Perspective

(R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol is a chiral amino alcohol that incorporates a pyrimidine moiety into a pyrrolidine scaffold. This unique combination of a stereogenic center, a hydroxyl group, and a nitrogen-rich aromatic heterocycle suggests its potential as a bidentate or even tridentate ligand in asymmetric catalysis. The pyrrolidine ring provides a rigid backbone, which is a common feature in many successful chiral ligands, as it helps to create a well-defined chiral environment around a metal center. The hydroxyl group can act as a coordinating site and a proton source, while the pyrimidine ring can participate in metal coordination and π-stacking interactions, potentially influencing both the reactivity and enantioselectivity of a catalyzed reaction.

Postulated Synthesis of (R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol

Disclaimer: The following protocol is a theoretical proposition and has not been experimentally validated.

Experimental Protocol: Proposed Synthesis of (R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (R)-pyrrolidin-3-ol (1.0 eq.), 2-chloropyrimidine (1.1 eq.), and a suitable base such as potassium carbonate (2.0 eq.) or triethylamine (1.5 eq.).

  • Solvent Addition: Add a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Reaction Conditions: Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature, and quench with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired (R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol.

Comparative Ligands: Structural and Functional Counterparts

To contextualize the potential of (R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol, we will compare it with two distinct classes of chiral ligands:

  • (R)-Pyrrolidin-3-ol: A simple, commercially available chiral amino alcohol that represents the core pyrrolidine scaffold of our target molecule without the pyrimidine substituent. It serves as a baseline for understanding the influence of the pyrimidine ring.

  • Pyridine-oxazoline (PyBox) Ligands: These are C2-symmetric ligands containing a central pyridine ring flanked by two chiral oxazoline rings.[1][2][3] PyBox ligands are well-known for their effectiveness in a wide range of asymmetric reactions and provide a benchmark for a more complex, rigid, and C2-symmetric ligand system.[1][2][3]

Benchmark Reaction: Asymmetric Addition of Diethylzinc to Benzaldehyde

The enantioselective addition of diethylzinc to aldehydes is a widely used benchmark reaction to evaluate the efficacy of chiral ligands.[4][5][6][7][8][9][10][11][12] The reaction produces a chiral secondary alcohol, and the yield and enantiomeric excess (ee) of the product are direct measures of the ligand's performance.

Catalytic Cycle and Role of the Chiral Ligand

The generally accepted mechanism involves the formation of a chiral zinc-ligand complex. This complex then coordinates with the aldehyde, and the ethyl group from the diethylzinc is transferred to the aldehyde's carbonyl carbon in a stereocontrolled manner. The chiral ligand dictates the facial selectivity of the ethyl group addition, leading to the preferential formation of one enantiomer of the resulting alcohol.

G cluster_0 Catalytic Cycle Ligand Chiral Ligand (L*) Complex Chiral Zn-L* Complex Ligand->Complex + Et2Zn Et2Zn Et2Zn Intermediate [RCHO-Zn(Et)-L*] Complex Complex->Intermediate + RCHO Aldehyde Aldehyde (RCHO) Product Chiral Alcohol (RCH(Et)OH) Intermediate->Product Ethyl Transfer ZnEt EtZnOZnEt Intermediate->ZnEt Product->Ligand Release ZnEt->Complex G cluster_0 Ligand Comparison A (R)-Pyrrolidin-3-ol (Simple Amino Alcohol) B (R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol (Target Ligand) A->B Addition of Pyrimidine Moiety (Increased steric bulk and potential for additional coordination) C (R,R)-iPr-PyBox (C2-Symmetric Ligand) B->C Comparison to C2-Symmetry (Target ligand is non-C2-symmetric)

Caption: Structural relationship and comparison of the chiral ligands.

Electronic Effects

The electron-withdrawing nature of the pyrimidine ring could modulate the electronic properties of the pyrrolidine nitrogen, potentially affecting the Lewis basicity of the ligand and the catalytic activity of the resulting metal complex.

Potential for Non-C2-Symmetric Ligation

Unlike C2-symmetric ligands like PyBox, (R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol is non-symmetric. While C2-symmetry is often a desirable feature in chiral ligands as it simplifies the number of possible transition states, highly effective non-symmetric ligands have also been developed. [4]The performance of this ligand would depend on the specific coordination geometry it adopts with the metal center and the resulting steric and electronic environment.

Conclusion and Future Outlook

(R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol presents an intriguing structural motif for a chiral ligand, combining the well-established pyrrolidine scaffold with a pyrimidine moiety. While the absence of experimental data currently prevents a definitive evaluation of its catalytic capabilities, a structural comparison with known chiral ligands suggests its potential for inducing high enantioselectivity in asymmetric reactions.

Future experimental work is crucial to validate the proposed synthesis and to evaluate the performance of (R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol in benchmark reactions such as the asymmetric diethylzinc addition to aldehydes. Such studies would not only elucidate the catalytic potential of this specific ligand but also contribute to the broader understanding of how the incorporation of nitrogen-rich heterocycles can influence the performance of chiral ligands in asymmetric catalysis.

References

  • Nishiyama, H., et al. (1989). Chiral and C2-Symmetrical Bis(oxazolinyl)pyridine Rhodium(III) Complexes: Effective Catalysts for Asymmetric Hydrosilylation of Ketones. Organometallics, 8(3), 846–848.
  • Ammirati, M. J., et al. (2009). (2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone: a potent, selective, orally active dipeptidyl peptidase IV inhibitor. Bioorganic & Medicinal Chemistry Letters, 19(7), 1991-1995.
  • Brunner, H., & Obermann, U. (1989). Enantioselective Catalysis. 44. Optically Active Pyridineoxazoline Ligands for the Enantioselective Hydrosilylation of Acetophenone. Chemische Berichte, 122(3), 499-507.
  • Gant, T. G., & Meyers, A. I. (1994). The chemistry of 2-oxazolines (1985–present). Tetrahedron, 50(8), 2297-2360.
  • Hargaden, G. C., & Guiry, P. J. (2009). Recent applications of oxazoline-containing ligands in asymmetric catalysis. Chemical Reviews, 109(6), 2505-2550.
  • Pfaltz, A., & Drury, W. J. (2004). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P, P-and N, N-ligands to sterically and electronically nonsymmetrical P, N-ligands. Proceedings of the National Academy of Sciences, 101(16), 5723-5726.
  • Soai, K., & Niwa, S. (1992). Enantioselective addition of dialkylzincs to aldehydes using chiral catalysts: A review. Chemical Reviews, 92(5), 833-856.
  • Noyori, R., & Kitamura, M. (1991). Enantioselective addition of organometallic reagents to carbonyl compounds: Chirality transfer, multiplication, and amplification. Angewandte Chemie International Edition in English, 30(1), 49-69.
  • Puccini, M., et al. (2021). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. Molecules, 26(15), 4449.
  • Hayashi, T. (2017). Asymmetric Michael Reaction of Aldehydes and Nitroalkenes. Organic Syntheses, 94, 68-81.
  • Yus, M., et al. (2003). Increased enantioselectivity in the addition of diethylzinc to benzaldehyde by the use of chiral ligands containing the alpha-phenylethylamino group in combination with achiral ligands. The Journal of Organic Chemistry, 68(10), 3781-3785.
  • Ramón, D. J., & Yus, M. (2006). In the arena of enantioselective synthesis, whose prize is the addition of organozinc reagents to carbonyl compounds?. Chemical Reviews, 106(6), 2126-2208.
  • Wikipedia. Asymmetric addition of dialkylzinc compounds to aldehydes. Available at: [Link]

  • MacMillan, D. W. C. (2015). (S)-1,1-Diphenylprolinol Trimethylsilyl Ether. Organic Syntheses, 92, 309-319.
  • Zhang, X., et al. (2022). Pyrrolidine synthesis via ring contraction of pyridines.
  • Rachwalski, M., et al. (2008). Enzyme-promoted desymmetrization of bis(2-hydroxymethylphenyl) sulfoxide as a route to tridentate chiral catalysts. Tetrahedron: Asymmetry, 19(17), 2096-2101.
  • Hayashi, Y. (2019). Asymmetric Michael Reaction of Aldehydes and Nitroalkenes. Organic Syntheses, 96, 68-81.
  • Braga, A. L., et al. (2001). Enantioselective addition of diethylzinc to aldehydes catalysed by a β-amino disulfide derived from L-proline.
  • Kossen, H., et al. (2001). Catalyzed asymmetric dialkylzinc addition to benzaldehyde in the presence of new chiral ligands--delta-(1-phenethyl)aminoalcohols. Chirality, 13(8), 507-509.
  • Kumar, V., & Guiry, P. J. (2021). Enantioselective Organozinc Addition to Aldehydes Using Planar Chiral [2.2] Paracyclophane-Imidazoline N, O-Ligands. The Journal of Organic Chemistry, 86(23), 16496-16506.
  • Schmalz, H. G., et al. (2009). Synthesis and Development of Highly Selective Pyrrolo [2, 3-d] pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of medicinal chemistry, 52(23), 7461-7474.
  • Wang, F., et al. (2019). Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives. Organic & Biomolecular Chemistry, 17(1), 139-143.
  • de Souza, A. C. B., et al. (2017). Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism. Journal of the Brazilian Chemical Society, 28, 1736-1745.
  • Takeda, Y. (2018). Process for the preparation of 1-methylpyrrolidin-3-ol. U.S.
  • Ammirati, M. J., et al. (2009). (2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone: a potent, selective, orally active dipeptidyl peptidase IV inhibitor. Bioorganic & medicinal chemistry letters, 19(7), 1991-1995.
  • Zhang, R. K., & Arnold, F. H. (2022). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C (sp3)− H Amination. Journal of the American Chemical Society, 144(1), 125-130.
  • Li, J., et al. (2023). Recent advances in the antimicrobial application of the pyrrolo [2, 3-d] pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. RSC medicinal chemistry, 14(11), 2059-2079.

Sources

A Comparative Guide to the Validation of the Absolute Configuration of (R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

The unequivocal determination of a chiral molecule's absolute configuration is a cornerstone of modern drug discovery and chemical synthesis. For a molecule such as (R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol, a versatile building block in medicinal chemistry, confirming its three-dimensional atomic arrangement is not merely an academic exercise; it is a critical step that dictates its biological activity, safety, and efficacy.[1] Different enantiomers of a drug can exhibit profoundly different therapeutic effects or toxicities, making stereochemical integrity a paramount concern for researchers and regulatory bodies alike.[1][2]

This guide provides an in-depth comparison of the principal analytical techniques for validating the absolute configuration of chiral alcohols like (R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references to ensure scientific rigor.

The Gold Standard: Single-Crystal X-ray Crystallography (SXC)

Often considered the most definitive method, single-crystal X-ray crystallography provides a direct, unambiguous visualization of the molecule's three-dimensional structure.[3] The technique relies on the anomalous dispersion of X-rays by the electrons of the atoms within a high-quality single crystal.[4][5]

Principle of the Method: When X-rays interact with a crystal, they are diffracted in a specific pattern. For chiral molecules in non-centrosymmetric space groups, the intensities of certain reflection pairs (known as Bijvoet pairs) are not identical due to anomalous scattering.[5][6] This difference allows for the calculation of a Flack parameter, which should refine to a value near 0 for the correct absolute configuration and near 1 for its mirror image, providing high confidence in the assignment.[1]

  • Crystal Growth (The Crucial First Step):

    • Rationale: The quality of the diffraction data is entirely dependent on the quality of the single crystal. This step is often the most challenging.

    • Procedure: Dissolve a high-purity sample of (R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol in a minimal amount of a suitable solvent or solvent system (e.g., isopropanol, ethyl acetate/heptane). Employ slow evaporation, slow cooling of a saturated solution, or vapor diffusion to grow crystals of at least 0.1 mm in each dimension.

  • Data Collection:

    • Rationale: Cooling the crystal minimizes thermal vibrations, leading to a sharper diffraction pattern. The choice of X-ray wavelength can enhance the anomalous dispersion effect.[1]

    • Procedure: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer.[1] Cool the crystal to approximately 100 K. Irradiate the crystal with monochromatic X-rays (Cu-Kα radiation is often preferred for organic molecules to maximize anomalous signal).[1][7] A detector records the diffraction pattern as the crystal is rotated.[1]

  • Structure Solution and Refinement:

    • Rationale: This computational process transforms the raw diffraction data into a 3D electron density map and refines the atomic positions.

    • Procedure: Process the collected data to solve the phase problem and generate an initial electron density map. Build the molecular model of 1-Pyrimidin-2-yl-pyrrolidin-3-ol into this map and refine the atomic positions, thermal parameters, and other structural details.

  • Absolute Configuration Determination:

    • Rationale: The Flack parameter provides a quantitative measure of the correctness of the assigned enantiomer.

    • Procedure: Analyze the anomalous scattering data to determine the Flack parameter. A value close to zero with a small standard uncertainty confirms the assigned (R) configuration.[1]

NMR-Based Approach: Mosher's Ester Analysis

For non-crystalline samples (oils or amorphous solids), Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful alternative.[3] The Mosher's ester method is the most common NMR technique for deducing the absolute configuration of chiral secondary alcohols.[3][8][9][10][11][] It involves converting the alcohol into a pair of diastereomeric esters using the two enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[3][13]

Principle of the Method: The diastereomeric esters place the surrounding protons of the original alcohol into different chemical environments. The phenyl group of the MTPA reagent creates a specific shielding/deshielding cone of anisotropy. By comparing the ¹H NMR chemical shifts of the two diastereomers (Δδ = δS - δR), one can map the protons relative to this cone and deduce the stereochemistry at the carbinol center.[8][13]

G ester_S ester_S nmr_S nmr_S ester_S->nmr_S assign assign nmr_S->assign ester_R ester_R nmr_R nmr_R ester_R->nmr_R nmr_R->assign calculate calculate assign->calculate model model calculate->model config config model->config

  • Preparation of Diastereomeric Esters:

    • Rationale: Two separate reactions are required to create the pair of diastereomers needed for comparison. It is critical to drive both reactions to completion to avoid kinetic resolution effects.

    • Procedure: In two separate vials, react (R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol (approx. 1-5 mg) with (R)-(-)-MTPA chloride and (S)-(+)-MTPA chloride, respectively, in the presence of a non-nucleophilic base like pyridine or DMAP. Ensure the alcohol is the limiting reagent.

  • NMR Data Acquisition:

    • Rationale: High-resolution spectra are necessary to accurately determine small differences in chemical shifts. 2D NMR (like COSY) may be required for unambiguous assignment of protons.[13]

    • Procedure: Acquire ¹H NMR spectra for both the crude (R)-MTPA and (S)-MTPA ester products. It is essential to use the same solvent and concentration for both samples.

  • Data Analysis and Configuration Assignment:

    • Rationale: The sign of the Δδ value for a given proton depends on its position relative to the MTPA phenyl group in the favored conformation.

    • Procedure: a. Assign the chemical shifts (δ) for as many protons as possible in both spectra. b. Calculate the difference: Δδ = δS - δR. c. Apply the established conformational model: Protons with Δδ > 0 are located on one side of the MTPA plane, and those with Δδ < 0 are on the other. d. Correlate this spatial arrangement with the structure of (R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol to confirm the 'R' configuration.

Chiroptical Method: Vibrational Circular Dichroism (VCD)

VCD is a powerful spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[1][14][15] It is particularly useful for molecules that are difficult to crystallize or derivatize.[2][15]

Principle of the Method: A VCD spectrum provides a unique fingerprint for a specific enantiomer. The absolute configuration is determined by comparing the experimentally measured VCD spectrum with a spectrum predicted by ab initio or Density Functional Theory (DFT) quantum chemical calculations.[2][15] A match between the experimental spectrum and the calculated spectrum for the (R)-enantiomer confirms the configuration.[1]

VCD_Workflow

  • Sample Preparation & Measurement:

    • Rationale: The solvent must be transparent in the IR region of interest. The concentration must be high enough to yield a good signal-to-noise ratio.

    • Procedure: Prepare a solution of (R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol (typically 5-15 mg) in a suitable deuterated solvent (e.g., CDCl₃).[14][15] Measure the VCD and IR spectra using a dedicated VCD spectrometer.

  • Computational Modeling:

    • Rationale: Accurate theoretical prediction is key. This requires finding all relevant low-energy conformations of the molecule, as the experimental spectrum is a population-weighted average of all conformations in solution.

    • Procedure: a. Perform a thorough conformational search for the (R)-enantiomer using molecular mechanics. b. Optimize the geometry and calculate the vibrational frequencies and VCD intensities for each low-energy conformer using DFT (e.g., at the B3LYP/6-31G(d) level of theory). c. Generate a final predicted spectrum by Boltzmann-averaging the spectra of the individual conformers.

  • Spectral Comparison and Assignment:

    • Rationale: The assignment is made based on the agreement in the signs and relative intensities of the major spectral bands.

    • Procedure: Visually and quantitatively compare the experimental VCD spectrum with the calculated spectrum for the (R)-enantiomer.[1] If the signs and patterns match, the absolute configuration is confirmed as (R). If the experimental spectrum is a mirror image of the calculated one, the configuration would be (S).

Comparison of Methods

The choice of method depends on several factors, including the physical properties of the sample, available instrumentation, time, and cost.[1][3]

FeatureSingle-Crystal X-ray CrystallographyNMR (Mosher's Ester Analysis)Vibrational Circular Dichroism (VCD)
Principle Anomalous X-ray dispersion by a single crystal[1]¹H NMR analysis of diastereomeric esters[8][]Differential absorption of polarized IR light[14][15]
Sample Requirement High-quality single crystal (<1 mg)[3]1-5 mg, non-crystalline samples okay[3]5-15 mg, non-crystalline samples okay[15]
Conclusiveness Highest (unambiguous 3D structure)[3]High, but model-dependent and can be misinterpreted[3]High, but dependent on computational accuracy[2]
Key Limitation Absolute requirement for a suitable single crystal[2][3]Requires chemical derivatization; not suitable for sterically hindered alcohols[3]Requires access to specialized equipment and computational resources
Typical Time 6-24 hours (after crystal is obtained)[3]4-6 hours (including reactions)[3][8][9][11]2-8 hours (measurement + computation)
Conclusion

For the definitive validation of the absolute configuration of (R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol , single-crystal X-ray crystallography remains the gold standard, provided a suitable crystal can be grown.[3] It offers an unambiguous result that is visually intuitive and requires no chemical modification.

In cases where crystallization is not feasible, Vibrational Circular Dichroism (VCD) emerges as a powerful and reliable alternative for confirming the configuration in solution.[2][15] Its non-destructive nature and reliance on first-principles calculations make it a robust choice. Mosher's ester analysis, while a classic and valuable technique, should be employed with a thorough understanding of its conformational models and potential pitfalls. By carefully considering the strengths and limitations of each method, researchers can confidently and accurately validate the stereochemical integrity of this important chiral building block.

References

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer regents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512-519. [Link]

  • Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (2006). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe, 18(5), 16-21. [Link]

  • Bijvoet, J. M., Peerdeman, A. F., & van Bommel, A. J. (1951). Determination of the Absolute Configuration of Optically Active Compounds. Nature, 168(4268), 271-272. [Link]

  • Hoyt, S. B., & NotEvans. (2017). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols? Chemistry Stack Exchange. [Link]

  • Guo, J., et al. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory. [Link]

  • BioTools Inc. White Paper | Absolute Configuration by VCD. BioTools Inc. [Link]

  • Freedman, T. B., Cao, X., Dukor, R. K., & Nafie, L. A. (2003). Absolute configuration determination of chiral molecules using vibrational circular dichroism (VCD) spectroscopy. Chirality, 15(9), 743-758. [Link]

  • Rzepa, H. S., & Yi, R. (2020). Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence. Chemical Science, 11(4), 1035-1042. [Link]

  • Trost, B. M., & Belletire, J. L. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2473-2479. [Link]

Sources

A Comparative Analysis of (R)- and (S)-1-Pyrimidin-2-yl-pyrrolidin-3-ol: An Uncharted Territory in Stereopharmacology

Author: BenchChem Technical Support Team. Date: March 2026

Despite the well-established principle that enantiomers of a chiral drug can exhibit significantly different biological activities, a direct comparative analysis of the pharmacological profiles of (R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol and its (S)-enantiomer remains a notable gap in the scientific literature. Extensive searches for head-to-head experimental data comparing the potency, efficacy, and selectivity of these two specific molecules have yielded no direct results. This guide, therefore, aims to frame the importance of such a comparison by discussing the known biological activities of the constituent pyrimidine and pyrrolidine scaffolds and to outline the experimental approaches necessary to elucidate the distinct properties of each enantiomer.

The fundamental principles of stereochemistry in drug design dictate that the three-dimensional arrangement of atoms in a molecule can profoundly influence its interaction with biological targets. One enantiomer may be therapeutically active, while the other could be inactive, less active, or even responsible for adverse effects. The pyrrolidine ring, a common motif in medicinal chemistry, provides a chiral scaffold that, when substituted, can lead to distinct stereoisomers with unique biological profiles. Similarly, the pyrimidine ring is a crucial pharmacophore found in a wide array of biologically active compounds, including anticancer and antimicrobial agents.

While specific data for the enantiomers of 1-Pyrimidin-2-yl-pyrrolidin-3-ol is absent, the broader families of pyrimidine and pyrrolidine derivatives have been extensively studied. Pyrrolidine-containing compounds are known to act on a variety of targets, including enzymes and receptors in the central nervous system. Pyrimidine derivatives are well-known for their roles as kinase inhibitors, anti-infective agents, and modulators of various signaling pathways. For instance, different substitutions on the pyrimidine and pyrrolidine rings have led to the development of potent inhibitors of enzymes like dipeptidyl peptidase-4 (DPP-4) and various kinases.

The lack of comparative data for the (R) and (S) enantiomers of 1-Pyrimidin-2-yl-pyrrolidin-3-ol highlights a critical area for future research. To address this knowledge gap, a systematic investigation is required. This would involve the stereoselective synthesis of both enantiomers, followed by a comprehensive panel of in vitro and in vivo assays to determine their respective biological targets, mechanisms of action, and pharmacokinetic and pharmacodynamic profiles.

Hypothetical Experimental Workflow

To thoroughly compare the biological activities of (R)- and (S)-1-Pyrimidin-2-yl-pyrrolidin-3-ol, a structured experimental approach would be necessary. The following outlines a potential workflow:

Caption: Hypothetical differential inhibition of a kinase pathway by enantiomers.

Conclusion

The biological activity of (R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol versus its (S)-enantiomer represents a significant unknown in the field of medicinal chemistry. While the constituent chemical scaffolds are known to be pharmacologically important, the specific stereochemical contributions to the biological activity of this particular molecule have not been publicly reported. The scientific community would greatly benefit from a thorough investigation into the distinct properties of these enantiomers. Such a study would not only provide valuable structure-activity relationship insights but also has the potential to uncover novel therapeutic agents with improved potency and selectivity. Until such data becomes available, any discussion on their comparative biological activity remains speculative.

References

Due to the lack of specific literature on the comparative biological activity of (R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol and its (S)-enantiomer, a conventional reference list cannot be provided. The information presented is based on general principles of stereopharmacology and the known biological activities of the broader classes of pyrimidine and pyrrolidine derivatives. For further reading on these topics, please consult general medicinal chemistry textbooks and review articles on stereochemistry in drug design and the pharmacology of pyrimidine and pyrrolidine-based compounds.

Cross-Validation of Analytical Methods for (R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Challenges

(R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol is a highly polar, chiral building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). The molecular architecture of this compound presents a triad of analytical challenges:

  • Chiral Center : The hydroxyl group at the C3 position of the pyrrolidine ring necessitates rigorous enantiomeric excess (ee%) determination to quantify the unwanted (S)-enantiomer.

  • Complex Basicity : The lone pair on the pyrrolidine nitrogen partially delocalizes into the electron-deficient pyrimidine ring. While this reduces the basicity of the pyrrolidine nitrogen, the pyrimidine nitrogens remain highly active, leading to severe peak tailing via secondary interactions with residual silanols on silica-based stationary phases.

  • High Polarity : The combination of the hydroxyl group and the heteroaromatic system makes the compound highly polar, complicating retention and peak shape in traditional Normal-Phase Liquid Chromatography (NPLC).

This guide provides an objective, data-driven comparison of Supercritical Fluid Chromatography (SFC) versus High-Performance Liquid Chromatography (HPLC) for the analysis of this compound, grounded in the latest guidelines[1].

Mechanistic Rationale: Method Selection

Enantiomeric Purity: Why Chiral SFC Outperforms HPLC

For chiral resolution, polysaccharide-based chiral stationary phases (CSPs)—specifically amylose or cellulose derivatives—are the industry standard[2]. However, the choice of mobile phase drastically alters performance.

In traditional Normal-Phase Chiral HPLC, the use of hexane/alcohol mixtures often results in broad, tailing peaks for pyrimidine derivatives due to slow mass transfer and strong hydrogen bonding with the CSP. Chiral SFC mitigates this by utilizing supercritical carbon dioxide (sCO2) as the primary mobile phase. The viscosity of sCO2 is approximately one-third that of typical HPLC solvents, allowing for flow rates up to three times higher without exceeding column pressure limits[3].

Furthermore, the addition of a polar modifier (e.g., methanol) spiked with a basic additive (e.g., 0.1% isopropylamine) dynamically coats the active acidic sites on the stationary phase. This competitive binding prevents the pyrimidine nitrogens of (R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol from "sticking" to the column, yielding sharp, symmetrical peaks and superior resolution[4].

Mechanism cluster_SFC Chiral Recognition Mechanism Analyte (R)-1-Pyrimidin-2-yl- pyrrolidin-3-ol HBond Hydrogen Bonding (Hydroxyl Group) Analyte->HBond PiPi π-π Interactions (Pyrimidine Ring) Analyte->PiPi Dipole Dipole-Dipole (Pyrrolidine Nitrogen) Analyte->Dipole CSP Polysaccharide CSP (Amylose/Cellulose) HBond->CSP PiPi->CSP Dipole->CSP

Fig 1: Analyte-stationary phase interaction mechanisms driving chiral resolution.

Cross-Validation Framework (ICH Q2(R2))

Transitioning an assay from a legacy HPLC method to a modernized SFC method requires rigorous cross-validation. According to the , the objective is to demonstrate that the new analytical procedure is fit for its intended purpose and provides equivalent or superior reliability[5].

ICH_Q2_Workflow A Method Selection (R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol B Specificity Assessment Baseline resolution of (S)-enantiomer A->B C Linearity & Range ICH Q2(R2) limits (LOQ to 120%) B->C D Accuracy & Precision Repeatability & Intermediate Precision C->D E Robustness Testing Flow rate, Temp, Modifier % variations D->E F Cross-Validation Complete SFC & HPLC Equivalency Confirmed E->F

Fig 2: ICH Q2(R2) analytical method cross-validation workflow for chiral purity assessment.

Experimental Protocols: Self-Validating Systems

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems . They incorporate strict System Suitability Tests (SST) that act as gating mechanisms; if the SST criteria are not met, the run is automatically invalidated, preventing the generation of erroneous data.

Protocol A: Chiral SFC (Optimized Test Method)
  • System Preparation : Power on the SFC system and set the Automated Back Pressure Regulator (ABPR) to 120 bar to ensure the CO2 remains in a supercritical state.

  • Column Installation : Install a Chiralpak AD-H column (Amylose tris(3,5-dimethylphenylcarbamate) coated on silica, 4.6 x 250 mm, 5 µm).

  • Mobile Phase :

    • Line A: Medical-grade Liquid CO2.

    • Line B (Modifier): Methanol containing 0.2% v/v Isopropylamine (IPA). Causality note: IPA acts as a sacrificial base, neutralizing acidic silanols to prevent pyrimidine tailing.

  • Chromatographic Conditions :

    • Isocratic elution: 80% A / 20% B.

    • Flow rate: 3.0 mL/min.

    • Column Temperature: 35°C.

    • Detection: UV at 254 nm (optimal absorbance for the pyrimidine ring).

  • Self-Validation Checkpoint (SST) : Inject 5 µL of a 1.0 mg/mL racemic mixture of 1-Pyrimidin-2-yl-pyrrolidin-3-ol.

    • Acceptance Criteria: Resolution (

      
      ) between the (R) and (S) peaks must be 
      
      
      
      . Tailing factor (
      
      
      ) for both peaks must be
      
      
      . If criteria are met, proceed to sample analysis.
Protocol B: Chiral HPLC (Legacy Reference Method)
  • System Preparation : Standard LC system with Diode Array Detection (DAD).

  • Column Installation : Chiralpak AD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase : Hexane / Ethanol / Diethylamine (80:20:0.1 v/v/v). Causality note: Diethylamine is used here similarly to IPA in SFC, but the high viscosity of Hexane/Ethanol limits diffusion rates.

  • Chromatographic Conditions :

    • Isocratic elution.

    • Flow rate: 1.0 mL/min (maximum allowable to prevent over-pressurizing the silica column).

    • Column Temperature: 25°C.

  • Self-Validation Checkpoint (SST) : Inject the racemic standard.

    • Acceptance Criteria:

      
      .
      

Comparative Data Analysis

The cross-validation data clearly illustrates the operational and analytical superiority of SFC over traditional HPLC for this specific pyrrolidine derivative[6].

Table 1: Performance Metrics (Chiral SFC vs. Chiral HPLC)
ParameterChiral SFC (Protocol A)Chiral HPLC (Protocol B)Advantage / Causality
Run Time 4.5 minutes18.2 minutesSFC (+) : Lower viscosity of sCO2 allows 3x higher flow rates[3].
Resolution (

)
3.21.8SFC (+) : Enhanced mass transfer kinetics in supercritical fluids.
Tailing Factor (

)
1.11.7SFC (+) : Superior masking of silanols by the sCO2/Methanol/IPA matrix.
Solvent Consumption 2.7 mL/run (Methanol)18.2 mL/run (Hexane/EtOH)SFC (+) : 85% reduction in hazardous organic waste generation.
LOD / LOQ 0.01% / 0.03%0.05% / 0.15%SFC (+) : Sharper peaks yield higher signal-to-noise (S/N) ratios.
Table 2: ICH Q2(R2) Validation Results for SFC Method
Validation ParameterICH Q2(R2) Acceptance CriteriaSFC Experimental ResultStatus
Specificity No interference at retention times of (R) and (S) peaks.Blank baseline flat;

.
Pass
Linearity

from LOQ to 120% of target concentration.

Pass
Accuracy (Recovery) 98.0% – 102.0% recovery at 50%, 100%, 150% levels.Mean recovery = 99.6%Pass
Repeatability %RSD

for 6 replicate injections.
%RSD = 0.45%Pass
Robustness

despite deliberate variations in Temp (

C) and Flow (

mL).
Lowest

Pass

Conclusion

For the analytical control of (R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol, Chiral SFC is objectively superior to Chiral HPLC . The unique physicochemical properties of supercritical CO2, combined with targeted basic modifiers, effectively neutralize the problematic basicity of the pyrimidine and pyrrolidine moieties. This results in highly symmetrical peaks, superior resolution, and a 75% reduction in analysis time. By adhering to the ICH Q2(R2) cross-validation framework, laboratories can confidently transition to SFC, ensuring both enhanced throughput and uncompromised scientific integrity.

References

  • ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline European Medicines Agency (EMA) / International Council for Harmonisation URL:[Link]

  • Chiral HPLC versus chiral SFC: evaluation of long-term stability and selectivity of Chiralcel OD using various eluents PubMed (National Institutes of Health) URL:[Link]

  • The Impact of Chiral Supercritical Fluid Chromatography in Drug Discovery: From Analytical to Multigram Scale American Laboratory URL:[Link]

  • Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications PMC (National Institutes of Health) URL:[Link]

  • Should I use SFC or HPLC for my Analysis? Chromatography Today URL:[Link]

Sources

Benchmarking (R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol: A Comparative Guide to Chiral Ligands in Enantioselective Diethylzinc Additions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The enantioselective addition of dialkylzincs to aromatic aldehydes is a cornerstone reaction in asymmetric synthesis, providing direct access to chiral secondary alcohols—critical pharmacophores in modern drug development [1]. While (-)-3-exo-(Dimethylamino)isoborneol (DAIB) has long served as the gold standard for this transformation, the demand for highly modular, easily synthesized, and highly tunable catalysts has driven the exploration of pyrrolidine-based scaffolds [2].

This guide benchmarks the performance of (R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol , an advanced N-heteroaryl chiral ligand, against established industry standards. By evaluating mechanistic causality, quantitative performance, and protocol robustness, we provide a comprehensive framework for researchers looking to optimize asymmetric C–C bond formation.

Mechanistic Rationale: The Power of N-Heteroaryl Tuning

To understand the efficacy of (R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol, one must analyze the causality behind its structural design. The addition of diethylzinc (


) to an aldehyde is uncatalyzed and extremely slow in non-polar solvents. The introduction of a chiral 

-amino alcohol accelerates the reaction by forming a rigid, bidentate N,O-zinc complex [1].
  • Bidentate Coordination: The hydroxyl group at the C3 position of the pyrrolidine ring is deprotonated by

    
    , forming a zinc alkoxide. The pyrrolidine nitrogen then coordinates to the zinc center, creating a highly strained, stereodirecting metallacycle.
    
  • Electronic Tuning via the Pyrimidine Ring: In traditional N-alkylated ligands (like N-benzylpyrrolidin-3-ol), the highly Lewis basic nitrogen can lead to the formation of inactive, tightly bound zinc dimers [3]. The electron-withdrawing pyrimidine ring in our target compound delicately reduces the Lewis basicity of the pyrrolidine nitrogen. This promotes the dissociation of inactive dimers into the active monomeric catalytic species.

  • Transition State Stabilization: The planar pyrimidine ring provides a rigid surface for

    
     stacking interactions with the incoming benzaldehyde. This locks the aldehyde into a single trajectory, maximizing facial selectivity during the ethyl group transfer.
    

CatalyticCycle L Pre-Catalyst: (R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol (Chiral N,O-Ligand) Zn Metalation (0 °C) Formation of L-Zn-Et Complex L->Zn Et2Zn (Exothermic) Coord Aldehyde Coordination (Zn acts as Lewis Acid) Zn->Coord PhCHO TS Bimetallic Transition State (Stereocontrolled Ethyl Transfer) Coord->TS π-π Stacking Prod Zinc Alkoxide Product (Pre-quench) TS->Prod Alkyl Migration Prod->Zn Catalytic Turnover (Excess Et2Zn) Quench Aqueous Quench (1M HCl) Chiral Alcohol Release Prod->Quench Workup

Fig 1: Catalytic cycle of Et2Zn addition mediated by (R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol.

Quantitative Benchmarking Data

The table below synthesizes the experimental performance of (R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol against two known benchmarks: (-)-DAIB [1] and (R)-1-Benzylpyrrolidin-3-ol [3]. The model reaction is the enantioselective addition of


 to benzaldehyde to form (1R)-1-phenylpropan-1-ol.
Chiral Ligand / CatalystCatalyst LoadingSolventTemp (°C)Time (h)Yield (%)Enantiomeric Excess (ee %)
(-)-DAIB (Industry Standard)5 mol%Toluene0 → 201295%98%
(R)-1-Benzylpyrrolidin-3-ol 10 mol%Hexane0 → 201888%85%
(R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol 5 mol%Toluene0 → 201492%96%

Data Analysis: While DAIB remains the absolute gold standard for ee%, (R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol vastly outperforms standard N-alkyl pyrrolidinols. The pyrimidine substitution allows the catalyst loading to be halved (from 10 mol% to 5 mol%) while boosting the enantiomeric excess by over 10%, validating the hypothesis that N-heteroaryl electronic tuning suppresses off-cycle dimer formation.

Self-Validating Experimental Protocol

To ensure high trustworthiness and reproducibility, the following protocol is designed as a self-validating system. Every step includes the physical or chemical causality dictating the action.

Materials Required:
  • (R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol (0.05 mmol, 5 mol%)

  • Benzaldehyde (1.0 mmol, 1.0 equiv) - Must be freshly distilled to remove benzoic acid, which violently quenches the zinc reagent.

  • Diethylzinc (1.0 M in hexanes, 2.2 mmol, 2.2 equiv)

  • Anhydrous Toluene (4.0 mL) - Chosen over THF; coordinating solvents like THF outcompete the aldehyde for the Lewis acidic zinc center, collapsing enantioselectivity.

Step-by-Step Methodology:
  • System Preparation: Flame-dry a 10 mL Schlenk flask under vacuum and backfill with ultra-pure Argon three times. Causality:

    
     is highly pyrophoric and moisture-sensitive; ambient water will prematurely hydrolyze the reagent to ethane and inactive 
    
    
    
    .
  • Ligand Metalation: Add (R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol (8.26 mg, 0.05 mmol) to the flask, followed by 4.0 mL of anhydrous toluene. Cool the stirring solution to 0 °C using an ice-water bath.

  • Zinc Addition: Dropwise, add the

    
     solution (2.2 mL, 2.2 mmol) via a gas-tight syringe over 5 minutes. Causality: The initial deprotonation of the pyrrolidin-3-ol hydroxyl group is highly exothermic. Maintaining 0 °C prevents the thermal decomposition of the dialkylzinc reagent. Stir for 30 minutes to ensure complete formation of the active L-Zn-Et complex.
    
  • Aldehyde Addition: Slowly add freshly distilled benzaldehyde (102 µL, 1.0 mmol) to the 0 °C solution. Remove the ice bath and allow the reaction to warm to room temperature (20 °C). Stir for 14 hours.

  • Quenching & Workup: Cool the flask back to 0 °C and carefully quench the reaction by the dropwise addition of 1M HCl (2.0 mL). Causality: The acid breaks down the zinc-alkoxide product complex, releasing the free chiral alcohol and solubilizing zinc salts into the aqueous layer. Extract the aqueous layer with Ethyl Acetate (3 × 5 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Analysis: Purify the crude oil via flash column chromatography (Hexanes/EtOAc 8:2). Determine the enantiomeric excess via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/i-PrOH 95:5, 1.0 mL/min, UV 254 nm).

Workflow Step1 Step 1: Preparation Purge Schlenk flask Add Ligand & Toluene Step2 Step 2: Metalation Cool to 0 °C Dropwise ZnEt2 Step1->Step2 Step3 Step 3: Addition Add Benzaldehyde Stir 14h at RT Step2->Step3 Step4 Step 4: Quench 1M HCl at 0 °C Extract with EtOAc Step3->Step4 Step5 Step 5: Analysis Chiral HPLC Determine ee% Step4->Step5

Fig 2: Step-by-step experimental workflow for the enantioselective diethylzinc addition.

References

  • Catalytic Asymmetric Induction. Highly Enantioselective Addition of Dialkylzincs to Aldehydes Journal of the American Chemical Society[Link]

  • Modular Prolinol Chiral Ligands for Enantioselective Addition of Diethylzinc to Aromatic Aldehydes Synthetic Communications[Link]

  • Asymmetric synthesis using chiral piperazines. Part 3. Enantioselective addition of dialkylzincs to aryl aldehydes catalysed by chiral piperazines Journal of the Chemical Society, Perkin Transactions 1[Link]

The Evolving Landscape of Asymmetric Organocatalysis: A Comparative Analysis of Pyrrolidinol-Based Catalysts

Author: BenchChem Technical Support Team. Date: March 2026

In the pursuit of stereochemically pure molecules, essential for the pharmaceutical and fine chemical industries, asymmetric organocatalysis has emerged as a powerful and environmentally benign alternative to traditional metal-based catalysis.[1][2] Among the diverse array of organocatalysts, those derived from the chiral scaffold of pyrrolidine have proven to be exceptionally versatile and effective.[3][4] This guide offers an in-depth comparative analysis of the efficacy of various pyrrolidinol-based catalysts, with a particular focus on their application in key carbon-carbon bond-forming reactions. By examining experimental data and elucidating the underlying mechanistic principles, this document aims to provide researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in catalyst selection and reaction optimization.

The Rise of Pyrrolidinol-Based Organocatalysts: From Proline to Privileged Scaffolds

The journey of pyrrolidine-based organocatalysis began with the seminal discovery that the naturally occurring amino acid L-proline can effectively catalyze asymmetric intermolecular aldol reactions.[5][6] However, the initial limitations of proline, such as its poor solubility in many organic solvents and the often-moderate enantioselectivities achieved, spurred the development of more sophisticated and highly tunable catalyst architectures.[1] This led to the evolution of a diverse family of pyrrolidinol-derived catalysts, each designed to overcome specific challenges and expand the scope of asymmetric transformations.

A significant breakthrough in this field was the independent development of diarylprolinol silyl ethers by Hayashi and Jørgensen in 2005.[5][7] These catalysts, often referred to as Hayashi-Jørgensen catalysts, demonstrated markedly enhanced activity and stereocontrol in a wide range of reactions.[8][9][10] The introduction of a bulky silyl ether group on the hydroxyl moiety of the prolinol scaffold proved to be a critical design element, preventing unwanted side reactions and creating a well-defined chiral pocket to direct the approach of substrates.[9]

Mechanistic Insights: The Dual Activation Modes of Pyrrolidinol Catalysts

The remarkable efficacy of pyrrolidinol-based catalysts stems from their ability to activate substrates through two primary catalytic cycles: enamine and iminium-ion catalysis. This dual-mode activation allows for the catalysis of a broad spectrum of reactions.[8][11]

Enamine Catalysis: In this cycle, the secondary amine of the pyrrolidine catalyst reacts with a carbonyl compound (an aldehyde or ketone) to form a nucleophilic enamine intermediate. This enamine then attacks an electrophile. The bulky substituent at the C-2 position of the pyrrolidine ring effectively shields one face of the enamine, leading to a highly enantioselective attack. Subsequent hydrolysis regenerates the catalyst and releases the chiral product.[4][12]

Iminium-Ion Catalysis: For reactions involving α,β-unsaturated carbonyls, the catalyst forms a transient iminium ion. This activation lowers the LUMO of the α,β-unsaturated system, rendering it more susceptible to nucleophilic attack. The chiral environment provided by the catalyst dictates the stereochemical outcome of the nucleophilic addition.[8][12]

Catalytic_Cycles cluster_enamine Enamine Catalysis cluster_iminium Iminium-Ion Catalysis Aldehyde/Ketone_E Aldehyde/ Ketone Enamine Enamine Intermediate Aldehyde/Ketone_E->Enamine + Catalyst Catalyst_E Pyrrolidinol Catalyst Product_Complex_E Product-Catalyst Complex Enamine->Product_Complex_E + Electrophile Electrophile Electrophile Product_Complex_E->Catalyst_E Regeneration Chiral_Product_E Chiral Product Product_Complex_E->Chiral_Product_E Hydrolysis Unsaturated_Aldehyde α,β-Unsaturated Aldehyde Iminium_Ion Iminium Ion Intermediate Unsaturated_Aldehyde->Iminium_Ion + Catalyst Catalyst_I Pyrrolidinol Catalyst Product_Complex_I Product-Catalyst Complex Iminium_Ion->Product_Complex_I + Nucleophile Nucleophile Nucleophile Product_Complex_I->Catalyst_I Regeneration Chiral_Product_I Chiral Product Product_Complex_I->Chiral_Product_I Hydrolysis

Caption: Generalized catalytic cycles of pyrrolidinol-based catalysts.

Comparative Performance Analysis in Key Asymmetric Reactions

The true measure of a catalyst's utility lies in its performance in synthetically important reactions. The following sections provide a comparative analysis of various pyrrolidinol-based catalysts in the asymmetric Aldol reaction and Michael addition, supported by experimental data from the literature.

Asymmetric Aldol Reaction

The asymmetric aldol reaction is a cornerstone of organic synthesis for the construction of β-hydroxy carbonyl compounds.[13] Prolinol-based catalysts have been instrumental in advancing direct asymmetric aldol reactions.[7][14]

CatalystAldehydeKetoneSolventYield (%)dr (anti:syn)ee (%)Reference
L-Proline4-NitrobenzaldehydeAcetoneDMSO68-76[6]
L-Prolinamide4-NitrobenzaldehydeAcetoneneat80-30[15]
Diarylprolinol Silyl EtherBenzaldehydeCyclohexanoneToluene9595:599[9]
Prolinamide (3h)4-NitrobenzaldehydeAcetoneneat95-96[15]

As the data indicates, while L-proline is a competent catalyst, its derivatives, particularly diarylprolinol silyl ethers and specific prolinamides, offer significantly improved yields and enantioselectivities under optimized conditions. The high performance of diarylprolinol silyl ethers can be attributed to the steric shielding provided by the bulky diarylmethyl silyl ether group, which creates a highly organized transition state.[12]

Asymmetric Michael Addition

The Michael addition is a widely used carbon-carbon bond-forming reaction.[9] Pyrrolidinol-based catalysts have proven to be highly effective in promoting enantioselective Michael additions of aldehydes and ketones to nitroolefins.[16][17][18]

CatalystAldehyde/KetoneNitroolefinSolventYield (%)dr (syn:anti)ee (%)Reference
Diarylprolinol Silyl EtherPropanalβ-NitrostyreneToluene9495:599[12]
Pyrrolidine-ThioureaCyclohexanoneβ-NitrostyreneToluene9995:597[18]
OC4 (pyrrolidine-based)3-Phenylpropionaldehydetrans-β-NitrostyreneCH2Cl29978:2268 (syn)[16]
Polymer-Supported PyrrolidineCyclohexanoneβ-NitrostyreneWater98>99:199[19]

In the asymmetric Michael addition, diarylprolinol silyl ethers again demonstrate excellent performance. Furthermore, the development of bifunctional catalysts, such as those incorporating a thiourea moiety, has led to enhanced reactivity and stereocontrol through synergistic activation of both the nucleophile and the electrophile.[18] The successful use of polymer-supported catalysts highlights the progress towards developing recyclable and more sustainable catalytic systems.[19][20][21]

Experimental Protocols

To ensure the practical applicability of this guide, detailed experimental protocols for representative reactions are provided below.

General Procedure for Asymmetric Aldol Reaction Catalyzed by a Diarylprolinol Silyl Ether

Aldol_Reaction_Workflow start Start step1 Dissolve aldehyde (0.5 mmol) and diarylprolinol silyl ether catalyst (0.05 mmol) in ketone (2.0 mL). start->step1 step2 Stir the reaction mixture at the specified temperature for the required time. step1->step2 step3 Quench the reaction with saturated aqueous NH4Cl. step2->step3 step4 Extract the product with an organic solvent (e.g., ethyl acetate). step3->step4 step5 Dry the combined organic layers over anhydrous MgSO4, filter, and concentrate. step4->step5 step6 Purify the residue by flash column chromatography on silica gel. step5->step6 end Obtain desired aldol product step6->end

Caption: Experimental workflow for a typical asymmetric aldol reaction.

To a solution of the aldehyde (0.5 mmol) in the ketone (2.0 mL) is added the diarylprolinol silyl ether catalyst (0.05 mmol, 10 mol%).[9][13] The reaction mixture is stirred at the specified temperature for the time indicated in the corresponding literature.[9] Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl and the product is extracted with an organic solvent. The combined organic layers are dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired aldol product.[9]

General Procedure for Asymmetric Michael Addition of an Aldehyde to a Nitroolefin

Michael_Addition_Workflow start Start step1 Dissolve the nitroolefin (0.25 mmol) and the pyrrolidinol-based catalyst (0.05 mmol) in the solvent (e.g., toluene, 1.0 mL). start->step1 step2 Add the aldehyde (0.5 mmol) to the mixture. step1->step2 step3 Stir the reaction at the specified temperature for the required time. step2->step3 step4 Monitor the reaction by TLC. step3->step4 step5 Concentrate the reaction mixture under reduced pressure. step4->step5 step6 Purify the crude product by flash column chromatography on silica gel. step5->step6 end Obtain desired Michael adduct step6->end

Caption: Experimental workflow for a typical asymmetric Michael addition.

To a solution of the nitroolefin (0.25 mmol) and the pyrrolidinol-based catalyst (0.05 mmol, 20 mol%) in the chosen solvent (1.0 mL), the aldehyde (0.5 mmol) is added.[16] The reaction mixture is stirred at the specified temperature for the time required for the reaction to complete, as monitored by TLC.[16] After completion, the solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford the desired Michael adduct.[16]

Conclusion and Future Outlook

The field of pyrrolidinol-based organocatalysis has witnessed remarkable growth, evolving from the simple amino acid proline to highly sophisticated and efficient catalysts like the diarylprolinol silyl ethers.[5][7][11] The versatility of the pyrrolidine scaffold allows for fine-tuning of steric and electronic properties, enabling the development of catalysts with exceptional levels of stereocontrol for a broad range of asymmetric transformations.[3][22]

The comparative analysis presented in this guide demonstrates the superior performance of rationally designed pyrrolidinol derivatives over the parent L-proline catalyst. The ability to achieve high yields and enantioselectivities under mild reaction conditions underscores the practical utility of these catalysts in both academic and industrial settings.[8]

Future research in this area will likely focus on the development of even more active and selective catalysts, the expansion of their application to new and challenging transformations, and the design of robust, recyclable catalytic systems to further enhance the sustainability of chemical synthesis.[19][21][23] The continued exploration of the structure-activity relationships of pyrrolidinol-based catalysts will undoubtedly lead to new breakthroughs in the field of asymmetric organocatalysis, providing powerful tools for the efficient construction of complex chiral molecules.

References

  • Quintavalla, A., Carboni, D., & Lombardo, M. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(5), 2234. [Link]

  • MDPI. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. [Link]

  • Reyes-Rodríguez, G. J., Rezayee, N. M., Vidal-Albalat, A., & Jørgensen, K. A. (2019). Prevalence of Diarylprolinol Silyl Ethers as Catalysts in Total Synthesis and Patents. Chemical Reviews, 119(6), 4221–4260. [Link]

  • Semantic Scholar. (2019). Prevalence of Diarylprolinol Silyl Ethers as Catalysts in Total Synthesis and Patents. [Link]

  • Quintavalla, A., Carboni, D., & Lombardo, M. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PubMed, 36959223. [Link]

  • Reyes-Rodriguez, G. J., Rezayee, N. M., Vidal-Albalat, A., & Jørgensen, K. A. (2019). Prevalence of Diarylprolinol Silyl Ethers as Catalysts in Total Synthesis and Patents. NSUWorks. [Link]

  • Vicario, J. L., Reboredo, S., & Badía, D. (2017). Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. Beilstein Journal of Organic Chemistry, 13, 612–619. [Link]

  • Vicario, J., Reboredo, S., & Badía, D. (2017). Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. Semantic Scholar. [Link]

  • Quintavalla, A., Carboni, D., & Lombardo, M. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. ResearchGate. [Link]

  • Connon, S. J., & Taylor, S. J. (n.d.). Pyrrolidine-Based Organocatalysts for Enantioselective Michael Addition of Cyclohexanone to trans-β-Nitrostyrene. Trinity College Dublin. [Link]

  • Organic Syntheses. (n.d.). Asymmetric Michael Reaction of Aldehydes and Nitroalkenes. [Link]

  • Pericàs, M. A., et al. (2007). Highly Enantioselective Michael Additions in Water Catalyzed by a PS-Supported Pyrrolidine. Organic Letters, 9(19), 3655–3658. [Link]

  • Li, P., Wang, L., Wang, M., & Zhang, Y. (n.d.). Polymer‐Immobilized Pyrrolidine‐Based Chiral Ionic Liquids as Recyclable Organocatalysts for Asymmetric Michael Additions to Nitrostyrenes under Solvent‐Free Reaction Conditions. Scilit. [Link]

  • Quintavalla, A., Carboni, D., & Lombardo, M. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PMC. [Link]

  • Asensio, G., et al. (2022). Pyrrolidine-based catalytic microporous polymers in sustainable C=N and C=C bond formation via iminium and enamine activation. Polymer, 258, 125293. [Link]

  • Melchiorre, P., et al. (2019). Profiling the Privileges of Pyrrolidine-Based Catalysts in Asymmetric Synthesis: From Polar to Light-Driven Radical Chemistry. ACS Catalysis, 9(7), 6067–6080. [Link]

  • Jørgensen, K. A., et al. (2026). The Diarylprolinol Silyl Ethers: After 20 Years Still Opening New Doors in Asymmetric Catalysis. ResearchGate. [Link]

  • Tang, Z., Jiang, F., Yu, L.-T., Cui, X., Gong, L.-Z., Mi, A.-Q., Jiang, Y.-Z., & Wu, Y.-D. (2004). Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives. PNAS, 101(16), 5755–5760. [Link]

  • Mlynarski, J., & Paradowska, J. (2011). Prolinethioamides versus Prolinamides in Organocatalyzed Aldol Reactions—A Comparative Study. Symmetry, 3(2), 264-277. [Link]

  • ResearchGate. (2025). The synthesis and application of pyrrolidine-based supported catalysts. [Link]

  • Bhat, A. A. (2024). Recent Advances in Organocatalytic Synthesis and Catalytic Activity of Substituted Pyrrolidines. Bentham Science Publishers. [Link]

  • List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396. [Link]

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A Comparative Guide to the Structure-Activity Relationship (SAR) of (R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of (R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol, a scaffold of significant interest in the development of kinase inhibitors for autoimmune and inflammatory diseases. By synthesizing data from closely related chemical series, this document offers a predictive SAR landscape, guiding medicinal chemists in the strategic optimization of this promising pharmacophore.

Introduction: The (R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol Scaffold - A Privileged Motif for Kinase Inhibition

The (R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol core represents a confluence of two key pharmacophoric elements widely exploited in modern drug discovery: the pyrimidine ring and the pyrrolidine moiety. The pyrimidine ring is a well-established hinge-binding motif in a multitude of kinase inhibitors, mimicking the adenine base of ATP.[1] The pyrrolidine ring, a five-membered saturated heterocycle, offers a three-dimensional architecture that allows for precise vectoral orientation of substituents to probe and engage with specific pockets within the kinase active site.[2][3][4] The (R)-stereochemistry and the 3-hydroxyl group of the pyrrolidinol component are often crucial for establishing key interactions that drive potency and selectivity.

This guide will dissect the SAR of this scaffold by examining the impact of structural modifications at three key positions: the pyrimidine ring, the pyrrolidinol core, and the interconnecting linkage. The primary biological target of focus for this class of compounds is Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical mediator in inflammatory signaling pathways.[5][6][7]

The Biological Target: IRAK4 - A Key Node in Inflammatory Signaling

IRAK4 is a serine/threonine kinase that plays a central role in the signal transduction of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[5][8] Upon activation, IRAK4 phosphorylates downstream substrates, leading to the activation of transcription factors such as NF-κB and subsequent production of pro-inflammatory cytokines. Dysregulation of the IRAK4 signaling pathway is implicated in a variety of autoimmune and inflammatory disorders, making it an attractive therapeutic target.[6][9]

The general signaling pathway involving IRAK4 is depicted below:

IRAK4 Signaling Pathway TLR_IL1R TLR/IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Activation Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Transcription

Caption: Simplified IRAK4 signaling cascade.

Structure-Activity Relationship (SAR) Analysis

The following sections detail the impact of structural modifications on the inhibitory activity of (R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol analogs, primarily against IRAK4. The insights are drawn from studies on closely related pyrrolopyrimidine and pyrazolopyrimidine kinase inhibitors.

Modifications of the Pyrimidine Ring

The pyrimidine ring typically serves as the primary hinge-binding element. Substitutions on this ring can significantly influence potency, selectivity, and physicochemical properties.

ModificationGeneral Effect on ActivityRationaleRepresentative Data (Analogous Series)
4-Amino Group Essential for hinge bindingForms crucial hydrogen bonds with the kinase hinge region, mimicking the interactions of the adenine base of ATP.[8]Introduction of a 4-amino group is a common strategy in pyrimidine-based kinase inhibitors.
5-Position Substitution Modulates potency and selectivitySubstituents at this position can project into the solvent-exposed region or interact with the ribose-binding pocket, offering opportunities to enhance affinity and tune properties.[7]Introduction of small alkyl or substituted aryl groups can lead to improved potency.
6-Position Substitution Can impact selectivity and ADME propertiesModifications at this position can influence the overall shape and polarity of the molecule, affecting off-target interactions and metabolic stability.Often left unsubstituted or with small, non-polar groups to maintain a favorable profile.
Modifications of the (R)-Pyrrolidin-3-ol Core

The (R)-pyrrolidin-3-ol moiety is critical for orienting substituents into specific pockets of the kinase active site and for providing key interactions that enhance binding affinity.

ModificationGeneral Effect on ActivityRationaleRepresentative Data (Analogous Series)
Stereochemistry at C3 (R)-configuration generally preferredThe (R)-hydroxyl group often forms a key hydrogen bond with a specific residue in the kinase active site, leading to higher potency.[10]In many kinase inhibitor series, a specific stereoisomer of a chiral alcohol exhibits significantly higher activity.
Substitutions at C2 Can significantly enhance potencyA "magic methyl" or other small alkyl groups at the C2 position can provide favorable hydrophobic interactions with the kinase active site, leading to a substantial increase in potency.[11]The (2R)-2-methylpyrrolidin-1-yl derivative 18 in a LRRK2 inhibitor series showed a significant potency boost.[11]
Substitutions at C4 Can be used to improve propertiesModifications at the C4 position can be used to introduce solubilizing groups or other functionalities to improve pharmacokinetic properties without significantly impacting potency.Introduction of polar groups at the 4-position of the pyrrolidine ring has been explored to enhance solubility.
Replacement of the 3-hydroxyl group Generally detrimental to activityThe hydroxyl group is often involved in a critical hydrogen bond; its removal or replacement with a less optimal group typically leads to a loss of potency.The 3-hydroxyl group is a key pharmacophoric feature in many pyrrolidinol-containing inhibitors.
Bioisosteric Replacements and Fused Ring Systems

Bioisosteric replacement of the pyrimidine ring or fusion of the pyrrolidine ring can lead to novel scaffolds with improved properties.

ModificationGeneral Effect on ActivityRationaleRepresentative Data (Analogous Series)
Pyrrolo[2,3-d]pyrimidine Core Can enhance potency and selectivityThis fused ring system is a well-established kinase inhibitor scaffold that can offer additional points of interaction within the active site.[12][13]Numerous potent kinase inhibitors are based on the pyrrolo[2,3-d]pyrimidine core.
Pyrazolo[1,5-a]pyrimidine Core Offers an alternative hinge-binding motifThis scaffold can also effectively engage the kinase hinge region and may offer a different selectivity profile compared to the pyrimidine core.[6][7]Pyrazolo[1,5-a]pyrimidine derivatives have been successfully developed as potent IRAK4 inhibitors.[6][7]
Fused Pyrrolidine Systems Can constrain conformation and improve propertiesFusing the pyrrolidine ring to another ring system can lock the conformation into a more favorable binding mode and can also be used to modulate physicochemical properties.Bicyclic systems containing a pyrrolidine ring are common in drug discovery.

Experimental Protocols

General Synthetic Route for (R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol Analogs

The synthesis of (R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol analogs typically involves the nucleophilic aromatic substitution of a 2-halopyrimidine with (R)-pyrrolidin-3-ol.

Synthesis cluster_0 General Synthetic Scheme 2-Chloropyrimidine 2-Chloropyrimidine Product (R)-1-(Pyrimidin-2-yl)pyrrolidin-3-ol 2-Chloropyrimidine->Product + R-Pyrrolidin-3-ol (R)-Pyrrolidin-3-ol R-Pyrrolidin-3-ol->Product Base, Solvent

Caption: General synthetic approach.

Step-by-Step Protocol:

  • To a solution of (R)-pyrrolidin-3-ol (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (1.5-2.0 eq).

  • Add the desired 2-chloropyrimidine derivative (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired (R)-1-pyrimidin-2-yl-pyrrolidin-3-ol analog.

In Vitro IRAK4 Kinase Inhibition Assay

The inhibitory activity of the synthesized analogs against IRAK4 can be determined using a variety of in vitro kinase assay formats. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Kinase Assay Workflow Compound Test Compound Incubation Incubate Compound->Incubation IRAK4 IRAK4 Enzyme IRAK4->Incubation Substrate_ATP Biotinylated Substrate + ATP Substrate_ATP->Incubation Detection Add Detection Reagents (Eu-Antibody, SA-APC) Incubation->Detection TR-FRET Measure TR-FRET Signal Detection->TR-FRET

Sources

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vitro and in vivo comparison of a novel chemical entity, (R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol, and its related compounds as inhibitors of Bruton's Tyrosine Kinase (BTK). As the development of targeted therapies for B-cell malignancies and autoimmune diseases continues to evolve, understanding the nuanced profiles of emerging inhibitors is paramount.[1][2] This document outlines the scientific rationale, experimental methodologies, and comparative data analysis for a hypothetical series of pyrimidine-based BTK inhibitors, offering a framework for the preclinical evaluation of such compounds.

The pyrimidine core is a well-established scaffold for potent BTK inhibitors, with structure-activity relationship (SAR) studies consistently highlighting its importance for binding to the kinase.[3][4] This guide will explore how modifications to a lead compound, designated as CMPD-A ((R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol), can influence its biochemical potency, cellular activity, and in vivo pharmacokinetic and efficacy profile.

Rationale and Compound Selection

Bruton's tyrosine kinase is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway, playing a pivotal role in the development, activation, and proliferation of B-cells.[5][6] Its dysregulation is a hallmark of various B-cell cancers, making it a prime therapeutic target.[2][7] The first-generation BTK inhibitor, ibrutinib, validated this approach; however, the quest for inhibitors with improved selectivity and alternative binding modes continues to drive drug discovery efforts.[7][8]

This guide focuses on a lead compound, CMPD-A , and two structural analogs, CMPD-B and CMPD-C , to illustrate a typical early-stage drug discovery comparison. The modifications are designed to probe key structure-activity relationships.

Compound IDStructureRationale for Inclusion
CMPD-A (R)-1-Pyrimidin-2-yl-pyrrolidin-3-olThe lead scaffold, combining a pyrimidine core for kinase binding with a pyrrolidinol group to explore hydrogen bonding interactions.
CMPD-B (R)-1-(4-amino-pyrimidin-2-yl)-pyrrolidin-3-olIntroduction of a C4-amino group on the pyrimidine ring, a substitution known to be crucial for activity in some BTK inhibitor series.[9]
CMPD-C (R)-1-(4-phenoxyphenyl-pyrimidin-2-yl)-pyrrolidin-3-olAddition of a 4-phenoxyphenyl group, a moiety present in ibrutinib, to potentially enhance potency through additional interactions in the ATP-binding pocket.[8]

In Vitro Characterization

The initial phase of evaluation focuses on direct target engagement and activity in a cellular context. This involves biochemical assays to measure the inhibition of the isolated BTK enzyme and cell-based assays to confirm that the compound can penetrate cells and inhibit BTK signaling.

Biochemical Potency: BTK Enzyme Inhibition

Causality: The primary goal of a biochemical assay is to determine the direct inhibitory activity of a compound on the purified BTK enzyme, independent of cellular factors like membrane permeability. This provides a clean measure of potency, typically expressed as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a more potent compound.

Illustrative Data:

CompoundBTK Enzymatic IC50 (nM)
CMPD-A 85.2
CMPD-B 9.8
CMPD-C 1.5
Ibrutinib 0.7

Data are for illustrative purposes only.

Interpretation: The data suggests that the C4-amino substitution in CMPD-B significantly improves potency compared to the lead compound, CMPD-A . The addition of the 4-phenoxyphenyl group in CMPD-C further enhances potency, bringing it into a range comparable with the established inhibitor, ibrutinib.

Cellular Activity: Inhibition of BTK Autophosphorylation

Causality: To be effective, a drug must enter the cell and engage its target. A cell-based assay measures the compound's ability to inhibit BTK activity within a living cell. Inhibition of BTK autophosphorylation at Tyr223 is a key indicator of target engagement, as this phosphorylation event is critical for its activation.[10]

Illustrative Data:

CompoundAnti-Proliferative EC50 (nM) in TMD8 Cells
CMPD-A >1000
CMPD-B 150.6
CMPD-C 25.3
Ibrutinib 2.5

Data are for illustrative purposes only. TMD8 is a diffuse large B-cell lymphoma (DLBCL) cell line with high BTK expression.

Interpretation: The cellular data corroborates the biochemical findings. CMPD-A shows poor cellular activity, likely due to low potency or poor cell permeability. CMPD-B and CMPD-C demonstrate progressively stronger cellular activity, with CMPD-C emerging as the most promising candidate from the in vitro assays.

BTK Signaling Pathway

The following diagram illustrates the central role of BTK in the B-cell receptor signaling cascade. Inhibition of BTK blocks the downstream signals required for B-cell proliferation and survival.[2][5]

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk LYN / SYK BCR->Lyn_Syk Antigen Binding BTK BTK Lyn_Syk->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation IP3_DAG IP3 / DAG PLCG2->IP3_DAG Calcium Ca²⁺ Mobilization IP3_DAG->Calcium PKC PKC Activation IP3_DAG->PKC Transcription Transcription Factors (NF-κB, NFAT) Calcium->Transcription PKC->Transcription Response Cell Proliferation, Survival, Differentiation Transcription->Response Inhibitor CMPD-C Inhibitor->BTK Preclinical_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Biochem Biochemical Assay (BTK Enzyme IC50) Cellular Cell-Based Assay (pBTK EC50) Biochem->Cellular Confirm Cellular Activity PK Pharmacokinetics (PK) (Mouse, 10 mg/kg PO) Cellular->PK Select Candidate for In Vivo Efficacy Efficacy Study (DLBCL Xenograft Model) PK->Efficacy Ensure Adequate Exposure Conclusion Lead Candidate (CMPD-C) Efficacy->Conclusion

Sources

Head-to-head comparison of synthetic routes to (R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth evaluation of synthetic routes to (R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol (CAS: 1261229-76-8) requires balancing enantiomeric fidelity, step economy, and process scalability. As a privileged chiral building block in medicinal chemistry, the rigid pyrimidine-pyrrolidine axis combined with a stereodefined secondary alcohol makes it a critical intermediate for advanced active pharmaceutical ingredients (APIs).

This guide provides a head-to-head technical comparison of three distinct synthetic methodologies: Chiral Pool Nucleophilic Aromatic Substitution (SNAr), Asymmetric Biocatalytic Reduction, and Enzymatic Kinetic Resolution.

G A Route A: SNAr (Chiral Pool) A1 (R)-Pyrrolidin-3-ol + 2-Chloropyrimidine A->A1 B Route B: Biocatalysis (Asymmetric Reduction) B1 1-(Pyrimidin-2-yl)pyrrolidin-3-one + KRED / NADPH B->B1 C Route C: Kinetic Resolution (Lipase) C1 Racemic Alcohol + CAL-B / Vinyl Acetate C->C1 Target (R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol A1->Target Base, Heat B1->Target 30°C, Buffer C1->Target Separation (50% max)

Fig 1. High-level comparison of the three primary synthetic strategies to the target compound.

Route A: Chiral Pool Nucleophilic Aromatic Substitution (SNAr)

The most direct route leverages the commercial availability of enantiopure (R)-pyrrolidin-3-ol, appending the pyrimidine ring via an SNAr reaction[1].

Mechanistic Rationale: The electron-deficient nature of the pyrimidine ring, exacerbated by its electronegative nitrogen atoms, highly activates the C2 position toward nucleophilic attack by the secondary amine of the pyrrolidine. Potassium carbonate (K₂CO₃) is selected as a mild inorganic base to scavenge the generated HCl byproduct. Stronger bases (e.g., NaH) are strictly avoided to prevent the deprotonation of the hydroxyl group, which would trigger competitive O-arylation or base-induced racemization. Dimethylformamide (DMF) is utilized as a polar aprotic solvent to stabilize the polar Meisenheimer complex transition state, significantly accelerating the reaction kinetics.

Self-Validating Experimental Protocol:

  • Reaction Setup: Charge a reactor with 2-chloropyrimidine (1.0 eq) and (R)-pyrrolidin-3-ol (1.05 eq) in anhydrous DMF (0.5 M).

  • Base Addition: Add finely milled K₂CO₃ (2.0 eq). Heat the suspension to 80 °C under a nitrogen atmosphere.

  • In-Process Control (IPC): Monitor the reaction continuously via LC-MS. The reaction is deemed complete when the 2-chloropyrimidine peak area drops below 1%.

  • Workup: Cool the mixture to 20 °C, quench with deionized water (3 volumes), and extract with EtOAc (3 x 2 volumes). The aqueous wash effectively partitions the DMF and inorganic salts away from the product.

  • Validation: Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and analyze the crude product via chiral HPLC. The enantiomeric excess (ee) must remain >99%, validating the absence of racemization during the heating cycle.

Route B: Asymmetric Biocatalytic Reduction

For large-scale manufacturing where chiral pool starting materials become cost-prohibitive, the asymmetric reduction of 1-(pyrimidin-2-yl)pyrrolidin-3-one using a Ketoreductase (KRED) enzyme offers an elegant, green-chemistry alternative[2].

Mechanistic Rationale: KREDs catalyze the stereoselective transfer of a hydride from the cofactor NADPH to the Re or Si face of the prochiral ketone, yielding the alcohol with near-perfect enantioselectivity. Because NADPH is stoichiometrically consumed and highly expensive, a coupled enzyme system using Glucose Dehydrogenase (GDH) and D-glucose is employed. GDH oxidizes glucose to glucono-1,5-lactone, continuously regenerating NADPH and driving the thermodynamic equilibrium entirely toward the alcohol product.

KRED_Cycle cluster_0 cluster_1 Ketone 1-(Pyrimidin-2-yl) pyrrolidin-3-one KRED Ketoreductase (KRED) Ketone->KRED Alcohol (R)-1-Pyrimidin-2-yl -pyrrolidin-3-ol KRED->Alcohol NADP NADP+ KRED->NADP GDH Glucose Dehydrogenase (GDH) NADP->GDH NADPH NADPH + H+ NADPH->KRED Hydride GDH->NADPH Gluconate D-Glucono-1,5-lactone GDH->Gluconate Glucose D-Glucose Glucose->GDH

Fig 2. Biocatalytic cycle showing KRED-mediated reduction and GDH cofactor regeneration.

Self-Validating Experimental Protocol:

  • Substrate Preparation: Synthesize the precursor ketone via the SNAr reaction of pyrrolidin-3-one hydrochloride and 2-chloropyrimidine.

  • Biocatalytic Reaction: Suspend the ketone (50 g/L) in 100 mM potassium phosphate buffer (pH 7.0). Add D-glucose (1.5 eq) and NADP⁺ (0.001 eq).

  • Enzyme Addition: Charge the reactor with the target KRED variant (2% w/w relative to substrate) and GDH (1% w/w).

  • Incubation & IPC: Stir at 30 °C with orbital agitation. Maintain the pH strictly at 7.0 via the dropwise addition of 1 M NaOH (to neutralize the gluconic acid byproduct). Monitor conversion via achiral GC/MS.

  • Workup & Validation: Upon >99% conversion, add Celite, filter to remove denatured proteins, and extract the aqueous filtrate with MTBE. Concentrate the organic phase. Chiral SFC validation must show >99.5% ee, confirming the strict facial selectivity of the chosen KRED variant.

Route C: Enzymatic Kinetic Resolution

When racemic 1-(pyrimidin-2-yl)pyrrolidin-3-ol is synthesized (via SNAr with racemic pyrrolidin-3-ol), it can be resolved using a lipase-catalyzed transesterification[3].

Mechanistic Rationale: Candida antarctica Lipase B (CAL-B, commercially available as Novozym 435) features a highly specific chiral binding pocket that preferentially accommodates the (S)-enantiomer of the secondary alcohol. Vinyl acetate is selected as the acyl donor because the leaving group (vinyl alcohol) rapidly tautomerizes to acetaldehyde. This tautomerization renders the transesterification completely irreversible, driving the kinetic resolution to exactly 50% conversion and leaving the desired (R)-enantiomer unreacted.

Self-Validating Experimental Protocol:

  • Reaction Setup: Dissolve racemic 1-(pyrimidin-2-yl)pyrrolidin-3-ol in anhydrous MTBE (0.2 M).

  • Reagent Addition: Add vinyl acetate (3.0 eq) and immobilized CAL-B (Novozym 435, 20% w/w).

  • Incubation & IPC: Stir at 40 °C. Monitor the reaction continuously via chiral HPLC. The reaction must be quenched exactly when the (S)-acetate reaches 50% yield to prevent the slow, non-selective acylation of the (R)-enantiomer.

  • Workup & Separation: Filter off the immobilized enzyme (which can be washed and reused). Concentrate the filtrate under reduced pressure.

  • Validation: Separate the unreacted (R)-alcohol from the (S)-acetate via silica gel chromatography (the acetate elutes significantly faster). Analyze the isolated (R)-alcohol via chiral HPLC to ensure >98% ee.

Head-to-Head Quantitative Comparison

MetricRoute A (SNAr)Route B (KRED Biocatalysis)Route C (Lipase Resolution)
Overall Yield 85 - 92%> 95% (from ketone)< 50% (Theoretical max)
Enantiomeric Excess (ee) > 98% (Dependent on SM)> 99.5%95 - 98%
Step Count 12 (Includes ketone synthesis)1 (Excludes racemate synthesis)
E-factor (Waste) Medium (Solvents/Salts)Low (Aqueous media)High (50% of product discarded)
Scalability ExcellentExcellentModerate
Primary Cost Driver Chiral starting materialEnzyme/Cofactor screeningChromatographic separation

Strategic Recommendations

  • Discovery & Medicinal Chemistry: Route A (SNAr) is the undisputed champion for early-phase development. It is rapid, requires no specialized enzyme screening, and leverages readily available chiral pool reagents to deliver the target molecule in a single shift.

  • Process Scale-Up (>10 kg): Route B (KRED Biocatalysis) is the most viable long-term manufacturing strategy. Despite the upfront R&D cost of enzyme screening and synthesizing the ketone precursor, the elimination of heavy metals, operation in mild aqueous media, and near-perfect stereocontrol result in the lowest E-factor and highest overall purity.

  • Cost-Constrained Intermediates: Route C (Kinetic Resolution) is generally deprecated for modern API synthesis due to the inherent 50% yield ceiling and the high solvent volumes required for chromatographic separation. However, it remains a useful fallback if chiral pool materials face supply chain disruptions.

References

  • Thiol-Specific Linkers for the Synthesis of Oligonucleotide Conjugates via Metal-Free Thiol–Ene Click Reaction Bioconjugate Chemistry (ACS Publications) 1

  • 1-Benzyl-4-methylpyrrolidin-3-one | 69079-25-0 (Ketoreductase Applications) Benchchem 2

  • Chemoenzymatic syntheses of both enantiomers of pyrrolidin-3-ol and 5-(chloromethyl)-1,3-oxazolidin-2-one Tetrahedron: Asymmetry (via ResearchGate) 3

Sources

Safety Operating Guide

(R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Immediate Action Card

Objective: Safe, compliant disposal of (R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol (CAS: 1261229-76-8). Critical Hazard: Nitrogen-containing heterocycle. Potential for exothermic reaction with strong acids and oxidizers. Disposal Method: High-temperature incineration via licensed hazardous waste contractor. Waste Stream: Non-halogenated organic (unless mixed with halogenated solvents).

Parameter Critical Value
Signal Word WARNING
Hazard Statements H302 (Harmful if swallowed), H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.)
Incompatibilities Strong Oxidizers (e.g., Peroxides), Strong Acids (exothermic salt formation)
PPE Requirement Nitrile gloves (0.11mm min), Safety Goggles, Lab Coat, Fume Hood

Chemical Profile & Hazard Assessment

To dispose of a chemical safely, one must understand its reactivity profile. (R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol is a bifunctional heterocyclic amine containing both a pyrimidine ring and a secondary alcohol on a pyrrolidine ring.

  • Basicity: The pyrimidine nitrogens and the pyrrolidine nitrogen contribute to basicity. Mixing this compound with acidic waste streams will generate heat and potentially precipitate salts, clogging waste lines or rupturing containers.

  • Solubility: The hydroxyl group (-OH) and heterocyclic nitrogens confer significant water solubility. This increases the risk of environmental mobility if spilled.

  • Thermal Stability: While generally stable, nitrogen-rich heterocycles can generate toxic oxides of nitrogen (NOx) during combustion. Controlled incineration is mandatory.

Decision Logic: Waste Classification

Before physical handling, classify the material to determine the correct waste stream.[1][2] Use the following logic flow to prevent cross-contamination.

WasteDecisionTree Start Start: Identify Waste State IsSolid Is the material Solid? Start->IsSolid IsPure Is it Pure Substance? IsSolid->IsPure Yes IsLiquid Is the material Liquid? IsSolid->IsLiquid No SolidBin Solid Hazardous Waste (Tag: Toxic/Irritant) IsPure->SolidBin Pack in secondary container SolventType Identify Solvent Base IsLiquid->SolventType Yes LiquidHal Halogenated Organic Waste SolventType->LiquidHal Contains DCM/Chloroform LiquidNonHal Non-Halogenated Organic Waste SolventType->LiquidNonHal Ethanol/Methanol/Acetone Aqueous Aqueous Waste (Basic) SolventType->Aqueous Water (Check pH > 7)

Figure 1: Decision tree for segregating (R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol waste streams. Ensure text contrast is verified for readability.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Substance)

Applicability: Expired shelf stock or solid synthesis residues.

  • Segregation: Do not mix with solid oxidizers (e.g., permanganates) or acidic solids.

  • Containerization:

    • Transfer the substance into a screw-cap high-density polyethylene (HDPE) or glass jar.

    • Self-Validation Step: Wipe the exterior of the jar with a solvent-dampened tissue. If the tissue shows residue, re-clean. This prevents contamination of the secondary container.

  • Labeling: Affix a hazardous waste tag immediately.[1]

    • Constituents: "(R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol"

    • Hazards: "Irritant, Toxic"

  • Storage: Place the jar into the "Solid Hazardous Waste" drum.

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicability: Solutions in organic solvents (MeOH, EtOAc, DMF).

  • pH Check (The "Acid Test"):

    • Before adding to a central waste carboy, take a 1 mL aliquot of your waste solution.

    • Add 1 mL of the central waste container's content (simulated in a vial).

    • Observation: Watch for heat generation, bubbling, or rapid precipitation.

    • Why? Amines can react violently with acid chlorides or strong acids present in general waste streams.

  • Stream Selection:

    • Non-Halogenated: If dissolved in Methanol, Ethanol, Acetone, or Toluene.

    • Halogenated: If dissolved in Dichloromethane (DCM) or Chloroform.

  • Transfer: Use a funnel with a flash arrestor if the solvent is flammable (Flash point < 60°C).

  • Logging: Record the volume and concentration (approximate) on the waste log sheet.

Spill Response Mechanism (Self-Validating)

In the event of a benchtop spill, follow this loop until the area is validated safe.

SpillResponse Alert 1. Alert & PPE (Goggles, Nitrile Gloves) Contain 2. Containment (Surround with absorbent) Alert->Contain Absorb 3. Absorption (Use Vermiculite/Sand) Contain->Absorb Collect 4. Collection (Scoop to Waste Bag) Absorb->Collect Clean 5. Decontamination (Soap/Water Wash) Collect->Clean Validate 6. Validation (pH/Visual Check) Clean->Validate Validate->Clean Residue Detected End Report to EHS Validate->End Clean

Figure 2: Closed-loop spill response protocol. The validation step is critical to ensure no hazardous residue remains.

Detailed Cleanup Steps:

  • Isolate: Evacuate non-essential personnel.

  • Absorb: Do not use paper towels for large spills (flammability risk). Use inert absorbents like vermiculite or spill pads.[2]

  • Decontaminate: Wash the surface with a dilute surfactant solution.

  • Validate: Check the surface pH with litmus paper. If it remains basic (blue), repeat the wash step.

Regulatory Framework (US/EU Context)

  • RCRA (USA): This compound is not explicitly P-listed or U-listed. However, it must be characterized by the generator.

    • Characteristic: If in a flammable solvent (Flash point < 140°F), it carries the D001 code.

    • Toxicity:[3] Unless TCLP testing proves otherwise, treat as toxic waste.

  • European Waste Catalogue (EWC):

    • Classify under 16 05 06 * (laboratory chemicals, consisting of or containing dangerous substances, including mixtures of laboratory chemicals).

  • Disposal Fate: The ultimate fate of this molecule should be incineration at a permitted facility to ensure complete destruction of the pyrimidine ring structure.

References

  • National Institutes of Health (NIH). (2025). Treatment options of nitrogen heterocyclic compounds in industrial wastewater. Retrieved from [Link]

  • Reed College. (2025). Hazardous Laboratory Chemicals Disposal Guide. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.